molecular formula C17H18O4 B1353993 2'-Hydroxy-3,4-dimethoxydihydrochalcone CAS No. 86383-39-3

2'-Hydroxy-3,4-dimethoxydihydrochalcone

Número de catálogo: B1353993
Número CAS: 86383-39-3
Peso molecular: 286.32 g/mol
Clave InChI: BPPCJRUZFNUAPY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one is a chemical compound of significant interest in organic and medicinal chemistry research, primarily serving as a key synthetic precursor. Its molecular structure, featuring a deoxybenzoin core with methoxy and hydroxy substituents, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. A primary research application of this compound is its use as an intermediate in the synthesis of neoflavenes and other flavonoid-related structures, which are a major class of polyphenols studied for their diverse biological activities source . The compound's 2-hydroxyphenyl moiety adjacent to the carbonyl group allows for specific reactivity and cyclization pathways. Researchers value this chemical for developing novel analogs to probe structure-activity relationships, particularly in the context of antioxidant and anti-inflammatory mechanisms source . Its well-defined structure is crucial for producing compounds with high purity for pharmacological screening and biochemical assay development. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any human use.

Propiedades

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-6,8,10-11,18H,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPCJRUZFNUAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434637
Record name 1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86383-39-3
Record name 1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2'-Hydroxy-3,4-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-3,4-dimethoxydihydrochalcone is a dihydrochalcone, a class of natural phenols characterized by a three-carbon bridge connecting two aromatic rings. Dihydrochalcones and their derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, particularly in the fields of medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological significance.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.

PropertyValueSource
Molecular Formula C₁₇H₁₈O₄N/A
Molecular Weight 286.32 g/mol N/A
Melting Point 92 °CN/A
Boiling Point 440.5 ± 40.0 °C (Predicted)N/A
Density 1.170 ± 0.06 g/cm³ (Predicted)N/A
Solubility Soluble in Dichloromethane and Ethyl Acetate.N/A
pKa Not experimentally determined.N/A
logP Not experimentally determined.N/A

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound characterization and for building predictive models in drug discovery. The following sections detail standard experimental protocols for key physicochemical parameters.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Protocol: Capillary Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).

Solubility Determination

Solubility data is vital for formulation development and for understanding a compound's behavior in biological fluids.

Protocol: Shake-Flask Method

  • Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane, ethyl acetate) in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is critical for predicting its ionization state at different pH values. For a phenolic compound like this compound, the pKa of the hydroxyl group is of primary interest.

Protocol: Spectrophotometric Titration

  • Principle: The UV-Vis absorption spectrum of a phenolic compound changes with its ionization state. By monitoring the absorbance at a specific wavelength as a function of pH, the pKa can be determined.

  • Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol). Aliquots of this stock solution are added to a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Spectral Measurement: The UV-Vis spectrum of each solution is recorded. The wavelength at which the maximum difference in absorbance between the protonated and deprotonated forms is observed is selected for analysis.

  • Data Analysis: The absorbance at the selected wavelength is plotted against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key parameter in predicting its membrane permeability and overall ADME properties.

Protocol: Shake-Flask Method

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, the broader class of chalcones and dihydrochalcones is known to possess significant anti-inflammatory and antioxidant properties.[1][2]

Anti-inflammatory Activity: Many 2'-hydroxychalcone (B22705) derivatives exert their anti-inflammatory effects by modulating key signaling pathways. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[3] This is often achieved through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[4][5]

Antioxidant Activity: The antioxidant properties of dihydrochalcones are attributed to their ability to scavenge free radicals. The presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings play a crucial role in this activity.[6][7]

Below is a generalized diagram illustrating the anti-inflammatory signaling pathways commonly modulated by chalcone (B49325) derivatives.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKs MAPKKs (MKK3/6, MKK4/7) TAK1->MAPKKs IkappaB IκBα IKK->IkappaB Phosphorylation & Ubiquitination IkappaB_NFkappaB IκBα-NF-κB (Inactive) NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (Active) NFkappaB->NFkappaB_nuc Translocation p38 p38 MAPK MAPKKs->p38 JNK JNK MAPKKs->JNK Chalcone 2'-Hydroxychalcone Derivatives Chalcone->IKK Chalcone->p38 Chalcone->JNK Chalcone->NFkappaB_nuc IkappaB_NFkappaB->NFkappaB Degradation of IκBα DNA DNA NFkappaB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes

Caption: Anti-inflammatory signaling pathways modulated by 2'-hydroxychalcone derivatives.

Conclusion

This compound presents a scaffold of interest for further investigation in drug discovery and development. This technical guide provides the foundational physicochemical data and standardized experimental protocols necessary for its comprehensive characterization. While specific biological data for this compound is limited, the known activities of related chalcones and dihydrochalcones suggest its potential as an anti-inflammatory and antioxidant agent. Further research is warranted to fully elucidate its biological activities and mechanism of action, which could unlock its therapeutic potential.

References

An In-depth Technical Guide to 2'-Hydroxy-3,4-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 86383-39-3

Alternative Name: 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one

This technical guide provides a comprehensive overview of 2'-Hydroxy-3,4-dimethoxydihydrochalcone, a dihydrochalcone (B1670589) of interest to researchers in drug discovery and development. While this specific compound is not as extensively studied as its chalcone (B49325) precursor, this guide consolidates the available information on its physicochemical properties, synthesis, and potential biological activities based on data from closely related compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₇H₁₈O₄ChemBK[1]
Molecular Weight 286.32 g/mol ChemBK[1]
Melting Point 92 °CChemBK[1]
Boiling Point (Predicted) 440.5 ± 40.0 °CChemBK[1]
Density (Predicted) 1.170 ± 0.06 g/cm³ChemBK[1]

Synthesis

The synthesis of this compound is typically achieved in a two-step process. The first step involves the Claisen-Schmidt condensation to form the corresponding chalcone, followed by a selective reduction of the α,β-unsaturated double bond to yield the dihydrochalcone.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2'-Hydroxy-3,4-dimethoxychalcone via Claisen-Schmidt Condensation

This procedure is adapted from the synthesis of similar chalcones.

  • Materials:

  • Procedure:

    • Dissolve equimolar amounts of 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde in ethanol in a flask.

    • Cool the mixture in an ice bath.

    • Slowly add the 50% KOH solution dropwise to the stirred mixture.

    • Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

    • Acidify the mixture with dilute HCl to precipitate the crude chalcone.

    • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product.

    • Recrystallize the crude product from ethanol to obtain pure 2'-Hydroxy-3,4-dimethoxychalcone.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This is a general procedure for the reduction of a chalcone to a dihydrochalcone.

  • Materials:

    • 2'-Hydroxy-3,4-dimethoxychalcone

    • Ethanol or Ethyl Acetate (solvent)

    • Palladium on Carbon (Pd/C, 10%) catalyst

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the synthesized 2'-Hydroxy-3,4-dimethoxychalcone in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Connect the flask to a hydrogenator.

    • Purge the system with hydrogen gas to remove air.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature.

    • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the filter cake with the solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

    • If necessary, purify the product by column chromatography or recrystallization.

SynthesisWorkflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Catalytic Hydrogenation A 2'-Hydroxyacetophenone C Mix in Ethanol + KOH (catalyst) A->C B 3,4-Dimethoxybenzaldehyde B->C D Reaction (Stir at RT) C->D E Work-up (Ice, HCl) D->E F 2'-Hydroxy-3,4-dimethoxychalcone E->F G 2'-Hydroxy-3,4-dimethoxychalcone H Dissolve in Solvent + Pd/C catalyst G->H I Hydrogenation (H₂ gas) H->I J Filtration & Evaporation I->J K This compound J->K

Two-step synthesis workflow for this compound.

Spectral Data

Detailed experimental spectral data for this compound is not widely available. The following table summarizes the expected and available spectral information.

Technique Data for 2'-Hydroxy-3,4-dimethoxychalcone (Precursor) Expected Data for this compound
¹H NMR Signals for vinylic protons (α and β protons of the enone system) are present.Absence of vinylic proton signals. Appearance of two new aliphatic methylene (B1212753) proton signals (triplets) in the range of 2.8-3.5 ppm.
¹³C NMR Signals for the α and β carbons of the enone system are present.Absence of the α and β carbon signals of the double bond. Appearance of two new aliphatic carbon signals.
IR (Infrared Spectroscopy) C=C stretching vibration of the enone system.Absence of the C=C stretching vibration of the enone system.
MS (Mass Spectrometry) Molecular Ion Peak (M⁺) at m/z 284.Molecular Ion Peak (M⁺) at m/z 286, corresponding to the addition of two hydrogen atoms.

Biological Activity and Signaling Pathways

While there is a lack of specific studies on the biological activities of this compound, the broader class of chalcones and dihydrochalcones are known to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. The biological activities of the precursor, 2'-Hydroxy-3,4-dimethoxychalcone, and other related dihydrochalcones suggest potential areas of investigation for the title compound.

Chalcones are known to modulate various signaling pathways. For instance, some chalcones have been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial in inflammation.

Putative Signaling Pathway: Anti-inflammatory Action

Based on the known mechanisms of similar chalcones, this compound could potentially exert anti-inflammatory effects by modulating the NF-κB signaling pathway.

Putative_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_p p-IκB IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation LPS LPS LPS->TLR4 Activates TargetCompound 2'-Hydroxy-3,4-dimethoxy- dihydrochalcone TargetCompound->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) DNA->Genes Transcription

Putative anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin (B12071052) solution

    • Lipopolysaccharide (LPS)

    • This compound (dissolved in DMSO)

    • Griess Reagent

    • 96-well cell culture plates

    • Cell viability assay kit (e.g., MTT or WST-1)

  • Procedure:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

    • LPS Stimulation: After pre-treatment with the compound, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. A negative control group (no LPS stimulation) should also be included.

    • Nitrite (B80452) Measurement (Griess Assay):

      • After the incubation period, collect the cell culture supernatant.

      • Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.

      • Incubate at room temperature for 10-15 minutes.

      • Measure the absorbance at 540 nm using a microplate reader.

      • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Cell Viability Assay:

      • After collecting the supernatant for the Griess assay, assess the viability of the remaining cells using an MTT or WST-1 assay according to the manufacturer's instructions. This is crucial to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

NO_Inhibition_Assay A Seed RAW 264.7 cells in 96-well plate B Incubate overnight A->B C Pre-treat with This compound B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Collect supernatant E->F H Perform Cell Viability Assay (e.g., MTT) on remaining cells E->H G Perform Griess Assay (Measure Nitric Oxide) F->G I Data Analysis G->I H->I

References

Unveiling the Landscape of 2'-Hydroxy-3,4-dimethoxydihydrochalcone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of chalcones, with a specific focus on the synthetic compound 2'-Hydroxy-3,4-dimethoxydihydrochalcone. While extensive research has been conducted on the synthesis and biological activities of various chalcone (B49325) derivatives, current scientific literature does not indicate that this compound is a naturally occurring compound.

This guide provides an in-depth overview of structurally related, naturally occurring dihydrochalcones, their known botanical sources, and general methodologies for their extraction and isolation. Furthermore, it delves into the biological activities and associated signaling pathways of these related compounds, offering valuable insights into the potential therapeutic applications of this compound.

Natural Sources of Structurally Related Dihydrochalcones

While this compound has not been identified from natural sources, a variety of structurally similar dihydrochalcones have been isolated from different plant species. The following table summarizes these compounds and their botanical origins.

Compound NameNatural Source(s)Reference(s)
2',4'-Dihydroxy-4,6'-dimethoxydihydrochalconeIryanthera juruensis, Iryanthera sagotiana[1][2]
2'-Hydroxy-4',6'-dimethoxy-3'-methyldihydrochalconeSyzygium samarangense[3]
2',4'-Dihydroxy-6'-methoxy-3'-methylchalconeSyzygium samarangense, Syzygium nervosum, Comptonia peregrina[4]
2′,4′-Dihydroxy-6′-methoxy-3,4-methylenedioxydihydrochalconeIryanthera sagotiana[2]
2′,4′,6′-Trihydroxy-4-methoxydihydrochalconeIryanthera laevis[2]

General Experimental Protocols for Isolation of Dihydrochalcones

The isolation of dihydrochalcones from plant matrices typically involves a series of extraction and chromatographic steps. The following is a generalized protocol based on methodologies reported for similar compounds.

Extraction
  • Plant Material Preparation : The air-dried and powdered plant material (e.g., leaves, bark, or roots) is subjected to extraction.

  • Solvent Extraction : Maceration or Soxhlet extraction is commonly employed using solvents of increasing polarity, such as hexane (B92381), dichloromethane, ethyl acetate (B1210297), and methanol (B129727). This sequential extraction helps to fractionate compounds based on their polarity.

Chromatographic Separation
  • Column Chromatography : The crude extracts are subjected to column chromatography over silica (B1680970) gel. A gradient elution system, for instance, a mixture of hexane and ethyl acetate with increasing proportions of ethyl acetate, is used to separate fractions of varying polarities.

  • Thin Layer Chromatography (TLC) : TLC is used to monitor the separation process and to identify fractions containing compounds of interest, often visualized under UV light or by using a spraying reagent.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification of the isolated compounds, Prep-HPLC with a suitable stationary phase (e.g., C18) and mobile phase (e.g., a gradient of methanol and water) is often employed to yield pure dihydrochalcones.

Structure Elucidation

The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) : 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the connectivity of protons and carbons.

  • Mass Spectrometry (MS) : Techniques such as ESI-MS are used to determine the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : To study the electronic transitions within the molecule.

G cluster_extraction Extraction cluster_chromatography Chromatography cluster_elucidation Structure Elucidation plant_material Powdered Plant Material solvent_extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate, Methanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions tlc TLC Monitoring fractions->tlc prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure Dihydrochalcone prep_hplc->pure_compound nmr NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms ir IR Spectroscopy pure_compound->ir uv_vis UV-Vis Spectroscopy pure_compound->uv_vis

Generalized workflow for the isolation and identification of dihydrochalcones from plant sources.

Biological Activities and Signaling Pathways of Related Chalcones

Chalcones and their dihydro-derivatives exhibit a wide range of biological activities. The following sections describe the known activities of compounds structurally related to this compound.

Anti-inflammatory Activity

Several 2'-hydroxychalcone (B22705) derivatives have demonstrated potent anti-inflammatory effects. For example, 2′,6′-dihydroxy-4′-methoxydihydrochalcone has been shown to modulate the inflammatory response by reducing the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α from macrophages and by blocking the cleavage of CD62L in neutrophils.[5] The anti-inflammatory actions of many chalcones are mediated through the inhibition of the NF-κB signaling pathway.

G lps LPS tlr4 TLR4 lps->tlr4 ikb_kinase IκB Kinase tlr4->ikb_kinase chalcone 2'-Hydroxychalcone Derivatives chalcone->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylation & Degradation nf_kb NF-κB (p65/p50) ikb->nf_kb nucleus Nucleus nf_kb->nucleus Translocation pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2)

Inhibition of the NF-κB signaling pathway by 2'-hydroxychalcone derivatives.
Effects on Melanogenesis

A study on 2′-hydroxy-3,6′-dimethoxychalcone demonstrated its ability to alleviate α-MSH-induced melanogenesis in B16F10 melanoma cells.[6] The compound was found to decrease melanin (B1238610) content and intracellular tyrosinase activity by downregulating the expression of key melanogenic proteins such as tyrosinase, TRP-1, and TRP-2. This effect is mediated through the modulation of several signaling pathways, including the upregulation of ERK and PI3K/Akt phosphorylation and the downregulation of p38, JNK, and PKA phosphorylation.[6]

G alpha_msh α-MSH mc1r MC1R alpha_msh->mc1r camp cAMP mc1r->camp pka PKA camp->pka creb CREB pka->creb mitf MITF creb->mitf melanogenesis_proteins Tyrosinase, TRP-1, TRP-2 mitf->melanogenesis_proteins melanin Melanin Synthesis melanogenesis_proteins->melanin chalcone 2'-Hydroxy-3,6'-dimethoxychalcone chalcone->pka pi3k_akt PI3K/Akt Pathway chalcone->pi3k_akt erk ERK Pathway chalcone->erk p38_jnk p38/JNK Pathway chalcone->p38_jnk pi3k_akt->mitf erk->mitf p38_jnk->mitf

Modulation of melanogenesis signaling pathways by 2'-hydroxy-3,6'-dimethoxychalcone.

Conclusion

While this compound is not a known natural product, the study of its naturally occurring structural analogs provides a strong foundation for understanding its potential biological activities. The diverse pharmacological effects of related dihydrochalcones, particularly their anti-inflammatory and melanogenesis-inhibiting properties, suggest that this compound could be a promising candidate for further investigation in the development of novel therapeutic agents. This guide provides researchers with the necessary background and methodological framework to explore the synthesis, characterization, and biological evaluation of this and other related chalcone derivatives.

References

An In-depth Technical Guide to 2'-Hydroxy-3,4-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2'-Hydroxy-3,4-dimethoxydihydrochalcone. While direct experimental data for this specific dihydrochalcone (B1670589) is limited in published literature, this document extrapolates its characteristics from its unsaturated precursor, 2'-Hydroxy-3,4-dimethoxychalcone, and related dihydrochalcone compounds.

Molecular Structure and Properties

Dihydrochalcones are a class of flavonoids characterized by two aromatic rings linked by a three-carbon aliphatic bridge. They are structurally related to chalcones but lack the α,β-unsaturated double bond in the bridge. This saturation significantly alters the molecule's three-dimensional conformation and can influence its biological activity.

The structure of this compound is predicted by the saturation of the double bond in its chalcone (B49325) analog. The core chemical properties are derived from its molecular formula.

Image: The chemical structures of 2'-Hydroxy-3,4-dimethoxychalcone and its dihydrochalcone derivative. (Image generation is not supported in this format, but a visual representation would show the chalcone with a C=C double bond in the bridge and the dihydrochalcone with a C-C single bond in the same position.)

Data Presentation: Molecular Properties

The quantitative data for both the chalcone and its dihydro- derivative are summarized below. The properties for the dihydrochalcone are calculated based on its molecular formula, which contains two additional hydrogen atoms compared to the chalcone.

CompoundMolecular FormulaMolar Mass ( g/mol )
2'-Hydroxy-3,4-dimethoxychalconeC₁₇H₁₆O₄284.31[1][2][3][4][5][6][7]
This compound C₁₇H₁₈O₄286.32 (Calculated)

Experimental Protocols: Synthesis

The synthesis of this compound is most effectively achieved through a two-step process. First, the precursor chalcone is synthesized via a Claisen-Schmidt condensation, followed by a selective reduction of the carbon-carbon double bond.

Step 1: Synthesis of 2'-Hydroxy-3,4-dimethoxychalcone

The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between an aromatic aldehyde (3,4-dimethoxybenzaldehyde) and an aromatic ketone (2'-hydroxyacetophenone).[1]

Materials:

Protocol:

  • Preparation of Reactants: In a round-bottom flask, dissolve equimolar amounts of 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde in ethanol.

  • Catalyst Addition: Prepare a 40-50% aqueous solution of NaOH. Cool the flask containing the reactant solution in an ice bath and add the NaOH solution dropwise with continuous stirring.

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to over 24 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice.

  • Precipitation: Acidify the mixture by slowly adding dilute HCl until the pH is acidic. This will cause the chalcone to precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove impurities. The crude product can be further purified by recrystallization from ethanol.

Step 2: Reduction to this compound

The conversion of the chalcone to a dihydrochalcone is achieved by catalytic hydrogenation, which selectively reduces the ethylenic double bond without affecting the carbonyl group or aromatic rings.

Materials:

  • 2'-Hydroxy-3,4-dimethoxychalcone (synthesized in Step 1)

  • Palladium on carbon (Pd/C, 10%) catalyst

  • Ethyl acetate (B1210297) or Ethanol (as solvent)

  • Hydrogen gas (H₂) source

Protocol:

  • Reaction Setup: Dissolve the synthesized chalcone in ethyl acetate in a suitable hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C to the solution.

  • Hydrogenation: Seal the vessel and flush it with hydrogen gas. Maintain a positive pressure of hydrogen and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC until the starting chalcone spot is no longer visible.

  • Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound. Further purification can be performed using column chromatography if necessary.

G cluster_0 Step 1: Chalcone Synthesis (Claisen-Schmidt) cluster_1 Step 2: Dihydrochalcone Synthesis (Reduction) A 2'-hydroxyacetophenone + 3,4-dimethoxybenzaldehyde B Dissolve in Ethanol A->B C Add NaOH (aq) catalyst B->C D Stir at Room Temp C->D E Pour into Ice + Acidify (HCl) D->E F Filter & Recrystallize E->F G 2'-Hydroxy-3,4-dimethoxychalcone F->G H Dissolve Chalcone in Ethyl Acetate G->H Proceed to Reduction I Add Pd/C catalyst H->I J Hydrogenate (H2 gas) I->J K Filter to remove catalyst J->K L Evaporate solvent K->L M This compound L->M

A two-step workflow for the synthesis of the target dihydrochalcone.

Biological Activity and Potential Signaling Pathways

For instance, 2',6'-dihydroxy-4'-methoxydihydrochalcone has been shown to exert anti-inflammatory effects by reducing levels of pro-inflammatory cytokines like IL-1β and TNF, as well as nitrite (B80452) levels in vitro.[8][9] It also reduced neutrophil migration in vivo, a key process in the inflammatory response.[8] Other studies have highlighted the potential of dihydrochalcones in improving cognitive deficits in models of Alzheimer's disease, partly by inhibiting acetylcholinesterase and reducing oxidative stress.[10]

Based on this evidence, it is plausible that this compound could modulate inflammatory signaling pathways. A potential mechanism involves the inhibition of transcription factors like NF-κB, which is a master regulator of inflammatory gene expression.

cluster_pathway Inferred Anti-inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Activation Stimulus->NFkB Molecule 2'-Hydroxy-3,4- dimethoxydihydrochalcone Molecule->NFkB Inhibition Cytokines Pro-inflammatory Gene Expression (TNF, IL-1β, iNOS) NFkB->Cytokines Response Inflammatory Response Cytokines->Response

Inferred inhibition of the NF-κB inflammatory pathway by the title compound.

Conclusion

This compound is a flavonoid with predicted molecular properties based on its well-documented chalcone precursor. Its synthesis can be reliably achieved through a two-step process of Claisen-Schmidt condensation followed by catalytic hydrogenation. Based on the activities of structurally similar dihydrochalcones, this compound presents a promising scaffold for further investigation, particularly for its potential anti-inflammatory and neuroprotective effects. Future research should focus on the direct synthesis and biological evaluation of this molecule to validate these inferred properties and explore its therapeutic potential.

References

Mass Spectrometry Analysis of 2'-Hydroxy-3,4-dimethoxydihydrochalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of 2'-Hydroxy-3,4-dimethoxydihydrochalcone. Due to the limited availability of direct experimental mass spectra for this specific compound in the public domain, this guide outlines a theoretical fragmentation pathway based on established principles of dihydrochalcone (B1670589) mass spectrometry. The provided experimental protocols are representative of the methodologies typically employed for the analysis of such compounds.

Introduction to this compound

This compound is a flavonoid, a class of natural products known for their diverse biological activities. Dihydrochalcones are structurally characterized by two aromatic rings (A and B) linked by a three-carbon aliphatic chain. The presence of hydroxyl and methoxy (B1213986) functional groups significantly influences their chemical properties and biological functions, making them of interest in pharmaceutical and nutraceutical research. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of these compounds.

Proposed Fragmentation Pathway

The mass spectrometric fragmentation of dihydrochalcones is distinct from that of their unsaturated counterparts, chalcones. The fragmentation of this compound is expected to be initiated by ionization, most commonly through electrospray ionization (ESI), followed by collision-induced dissociation (CID). The proposed fragmentation pattern is primarily driven by the cleavage of the aliphatic chain and rearrangements involving the functional groups.

A key characteristic of dihydrochalcone fragmentation is the neutral loss of a water molecule (H₂O), particularly when a hydroxyl group is present on the A-ring. Additionally, methoxylated dihydrochalcones can exhibit the loss of a methyl radical (•CH₃). Cleavage of the bond between the carbonyl group and the adjacent methylene (B1212753) group is a common fragmentation route, leading to the formation of characteristic product ions corresponding to the A- and B-rings.

Below is a diagram illustrating the proposed primary fragmentation pathway for this compound.

Fragmentation_Pathway M [M-H]⁻ m/z 287 F1 Fragment 1 m/z 137 M->F1 Retro-Diels-Alder (hypothetical) F2 Fragment 2 m/z 151 M->F2 Cleavage F3 [M-H-H₂O]⁻ m/z 269 M->F3 - H₂O F4 [M-H-CH₃]⁻ m/z 272 M->F4 - •CH₃

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the theoretical mass-to-charge ratios (m/z) for the parent ion and the proposed major fragment ions of this compound in negative ion mode.

Ion SpeciesProposed StructureTheoretical m/z
[M-H]⁻Deprotonated parent molecule287.1232
[M-H-H₂O]⁻Loss of water from the parent ion269.1127
[M-H-CH₃]⁻Loss of a methyl radical from the parent ion272.0998
Fragment 1Ion corresponding to the deprotonated A-ring fragment137.0603
Fragment 2Ion corresponding to the B-ring fragment151.0759

Experimental Protocols

4.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Working Solutions: Prepare serial dilutions of the stock solution to the desired concentrations for calibration curves and quality control samples.

  • Matrix Samples: For analysis in complex matrices (e.g., plasma, tissue extracts), employ appropriate extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and remove interfering substances.

4.2. Liquid Chromatography

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically suitable for the separation of flavonoids.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage over several minutes to elute the analyte.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

4.3. Mass Spectrometry

  • Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in either positive or negative ion mode. Negative ion mode is often preferred for phenolic compounds.

  • Capillary Voltage: 3.0 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 500 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Optimized for the specific transitions of interest (typically 10-30 eV).

  • Data Acquisition: Full scan mode for initial identification and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.

The following diagram outlines a typical experimental workflow for LC-MS/MS analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Standard Standard Solution Dilution Serial Dilution Standard->Dilution HPLC HPLC/UHPLC System Dilution->HPLC Extraction Sample Extraction (if necessary) Extraction->HPLC Column C18 Column HPLC->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI TandemMS Tandem MS (MS/MS) ESI->TandemMS Detector Detector TandemMS->Detector Data Data Detector->Data Data Acquisition & Analysis

Caption: General workflow for LC-MS/MS analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. While direct experimental data is currently scarce, the proposed fragmentation pathway, based on the known behavior of dihydrochalcones, offers a valuable framework for the identification and structural elucidation of this compound. The detailed experimental protocols serve as a practical starting point for researchers and scientists in developing and validating analytical methods for this and structurally related molecules. Further experimental studies are warranted to confirm the proposed fragmentation patterns and to fully characterize the mass spectrometric behavior of this compound.

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of 2'-Hydroxy-3,4-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 2'-Hydroxy-3,4-dimethoxydihydrochalcone, a dihydrochalcone (B1670589) derivative of interest to researchers, scientists, and professionals in drug development. While specific quantitative solubility and stability data for this compound are not extensively available in public literature, this document furnishes available information, presents data on structurally related compounds for comparative analysis, and offers detailed experimental protocols for determining these critical parameters.

Physicochemical Properties and Qualitative Solubility

This compound is a solid with a melting point of 92°C.[1] Initial assessments indicate its solubility in organic solvents such as dichloromethane (B109758) and ethyl acetate.[1] A summary of its basic physicochemical properties is provided in Table 1.

PropertyValueSource
Molecular FormulaC₁₇H₁₈O₄ChemBK[1]
Molar Mass286.32 g/mol ChemBK[1]
Melting Point92 °C (from ethanol)ChemBK[1]
Qualitative Solubility
DichloromethaneSolubleChemBK[1]
Ethyl AcetateSolubleChemBK[1]

Table 1. Physicochemical Properties and Qualitative Solubility of this compound.

Quantitative Solubility: A Case Study with Naringin (B1676962) Dihydrochalcone

To provide a quantitative perspective on the solubility of dihydrochalcones, this guide presents data for a related compound, naringin dihydrochalcone. A study by Tang & Yan (2016) systematically measured its solubility in various solvents at different temperatures.[2][3][4] This data, summarized in Table 2, can serve as a valuable reference for researchers investigating the solubility of this compound. The solubility of naringin dihydrochalcone was observed to increase with rising temperatures in the tested solvents.[2][3][4]

SolventTemperature (K)Molar Fraction (10³)
Water283.20.019
293.20.027
303.20.038
313.20.053
323.20.073
Ethyl Acetate283.20.021
293.20.030
303.20.043
313.20.061
323.20.086
Methanol + Water (20% methanol)283.20.13
293.20.18
303.20.25
313.20.35
323.20.49
Ethanol + Water (20% ethanol)283.20.11
293.20.15
303.20.21
313.20.29
323.20.41

Table 2. Molar Fraction Solubility of Naringin Dihydrochalcone in Various Solvents at Different Temperatures. (Data adapted from Tang & Yan, 2016)[2][3][4]

Stability Profile: Insights from Related Dihydrochalcones

Research on NHDC in aqueous solutions has shown that its degradation follows pseudo-first-order kinetics.[5] The stability of NHDC is significantly influenced by pH, with maximum stability observed in the pH range of 3-5.[5] This pH-dependent stability is a critical consideration for the formulation of liquid preparations containing dihydrochalcones. For instance, in a lemonade system, the stability of NHDC is notable.

Furthermore, a study on a ready-to-drink beverage containing honeybush (which includes dihydrochalcones) identified 3',5'-Di-β-d-glucopyranosyl-3-hydroxyphloretin as one of the more labile compounds, highlighting the importance of stability testing for specific formulations.[6]

Based on these findings, it is recommended that stability studies for this compound focus on its degradation kinetics across a range of pH values, particularly under acidic and neutral conditions, and at various temperatures to establish its shelf-life and optimal storage conditions.

Experimental Protocols

To facilitate the determination of the solubility and stability of this compound, this section provides detailed, standardized experimental protocols.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7][8][9][10][11]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent(s)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifuge the samples to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with the solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess shake Shake at constant temperature (24-72h) add_excess->shake centrifuge Centrifuge sample shake->centrifuge filter_supernatant Filter supernatant centrifuge->filter_supernatant dilute Dilute filtered solution filter_supernatant->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Figure 1. Experimental workflow for the shake-flask solubility determination method.

Stability Assessment: Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential to accurately quantify the decrease of the active pharmaceutical ingredient (API) over time without interference from its degradation products.[12][13][14][15]

Objective: To develop and validate a stability-indicating HPLC method to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH values

  • Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation

  • Oxidizing agent (e.g., H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer

  • Photostability chamber

  • Oven

Procedure:

  • Method Development: Develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products. Key parameters to optimize include the column, mobile phase composition (isocratic or gradient), flow rate, and detection wavelength.

  • Forced Degradation Studies: Subject solutions of this compound to various stress conditions to generate degradation products. These conditions typically include:

    • Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature.

    • Alkaline Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at room temperature or an elevated temperature.

    • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid compound or a solution to high temperatures (e.g., 60-80°C).

    • Photodegradation: Expose a solution to UV and visible light in a photostability chamber.

  • Method Validation: Validate the developed HPLC method according to ICH guidelines. This includes assessing specificity (peak purity of the parent drug in the presence of degradants), linearity, accuracy, precision, and robustness.

  • Stability Study: Prepare solutions of this compound in the desired formulation or solvent systems. Store the samples under defined conditions (e.g., different temperatures and humidity levels) for specified durations. At each time point, analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics and calculate the shelf-life of the compound under the tested conditions.

G cluster_method_dev Method Development & Validation cluster_stability_study Stability Study cluster_data_analysis Data Analysis develop_hplc Develop HPLC Method forced_degradation Perform Forced Degradation develop_hplc->forced_degradation validate_method Validate Method (ICH) forced_degradation->validate_method prepare_samples Prepare Samples validate_method->prepare_samples store_samples Store at Defined Conditions prepare_samples->store_samples analyze_samples Analyze at Time Points store_samples->analyze_samples plot_data Plot Concentration vs. Time analyze_samples->plot_data determine_kinetics Determine Degradation Kinetics plot_data->determine_kinetics calculate_shelflife Calculate Shelf-Life determine_kinetics->calculate_shelflife

Figure 2. Logical workflow for a stability study using a stability-indicating HPLC method.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While quantitative data for this specific molecule is limited, the provided qualitative information, comparative data for related dihydrochalcones, and detailed experimental protocols offer a robust framework for its characterization. The successful formulation and development of any drug candidate hinge on a thorough understanding of these fundamental physicochemical properties. The methodologies outlined herein will empower researchers to generate the necessary data to advance their investigations into the potential therapeutic applications of this compound.

References

The Core Mechanism of Action of 2'-Hydroxy-3,4-dimethoxydihydrochalcone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the mechanism of action of 2'-Hydroxy-3,4-dimethoxydihydrochalcone is limited in publicly available scientific literature. This guide, therefore, presents a projected mechanism of action based on a comprehensive analysis of structurally related chalcones and dihydrochalcones. The information herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals, guiding future experimental design and hypothesis testing.

Executive Summary

This compound is a member of the dihydrochalcone (B1670589) subclass of flavonoids, which are known for a wide array of biological activities. While this specific molecule is not extensively studied, analysis of its structural analogs suggests a multi-faceted mechanism of action primarily centered around anti-inflammatory, antioxidant, and anti-proliferative effects. The core activities likely involve the modulation of key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt, along with the regulation of cellular processes like autophagy and apoptosis. The presence of the 2'-hydroxyl group and the dimethoxy substitutions on the B-ring are critical determinants of its bioactivity.

Predicted Core Mechanisms of Action

Based on studies of closely related compounds, the mechanism of action for this compound is likely to be a composite of the following:

Anti-inflammatory Activity

The anti-inflammatory effects of related chalcones are well-documented and are likely a primary mode of action for this compound. This is predicted to occur through the inhibition of pro-inflammatory signaling pathways.

  • NF-κB Pathway Inhibition: Structurally similar chalcones have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[1] This is often achieved by preventing the degradation of the inhibitor of κB (IκB), thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[2] The consequence is a downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3]

  • MAPK Pathway Modulation: Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are crucial in mediating inflammatory responses. Related chalcones have demonstrated the ability to inhibit the phosphorylation of p38 and JNK, which are involved in the production of inflammatory mediators.[2][4]

Antioxidant Activity

The antioxidant properties of chalcones and dihydrochalcones are attributed to their ability to scavenge free radicals and chelate metals. The 2'-hydroxyl group is considered an essential pharmacophore for the radical scavenging potential of dihydrochalcones.

  • Direct Radical Scavenging: The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS).[1]

  • Inhibition of Lipid Peroxidation: By scavenging free radicals, 2'-hydroxychalcones can inhibit lipid peroxidation, a key process in cellular damage.[5]

Anti-proliferative and Pro-apoptotic Activity

Several dihydrochalcone derivatives have exhibited anti-cancer properties by inducing cell cycle arrest, autophagy, and apoptosis.

  • Induction of Autophagy: The structurally similar Alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalcone has been shown to induce autophagy in gastric cancer cells, as evidenced by the formation of autophagosomes and the upregulation of autophagy-related proteins like Beclin-1, Atg5, and Atg7.[6] This process appears to be mediated through the ROS/MEK/ERK signaling pathway.[6]

  • Induction of Apoptosis: Chalcones can trigger mitochondria-mediated apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[7] This leads to the activation of caspases, ultimately resulting in programmed cell death.

  • PI3K/Akt/mTOR Pathway Inhibition: Some chalcone (B49325) derivatives have been shown to suppress cell proliferation by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and survival.[7]

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data from studies on chalcone and dihydrochalcone analogs. This data provides a reference for the potential potency of this compound.

Table 1: Anti-proliferative Activity of a Related Chalcone

CompoundCell LinesIC50 (µM)Reference
2,4-Dihydroxy-3′-methoxy-4′-ethoxychalconeRPMI8226, MM.1S, U26625.97, 18.36, 15.02[7]

Table 2: Inhibition of Inflammatory Mediators by Related Chalcones

CompoundMediatorCell LineInhibitionConcentrationReference
2',4-dihydroxy-3',4',6'-trimethoxychalconeNO, TNF-α, IL-1β, IL-6RAW 264.7Dose-dependentNot specified[2]
2′-hydroxy-4′,6′-dimethoxychalconeNORAW 264.7~83.95%20 µM[8]
2′-hydroxy-4′,6′-dimethoxychalconeIL-6RAW 264.7~83.12%20 µM[8]
2′-hydroxy-4′,6′-dimethoxychalconeIL-1βRAW 264.7~68.52%20 µM[8]
2′-hydroxy-4′,6′-dimethoxychalconeTNF-αRAW 264.7~91.64%20 µM[8]

Table 3: Antioxidant Activity of a Related Chalcone

CompoundAssay% InhibitionConcentrationReference
2-DMC (a 2'-hydroxy-dimethoxychalcone)Oedema formation27.0 - 78.9%Not specified[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds. These protocols can be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or cancer cell lines) in a 96-well plate at a density of 2 x 10^6 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Cell Culture and Treatment: Culture RAW 264.7 cells in a 96-well plate and treat with the test compound in the presence of an inflammatory stimulus like lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-p38, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualized Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways modulated by this compound and a typical experimental workflow.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 MAPK TLR4->p38 Compound 2'-Hydroxy-3,4-dimethoxy- dihydrochalcone Compound->IKK Inhibits Compound->p38 Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates p38->NFkB ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatory Transcription autophagy_pathway Compound 2'-Hydroxy-3,4-dimethoxy- dihydrochalcone ROS ROS Compound->ROS Induces MEK MEK ROS->MEK ERK ERK MEK->ERK Beclin1 Beclin-1 ERK->Beclin1 Atg5 Atg5 ERK->Atg5 Atg7 Atg7 ERK->Atg7 LC3 LC3-I to LC3-II Conversion Beclin1->LC3 Atg5->LC3 Atg7->LC3 Autophagosome Autophagosome Formation LC3->Autophagosome CellDeath Cell Death Autophagosome->CellDeath experimental_workflow CellCulture Cell Culture (e.g., RAW 264.7) Treatment Compound Treatment & LPS Stimulation CellCulture->Treatment Supernatant Collect Supernatant Treatment->Supernatant CellLysate Prepare Cell Lysate Treatment->CellLysate Griess Griess Assay (NO Production) Supernatant->Griess ELISA ELISA (Cytokine Levels) Supernatant->ELISA WesternBlot Western Blot (Signaling Proteins) CellLysate->WesternBlot

References

In-Depth Technical Guide: Biological Activity of 2'-Hydroxy-3,4-dimethoxydihydrochalcone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2'-Hydroxy-3,4-dimethoxydihydrochalcone and its derivatives. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visual representations of key biological pathways and workflows.

Introduction

Chalcones and their dihydro-derivatives are a class of open-chain flavonoids widely distributed in the plant kingdom. They are recognized as "privileged scaffolds" in medicinal chemistry due to their diverse pharmacological properties, which include anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. The this compound core structure has emerged as a particularly promising template for the development of novel therapeutic agents. The presence of the 2'-hydroxyl group and the 3,4-dimethoxy substitution pattern on the aromatic rings significantly influences the biological profile of these compounds. This guide focuses on the synthesis, biological evaluation, and mechanism of action of this specific class of dihydrochalcones.

Synthesis of this compound Derivatives

The most common and efficient method for synthesizing this compound derivatives is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted 3,4-dimethoxybenzaldehyde (B141060). The resulting α,β-unsaturated chalcone (B49325) can then be selectively reduced to the corresponding dihydrochalcone.

G cluster_synthesis Synthesis Workflow Start Start Reactants 2'-hydroxyacetophenone derivative + 3,4-dimethoxybenzaldehyde derivative Start->Reactants Reaction Claisen-Schmidt Condensation (Base catalyst, e.g., NaOH or KOH in ethanol) Reactants->Reaction Chalcone Intermediate Chalcone Product Reaction->Chalcone Reduction Catalytic Hydrogenation (e.g., H2/Pd-C) Chalcone->Reduction Product This compound Derivative Reduction->Product Purification Column Chromatography / Recrystallization Product->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization End End Characterization->End

Figure 1: General synthesis workflow for this compound derivatives.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a range of biological activities, with anti-inflammatory and antioxidant effects being the most prominent. The following tables summarize the quantitative data for various derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

Table 1: Inhibition of Inflammatory Mediators and Enzymes by this compound Derivatives

Compound/DerivativeTargetAssayIC50 / % InhibitionReference
2'-hydroxy-3',4',3,4-tetramethoxychalconePhospholipase A2Enzymatic AssayConcentration-dependent inhibition[1]
2'-hydroxy-3',4',3,4-tetramethoxychalconeThromboxane B2 (TXB2) GenerationHuman Platelet AssayConcentration-dependent inhibition[1]
2'-hydroxy-3',4',3,4-tetramethoxychalconeLeukotriene B4 (LTB4) ReleaseHuman Neutrophil AssayReduction observed[1]
Fluorinated dimethoxy- and trimethoxychalcone derivativesNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsIC50 in the submicromolar range (e.g., 30 nM for compound 17)[2]
2'-methoxy-3,4-dichlorochalconeNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsIC50 = 7.1 µM[3]
Chalcone with 2',6'-dimethoxylationProstaglandin E2 (PGE2) ProductionRAW 264.7 macrophage cell lineIC50 in the submicromolar range[4]
Chalcone derivative 4b COX-2In vitro enzyme assayIC50 = 1.933 µM[5]
Chalcone derivative 4b 5-Lipoxygenase (5-LOX)In vitro enzyme assayIC50 = 2.112 µM[5]
Chalcone derivative 4b iNOSLPS-stimulated RAW cellsIC50 = 114.18 nM[5]
Chalcone derivative 4b PGE2LPS-stimulated RAW cellsIC50 = 37.13 nM[5]
Chalcone derivative 4b TNF-αLPS-stimulated RAW cellsIC50 = 58.15 nM[5]
Antioxidant Activity

The antioxidant capacity of these derivatives is often evaluated by their ability to scavenge free radicals and inhibit lipid peroxidation.

Table 2: Antioxidant Activity of this compound Derivatives

Compound/DerivativeAssayIC50 / % ScavengingReference
2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalconeEnzymic Lipid PeroxidationInhibition observed[1]
2'-hydroxy-3',4',3,4-tetramethoxychalconeEnzymic Lipid PeroxidationInhibition observed[1]
2',5'-dihydroxy-3,4-dimethoxy chalconeDPPH Radical ScavengingHighest activity among tested derivatives[6]
2',4'-dihydroxy-3,4-dimethoxychalconeSuperoxide Radical ScavengingWeaker scavenger than butein[7]
Chalcone 4b (with two hydroxyl groups on ring B)DPPH Radical Scavenging82.4% scavenging ability[8]
Chalcone 4b (with two hydroxyl groups on ring B)Lipid Peroxidation Inhibition82.3% inhibition[8]

Mechanisms of Action: Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. The inhibition of pro-inflammatory pathways such as NF-κB and MAPK is a key mechanism underlying their anti-inflammatory activity.

G cluster_nfkb NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P p65_p50 p65/p50 p65_p50_nuc p65/p50 (Nucleus) p65_p50->p65_p50_nuc Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p65_p50_nuc->Gene_Expression Chalcone This compound Derivative Chalcone->IKK Inhibits Chalcone->p65_p50_nuc Inhibits translocation

Figure 2: Inhibition of the NF-κB signaling pathway by this compound derivatives.

G cluster_mapk MAPK Signaling Pathway Modulation Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Chalcone This compound Derivative Chalcone->ERK Modulates Chalcone->JNK Inhibits Chalcone->p38 Inhibits

Figure 3: Modulation of the MAPK signaling pathway by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in the dark.

    • Prepare a series of concentrations of the test compound in methanol.

    • Ascorbic acid or Trolox is typically used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound solution to each well.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of inhibition of NO production.

Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the synthesis of leukotrienes.

  • Reagent Preparation:

    • Prepare a solution of soybean lipoxygenase in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).

    • Prepare a substrate solution of linoleic acid.

    • Prepare various concentrations of the test compound.

  • Assay Procedure:

    • In a quartz cuvette, mix the enzyme solution with the test compound and incubate for a few minutes at room temperature.

    • Initiate the reaction by adding the linoleic acid substrate.

  • Data Analysis:

    • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

    • Calculate the percentage of inhibition by comparing the rate of the reaction in the presence and absence of the inhibitor.

    • Determine the IC50 value from a dose-response curve.

Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) Release Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) kits are commercially available for the quantification of specific inflammatory mediators like PGE2 and LTB4 in cell culture supernatants. The general protocol is as follows:

  • Sample Collection:

    • Culture appropriate cells (e.g., RAW 264.7 macrophages for PGE2, human neutrophils for LTB4) and treat them with the test compound and a stimulus (e.g., LPS or calcium ionophore A23187).

    • Collect the cell culture supernatant.

  • ELISA Procedure:

    • Follow the specific instructions provided with the commercial ELISA kit. This typically involves adding samples and standards to a pre-coated microplate, followed by the addition of detection antibodies and a substrate for color development.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength.

    • Generate a standard curve and calculate the concentration of the mediator in the samples.

    • Determine the percentage of inhibition of mediator release.

Experimental and Screening Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of the anti-inflammatory activity of this compound derivatives.

G cluster_workflow Anti-inflammatory Screening Workflow Start Start Synthesis Synthesis of Derivatives Start->Synthesis Primary_Screening Primary Screening: - Nitric Oxide Inhibition (Griess Assay) - Cell Viability (MTT Assay) Synthesis->Primary_Screening Hit_Selection Hit Compound Selection (Potent and Non-toxic) Primary_Screening->Hit_Selection Secondary_Assays Secondary Assays: - COX/LOX Inhibition - PGE2/LTB4/TNF-α Release (ELISA) Hit_Selection->Secondary_Assays Mechanism_Studies Mechanism of Action Studies: - Western Blot (NF-κB, MAPK) - Gene Expression Analysis Secondary_Assays->Mechanism_Studies In_Vivo In Vivo Studies (e.g., Carrageenan-induced paw edema) Mechanism_Studies->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization End End Lead_Optimization->End

Figure 4: A typical workflow for screening the anti-inflammatory activity of novel chalcone derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with significant anti-inflammatory and antioxidant potential. Their mechanism of action, involving the modulation of key signaling pathways like NF-κB and MAPK, makes them attractive candidates for further investigation and development as therapeutic agents for a variety of inflammatory conditions. This guide provides a foundational resource for researchers to design and conduct further studies to explore the full therapeutic potential of this chemical scaffold.

References

Potential Therapeutic Targets of 2'-Hydroxy-3,4-dimethoxydihydrochalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxy-3,4-dimethoxydihydrochalcone is a flavonoid derivative belonging to the dihydrochalcone (B1670589) subclass. While research specifically focused on this molecule is emerging, the broader family of chalcones and dihydrochalcones is well-regarded for a wide array of biological activities, suggesting significant therapeutic potential. This technical guide consolidates the current understanding of this compound and its closely related analogs, focusing on its potential therapeutic targets. This document outlines its known biological effects, summarizes key quantitative data, provides detailed experimental methodologies for its evaluation, and visualizes associated signaling pathways. Given the limited data available for the specific dihydrochalcone, this guide incorporates information from its unsaturated counterpart, 2'-Hydroxy-3,4-dimethoxychalcone, and other structurally similar chalcones to provide a comprehensive overview of its probable mechanisms of action and therapeutic utility.

Introduction

Chalcones and their hydrogenated derivatives, dihydrochalcones, are a class of plant-derived polyphenolic compounds that have garnered considerable attention in medicinal chemistry. Their core structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system (or a saturated one in dihydrochalcones), serves as a privileged scaffold for drug discovery. These compounds have been reported to exhibit a multitude of pharmacological effects, including anti-inflammatory, anticancer, antioxidant, and neuroprotective activities.

This compound, with its specific substitution pattern of a hydroxyl group at the 2' position and two methoxy (B1213986) groups at the 3 and 4 positions, is of particular interest. The presence and position of these functional groups are known to significantly influence the molecule's biological activity. This guide aims to provide a detailed technical overview of the potential therapeutic targets of this compound, drawing from available literature on it and its close structural relatives.

Potential Therapeutic Targets and Biological Activities

Based on studies of this compound and its analogs, several key therapeutic areas and molecular targets have been identified.

Anti-inflammatory Activity

Chalcones are well-documented for their anti-inflammatory properties, and this compound is predicted to share this activity. The primary mechanisms involve the modulation of key inflammatory signaling pathways.

  • Nuclear Factor-kappa B (NF-κB) Pathway: A central regulator of inflammation, the NF-κB pathway is a likely target. Chalcones have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, iNOS, and COX-2.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascades (including ERK, JNK, and p38) are also crucial in the inflammatory response. Inhibition of p38 and JNK phosphorylation by related chalcones has been observed, leading to a reduction in inflammatory mediators.

  • Enzyme Inhibition: Direct inhibition of inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) is another potential mechanism.

Anticancer Activity

The anticancer potential of chalcones is a significant area of research. The proposed mechanisms for this compound and its analogs include:

  • Induction of Apoptosis: Chalcones can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This often involves the modulation of Bcl-2 family proteins, activation of caspases, and production of reactive oxygen species (ROS).

  • Cell Cycle Arrest: The ability to halt the cell cycle, often at the G2/M phase, is a common feature of anticancer chalcones. This prevents the proliferation of cancer cells.

  • Inhibition of Pro-survival Signaling Pathways: Key pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, are often inhibited by chalcones. For instance, a related chalcone, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone, has been shown to induce apoptosis and G1 cell cycle arrest through the PI3K/AKT pathway in hepatocellular carcinoma cells[1].

  • Anti-angiogenic Effects: Some chalcones can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.

Neuroprotective Effects

Emerging evidence suggests that chalcones may have a role in protecting against neurodegenerative diseases.

  • Antioxidant Activity: The phenolic hydroxyl group in this compound suggests it may possess antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress, a key factor in neurodegeneration.

  • Enzyme Inhibition: Inhibition of enzymes like acetylcholinesterase (AChE), which is a target in Alzheimer's disease therapy, has been reported for some 2'-hydroxychalcones[2].

Quantitative Data

The following tables summarize the available quantitative data for this compound and its closely related analogs. It is important to note the specific compound tested in each case.

Table 1: Anti-inflammatory Activity

CompoundAssayCell Line/SystemIC50 / % InhibitionReference
2'-Hydroxy-3,4-dimethoxy-3',4'-dimethylchalconeLTB4 release from human neutrophilsHuman neutrophilsReduced LTB4 release[3]
2'-Hydroxy-3',4',3,4-tetramethoxychalconeSynovial human recombinant phospholipase A2 activityEnzyme assayConcentration-dependent inhibition[3]
2'-Hydroxy-3',4',3,4-tetramethoxychalconeHuman platelet TXB2 generationHuman plateletsConcentration-dependent inhibition[3]
2',4-Dihydroxy-3',4',6'-trimethoxychalconeNitric Oxide ProductionRAW 264.7 macrophagesPotent inhibition[4]

Table 2: Anticancer Activity

CompoundCell LineAssayIC50Reference
2'-HydroxychalconeMCF-7 (Breast Cancer)Cell Viability37.74 ± 1.42 µM[5]
2'-HydroxychalconeCMT-1211 (Breast Cancer)Cell Viability34.26 ± 2.20 µM[5]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeBEL-7402/5-FU (Hepatocellular Carcinoma)CytotoxicityPotent cytotoxicity[1]
2',4'-Dihydroxy-3,4,5-trimethoxychalconeMCF-7 (Breast Cancer)Anti-proliferativeNot specified[6]

Table 3: Enzyme Inhibition

CompoundEnzymeIC50Reference
Various 2'-hydroxychalconesAcetylcholinesterase (AChE)40–85 µM[2]
2',4-Dihydroxy-3'-methoxychalcone analogLipase39.83±1.12 µg/mL[7]
2',4-Dihydroxy-3'-methoxychalcone analogAcetylcholinesterase (AChE)60.39±1.24 µg/mL[7]
2',4-Dihydroxy-3'-methoxychalcone analogButyrylcholinesterase (BChE)39.79±1.29 µg/mL[7]
2',4-Dihydroxy-3'-methoxychalcone analogTyrosinase40.40±1.01 µg/mL[7]
2',4-Dihydroxy-3'-methoxychalcone analogα-Amylase98.61±3.17 µg/mL[7]
2',4-Dihydroxy-3'-methoxychalcone analogα-Glucosidase55.91±1.78 µg/mL[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic potential.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., MCF-7, A549)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare various concentrations of this compound by dissolving it in DMSO and then diluting with the cell culture medium. The final DMSO concentration should not exceed 0.1%.

  • After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the anti-inflammatory effect of the compound by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS and a group with LPS only.

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite (B80452) is determined from a standard curve prepared with sodium nitrite.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways like NF-κB, MAPK, and PI3K/Akt.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Plate and treat cells with this compound for the desired time.

  • Lyse the cells with lysis buffer and collect the total protein.

  • Determine the protein concentration of each sample.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry analysis can be performed to quantify the protein expression levels relative to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for its evaluation.

Signaling Pathways

anti_inflammatory_pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates p38 p38 TLR4->p38 activates JNK JNK TLR4->JNK activates IKK IKK TLR4->IKK activates Chalcone 2'-Hydroxy-3,4-dimethoxy- dihydrochalcone Chalcone->p38 inhibits Chalcone->JNK inhibits Chalcone->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->ProInflammatory induces

Caption: Putative anti-inflammatory signaling pathways modulated by this compound.

anticancer_pathways cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Chalcone 2'-Hydroxy-3,4-dimethoxy- dihydrochalcone PI3K PI3K Chalcone->PI3K inhibits Bcl2 Bcl-2 Chalcone->Bcl2 downregulates Bax Bax Chalcone->Bax upregulates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates CellProliferation Cell Proliferation & Survival mTOR->CellProliferation promotes Bcl2->Bax Caspases Caspases Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces

Caption: Potential anticancer signaling pathways influenced by this compound.

Experimental Workflows

experimental_workflow cluster_invitro cluster_mechanistic start Start: Compound Synthesis & Characterization invitro In Vitro Evaluation start->invitro cytotoxicity Cytotoxicity Assays (e.g., MTT) anti_inflammatory_assays Anti-inflammatory Assays (e.g., NO production) enzyme_inhibition Enzyme Inhibition Assays (e.g., COX, LOX, AChE) mechanistic Mechanistic Studies cytotoxicity->mechanistic anti_inflammatory_assays->mechanistic enzyme_inhibition->mechanistic western_blot Western Blot (Signaling Pathways) gene_expression Gene Expression Analysis (e.g., qPCR) invivo In Vivo Studies (Animal Models) western_blot->invivo gene_expression->invivo end End: Lead Optimization & Preclinical Development invivo->end

Caption: General experimental workflow for the evaluation of this compound.

Conclusion

While direct experimental evidence for this compound is still limited, the extensive research on structurally related chalcones and dihydrochalcones provides a strong foundation for predicting its therapeutic potential. The primary targets are likely to be key regulators of inflammation and cancer, including the NF-κB, MAPK, and PI3K/Akt signaling pathways. Its potential as an enzyme inhibitor, particularly for those involved in inflammation and neurodegeneration, also warrants further investigation. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of this promising compound. Further research is essential to fully elucidate the specific molecular mechanisms and therapeutic applications of this compound, paving the way for its potential development as a novel therapeutic agent.

References

Dihydrochalcones: A Comprehensive Technical Review of Their Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrochalcones are a class of plant-derived secondary metabolites belonging to the flavonoid family. Structurally, they are characterized by two aromatic rings linked by a three-carbon α,β-saturated carbonyl system. Found in a variety of fruits and vegetables, notably apples, these compounds have garnered significant interest in the scientific community for their diverse and potent pharmacological activities.[1][2] This in-depth technical guide provides a comprehensive overview of the core pharmacological properties of dihydrochalcones, presenting quantitative data, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.[3]

Pharmacological Properties of Dihydrochalcones

Dihydrochalcones exhibit a wide spectrum of biological effects, including antioxidant, anti-inflammatory, anti-diabetic, anti-cancer, and neuroprotective properties.[1][4] These activities are attributed to their unique chemical structure, which allows them to interact with various cellular targets and signaling pathways.

Antioxidant Activity

The antioxidant capacity of dihydrochalcones is a cornerstone of their pharmacological profile, enabling them to scavenge free radicals and mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. Their antioxidant efficacy is influenced by the number and position of hydroxyl groups on their aromatic rings.[5][6]

Quantitative Data: Antioxidant Activity of Dihydrochalcones

CompoundAssayIC50 ValueReference
PhloretinDPPH• scavengingLower than Phloridzin and Trilobatin[6][7]
PhloretinABTS•+ scavengingLower than Phloridzin and Trilobatin[6][7]
PhloridzinDPPH• scavengingHigher than Phloretin and Trilobatin[6][7]
TrilobatinDPPH• scavengingLower than Phloridzin and Naringin dihydrochalcone (B1670589)[6][7]
Neohesperidin dihydrochalconeDPPH• scavengingLower than Naringin dihydrochalcone[6][7]
Naringin dihydrochalconeDPPH• scavengingHigher than Trilobatin and Neohesperidin dihydrochalcone[6][7]
Anti-inflammatory Effects

Dihydrochalcones have demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[8] For instance, certain dihydrochalcone derivatives have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.

Quantitative Data: Anti-inflammatory Activity of Dihydrochalcones

CompoundModel/AssayEffectReference
4',6'-dihydroxy-2',4-dimethoxy-5'-(2''-hydroxybenzyl)dihydrochalconeTPA-induced mouse ear edemaSignificant inhibition at 1 mg/ear[9]
4',6'-dihydroxy-2',4-dimethoxydihydrochalconeTPA-induced mouse ear edemaSignificant inhibition at 1 mg/ear[9]
TrilobatinLPS-stimulated macrophagesSuppression of NF-κB signaling pathway[8]
Anti-diabetic Potential

The anti-diabetic effects of dihydrochalcones are primarily attributed to their ability to inhibit key carbohydrate-metabolizing enzymes, such as α-amylase and α-glucosidase, thereby reducing postprandial hyperglycemia.[10] Phlorizin, a well-known dihydrochalcone, is a competitive inhibitor of sodium-glucose cotransporters (SGLT1 and SGLT2).[10]

Quantitative Data: Anti-diabetic Activity of Dihydrochalcones

Compound/ExtractTarget EnzymeIC50 ValueReference
Dihydrochalcone derivativesα-amylase150.24–384.14 μg/mL[10]
Dihydrochalcone derivativesα-glucosidase214.42–754.12 μg/mL[10]
Anti-cancer Activity

Emerging evidence highlights the potential of dihydrochalcones as anti-cancer agents. Their mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation, invasion, and metastasis.[10][11] These effects are often mediated through the modulation of critical signaling pathways such as the MAPK and PI3K/AKT pathways.[1][3]

Quantitative Data: Anti-cancer Activity of Dihydrochalcones

CompoundCell LineAssayIC50 Value (µg/mL)Reference
Trilobatin (A1)A549 (lung)MTT>200[11]
Phloretin (A2)A549 (lung)MTT98.7[11]
3-hydroxyphloretin (A3)A549 (lung)MTT95.4[11]
3'''-methoxy-6''-O-feruloy-4'-O-glucopyranosyl-phloretin (A7)A549 (lung)MTT75.3[11]
Trilobatin (A1)Bel 7402 (liver)MTT>200[11]
Phloretin (A2)Bel 7402 (liver)MTT102.5[11]
3-hydroxyphloretin (A3)Bel 7402 (liver)MTT105.2[11]
3'''-methoxy-6''-O-feruloy-4'-O-glucopyranosyl-phloretin (A7)Bel 7402 (liver)MTT85.6[11]
ChalconeLNCaP (prostate)Apoptosis Assay21.26 ± 0.60% apoptosis at 100 µM[4]
2',6'-dihydroxy-4'-methoxy-dihydrochalconeLNCaP (prostate)Apoptosis Assay21.43 ± 0.82% apoptosis at 100 µM[4]
2',6'-dihydroxy-4,4'dimethoxy-dihydrochalconeLNCaP (prostate)Apoptosis Assay21.63 ± 0.89% apoptosis at 100 µM[4]
PhloretinLNCaP (prostate)Apoptosis Assay12.50 ± 0.48% apoptosis at 100 µM[4]
Neuroprotective Effects

Dihydrochalcones have shown promise in the realm of neuroprotection, with studies indicating their ability to mitigate neuroinflammation, reduce oxidative stress in neuronal cells, and inhibit key enzymes implicated in neurodegenerative diseases like Alzheimer's disease.[12][13] For example, certain dihydrochalcones can inhibit β-secretase (BACE1), an enzyme involved in the production of amyloid-β peptides.

Key Signaling Pathways Modulated by Dihydrochalcones

The pharmacological effects of dihydrochalcones are intricately linked to their ability to modulate various intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation and cell survival. Dihydrochalcones can inhibit this pathway by preventing the degradation of IκBα, which in turn sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Proteasome Proteasome IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Activates Dihydrochalcones Dihydrochalcones Dihydrochalcones->IKK Inhibits

Figure 1: Dihydrochalcone inhibition of the NF-κB pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. Dihydrochalcones have been shown to modulate this pathway, which can contribute to their anti-cancer and anti-inflammatory effects.[3]

MAPK_Pathway Growth_Factors Growth Factors/ Stress Receptor Receptor Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Inflammation Transcription_Factors->Cellular_Response Dihydrochalcones Dihydrochalcones Dihydrochalcones->RAF Inhibits

Figure 2: Modulation of the MAPK/ERK pathway by dihydrochalcones.
PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a key regulator of cell survival, growth, and metabolism. Dysregulation of this pathway is common in cancer. Dihydrochalcones can inhibit this pathway, leading to decreased cell proliferation and survival.[14]

PI3K_AKT_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Dihydrochalcones Dihydrochalcones Dihydrochalcones->PI3K Inhibits

References

An In-depth Technical Guide to 2'-Hydroxy-3,4-dimethoxydihydrochalcone and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2'-Hydroxy-3,4-dimethoxydihydrochalcone and its structurally related analogs, a class of compounds demonstrating significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, biological activities, and mechanisms of action of these chalcones. Particular emphasis is placed on their anti-inflammatory, antioxidant, and anticancer properties. The guide summarizes key quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for crucial assays, and visualizes complex signaling pathways and workflows using Graphviz diagrams. The information compiled herein aims to serve as a valuable resource for the advancement of research and development in this promising area of medicinal chemistry.

Introduction

Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The 2'-hydroxychalcone (B22705) scaffold, in particular, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide focuses specifically on analogs featuring a 3,4-dimethoxy substitution pattern on the B-ring, which have shown promise as anti-inflammatory, antioxidant, and anticancer agents. While the saturated dihydrochalcone (B1670589) variants are part of this chemical space, the preponderance of current research has centered on the unsaturated chalcone (B49325) backbone. This document will therefore primarily detail the properties and activities of these unsaturated analogs, while acknowledging the potential of their hydrogenated counterparts.

Chemical Synthesis

The primary method for synthesizing 2'-hydroxy-3,4-dimethoxychalcone and its analogs is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025).

General Synthesis Protocol: Claisen-Schmidt Condensation

This protocol outlines the general procedure for the synthesis of 2'-hydroxychalcones.

Materials and Reagents:

  • Substituted 2'-hydroxyacetophenone (1 equivalent)

  • Substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde) (1 equivalent)

  • Ethanol (B145695) or Isopropyl Alcohol (solvent)

  • Aqueous solution of a strong base (e.g., 40% NaOH or KOH)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Beaker

  • Dilute Hydrochloric Acid (HCl)

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted 2'-hydroxyacetophenone (1 eq.) and the desired benzaldehyde (1 eq.) in a suitable solvent like ethanol or isopropyl alcohol.

  • Reaction Initiation: Cool the mixture in an ice bath with continuous stirring. Slowly add the aqueous base solution (e.g., 40% NaOH) dropwise to the reaction mixture.

  • Reaction Progression: Maintain the reaction at a low temperature (e.g., 0°C) and continue stirring for a period ranging from a few hours to 24 hours.[1][2] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Product Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization and Precipitation: Acidify the mixture by the slow addition of dilute HCl until the pH is acidic. This will cause the chalcone product to precipitate out of the solution.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the crude product with cold distilled water to remove any inorganic impurities.

  • Purification: The crude chalcone can be further purified by recrystallization from an appropriate solvent, such as ethanol, to yield the final crystalline product.[1]

Synthesis Workflow Diagram

G cluster_synthesis Claisen-Schmidt Condensation Workflow start Start: Reactant Preparation dissolve Dissolve 2'-hydroxyacetophenone and benzaldehyde in alcohol start->dissolve cool Cool mixture in ice bath dissolve->cool add_base Slowly add aqueous base (e.g., NaOH) cool->add_base react Stir for 4-24 hours at 0°C add_base->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete quench Pour into ice water monitor->quench Complete acidify Acidify with dilute HCl quench->acidify precipitate Precipitate chalcone product acidify->precipitate filter Collect solid by vacuum filtration precipitate->filter wash Wash with cold distilled water filter->wash purify Purify by recrystallization wash->purify end End: Pure Chalcone Product purify->end

Claisen-Schmidt condensation workflow for chalcone synthesis.

Biological Activities and Quantitative Data

2'-Hydroxy-3,4-dimethoxychalcone and its analogs exhibit a wide range of biological activities. The following sections summarize the key findings and present quantitative data for easy comparison.

Anti-inflammatory Activity

These chalcones have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and pathways.

Mechanism of Action: The anti-inflammatory effects are often mediated through the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This leads to a reduction in the production of nitric oxide (NO) and prostaglandins. Furthermore, these compounds have been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[3]

Quantitative Data:

Compound NameAssay/ModelIC50/InhibitionReference
2'-hydroxy-3',4',3,4-tetramethoxychalconeHuman Neutrophil DegranulationConcentration-dependent inhibition[4]
2'-hydroxy-3',4',3,4-tetramethoxychalconeLTB4 Release from Human NeutrophilsReduced release[4]
2'-hydroxy-3',4',3,4-tetramethoxychalconeSynovial Human Recombinant Phospholipase A2Concentration-dependent inhibition[4]
2'-hydroxy-3',4',3,4-tetramethoxychalconeHuman Platelet TXB2 GenerationConcentration-dependent inhibition[4]
2'-Hydroxy-3,6'-dimethoxychalconeNO Production in RAW 264.7 cells~72.58% inhibition at 10 µM[3]
2'-hydroxy-4',6'-dimethoxychalconeNO Production in RAW 264.7 cells~83.95% inhibition at 20 µM[5]
2'-hydroxy-3',4'-dimethoxychalconeNO Production in RAW 264.7 cells~33.00% inhibition at 20 µM[5]
Antioxidant Activity

The antioxidant properties of these chalcones are attributed to their ability to scavenge free radicals and modulate endogenous antioxidant systems.

Mechanism of Action: The presence of hydroxyl and methoxy (B1213986) groups on the aromatic rings contributes to the radical scavenging capacity of these molecules. They can donate a hydrogen atom to neutralize free radicals. Some chalcones also exert their antioxidant effects by activating the Nrf2-ARE signaling pathway, a key regulator of cellular antioxidant defenses.

Quantitative Data:

Compound NameAssayIC50 Value (µM)Reference
(E)-1-(4-bromophenyl)-3-(2-hydroxynaphthalen-1-yl)prop-2-en-1-oneDPPH AssaySuperior to other tested analogs[2]
(2E,4E)-1-(anthracen-9-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneABTS AssayPromising activity[2]
JVF3 (a chalcone derivative)DPPH Assay61.4[6]
JVC3 (a chalcone derivative)ABTS Assay53.76[6]
JVC4 (a chalcone derivative)ABTS Assay50.34[6]

Note: IC50 values are highly dependent on the specific assay conditions.

Anticancer Activity

Several analogs of 2'-hydroxy-3,4-dimethoxychalcone have demonstrated potent cytotoxic effects against various cancer cell lines.

Mechanism of Action: The anticancer mechanisms of these chalcones are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell proliferation, migration, and invasion. These effects are often mediated through the modulation of key signaling pathways involved in cancer progression, such as the NF-κB and MAPK pathways.[2][7]

Quantitative Data:

Compound NameCell LineIC50 Value (µg/mL)Reference
2',4',4-trihydroxy-3-methoxychalconeHeLa8.53[6]
2',4',4-trihydroxy-3-methoxychalconeWiDr2.66[6]
2',4'-dihydroxy-3-methoxychalconeHeLa12.80[6]
2',4'-dihydroxy-3-methoxychalconeWiDr19.57[6]
2'-hydroxychalconeMCF-7Significant cytotoxicity[7]
2'-hydroxychalconeCMT-1211Significant cytotoxicity[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (spectrophotometric grade)

  • Test compounds (chalcones)

  • Standard antioxidant (e.g., Ascorbic acid)

  • 96-well microplate or cuvettes

  • Spectrophotometer (UV-Vis)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Preparation of Test Solutions: Prepare a stock solution of the chalcone and the standard antioxidant in methanol. From the stock solutions, prepare a series of dilutions to obtain different concentrations.

  • Assay: a. To a 96-well plate, add a specific volume of the test compound or standard solution at different concentrations. b. Add the DPPH solution to each well. c. Prepare a control well containing only methanol and the DPPH solution. d. Prepare a blank for each concentration containing the test compound and methanol (without DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • Test compounds (chalcones)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer (UV-Vis)

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay: a. Add a specific volume of the diluted ABTS•+ solution to a 96-well plate. b. Add a small volume of the test compound or standard solution at different concentrations.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be solubilized and quantified spectrophotometrically.

Materials:

  • Cancer cell lines

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds (chalcones)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chalcone compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours in the CO2 incubator.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.[8]

Signaling Pathways

The biological activities of 2'-hydroxy-3,4-dimethoxychalcone and its analogs are often attributed to their ability to modulate key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several 2'-hydroxychalcone analogs have been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα.[7]

G cluster_nfkb Inhibition of NF-κB Pathway by 2'-Hydroxychalcones stimuli Pro-inflammatory Stimuli (e.g., LPS) ikk IKK Complex stimuli->ikk p_ikb Phosphorylated IκBα ikk->p_ikb Phosphorylates ikb IκBα ikb->p_ikb nfkb NF-κB (p65/p50) translocation Translocation nfkb->translocation nfkb_ikb NF-κB-IκBα Complex (Inactive) nfkb_ikb->ikb nfkb_ikb->nfkb degradation Proteasomal Degradation p_ikb->degradation nucleus Nucleus gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) nucleus->gene_expression Activates translocation->nucleus chalcone 2'-Hydroxychalcone Analogs chalcone->ikk Inhibits

Inhibition of the NF-κB signaling pathway by 2'-hydroxychalcones.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that plays a critical role in regulating cell proliferation, differentiation, and apoptosis. The three main MAPK families are ERK, JNK, and p38. The activation of these pathways by various stimuli can lead to diverse cellular responses, including inflammation and cancer progression. 2'-Hydroxychalcone analogs have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases in the cascade, thereby suppressing pro-inflammatory and pro-proliferative signals.[3]

G cluster_mapk Modulation of MAPK Pathway by 2'-Hydroxychalcones stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) mapkkk MAPKKK (e.g., MEKK, ASK1) stimuli->mapkkk mapkk MAPKK (e.g., MKK4/7, MEK1/2) mapkkk->mapkk Phosphorylates mapk MAPK (JNK, p38, ERK) mapkk->mapk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1, c-Jun) mapk->transcription_factors Activates cellular_response Cellular Response (Inflammation, Proliferation, Apoptosis) transcription_factors->cellular_response chalcone 2'-Hydroxychalcone Analogs chalcone->mapkk Inhibits Phosphorylation

Modulation of the MAPK signaling pathway by 2'-hydroxychalcones.

Conclusion

This compound and its unsaturated analogs represent a promising class of bioactive molecules with significant potential for the development of novel therapeutics. Their demonstrated anti-inflammatory, antioxidant, and anticancer activities, coupled with a well-defined synthetic route, make them attractive candidates for further investigation. This technical guide has provided a comprehensive summary of the current state of knowledge, including quantitative biological data, detailed experimental protocols, and an overview of the key signaling pathways involved in their mechanism of action. It is anticipated that the information presented herein will facilitate future research and accelerate the translation of these promising compounds from the laboratory to clinical applications. Further studies are warranted to fully elucidate the structure-activity relationships, optimize the pharmacokinetic properties, and evaluate the in vivo efficacy and safety of these chalcone analogs.

References

The Structure-Activity Relationship of 2'-Hydroxy-3,4-dimethoxydihydrochalcone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Promising Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 2'-Hydroxy-3,4-dimethoxydihydrochalcone, a dihydrochalcone (B1670589) derivative with significant potential in drug discovery. While direct experimental data on this specific molecule is limited, this document synthesizes findings from closely related chalcone (B49325) and dihydrochalcone analogs to elucidate its probable biological activities and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its potential as an anti-inflammatory, antioxidant, and anticancer agent. The content includes a summary of quantitative data from related compounds, detailed experimental protocols for assessing its activity, and visualizations of key signaling pathways.

Introduction

Chalcones and their hydrogenated derivatives, dihydrochalcones, represent a class of naturally occurring and synthetic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties. The core structure, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system in chalcones, and a saturated three-carbon bridge in dihydrochalcones, serves as a versatile scaffold for the development of novel therapeutic agents. The substitution pattern on the aromatic rings plays a crucial role in defining the biological activity of these molecules.

This guide focuses on the putative structure-activity relationship of this compound. The presence of a hydroxyl group at the 2'-position of the A-ring and two methoxy (B1213986) groups at the 3- and 4-positions of the B-ring are key structural features that are expected to confer specific biological activities. Through an analysis of related compounds, this document will explore the anticipated anti-inflammatory, antioxidant, and cytotoxic properties of this specific dihydrochalcone.

Inferred Biological Activities and Structure-Activity Relationships

The biological activities of this compound can be inferred from studies on structurally similar chalcones and dihydrochalcones. The key structural motifs—the 2'-hydroxyl group, the 3,4-dimethoxy substitution, and the saturated propane-1-one linker—each contribute to the overall pharmacological profile.

Anti-inflammatory Activity

The 2'-hydroxychalcone (B22705) scaffold is strongly associated with anti-inflammatory properties. The presence of the 2'-hydroxyl group is often considered a critical feature for this activity. It is believed to contribute to the inhibition of key inflammatory mediators. The anti-inflammatory effects of related chalcones are often mediated through the suppression of pro-inflammatory signaling pathways.

Symmetrical bromine atoms and 3,4-dimethoxy groups on both aromatic rings of chalcones have been shown to improve anti-inflammatory activity, indicating a relevant structure-activity relationship.[1] Studies on various hydroxychalcones have demonstrated their ability to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[2] Specifically, compounds like 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone have been found to reduce the expression of inducible nitric oxide synthase (iNOS).[2] Furthermore, some 2'-hydroxychalcone derivatives have been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2), NO, and tumor necrosis factor-α (TNF-α) by suppressing the activation of NF-κB and AP-1.

Antioxidant Activity

The antioxidant capacity of chalcones and dihydrochalcones is significantly influenced by the number and position of hydroxyl and methoxy groups on the aromatic rings. These groups can act as hydrogen donors to neutralize free radicals. The 3,4-dihydroxy substitution pattern on the B-ring is particularly noted for high antioxidant activity.[1] While the target molecule has methoxy groups at these positions, they can still contribute to the overall antioxidant potential through their electron-donating nature.

Studies on 2',4'-dihydroxy-3,4-dimethoxychalcone (B1655851) (DHDM) have demonstrated its ability to scavenge superoxide (B77818) radicals.[3] The antioxidant mechanism of chalcones can involve donating a hydrogen atom to free radicals, thereby neutralizing them.[2]

Anticancer and Cytotoxic Activity

Numerous chalcone derivatives have exhibited significant cytotoxic effects against various cancer cell lines. The α,β-unsaturated carbonyl system in chalcones is often implicated in their anticancer activity, acting as a Michael acceptor. While this compound lacks this unsaturated bond, dihydrochalcones have also been reported to possess anticancer properties through different mechanisms.

For instance, 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) has shown cytotoxic activity against several carcinoma cell lines.[4][5] Derivatives of DMC, such as 4′-O-caproylated-DMC and 4′-O-methylated-DMC, displayed strong cytotoxicity against SH-SY5Y neuroblastoma cells with IC50 values of 5.20 and 7.52 μM, respectively.[4][5] Another related compound, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, exhibited pronounced cytotoxicity against breast cancer cells.[6]

Quantitative Data from Structurally Related Compounds

Table 1: Anti-inflammatory Activity of Related Chalcone Derivatives

CompoundAssayCell LineIC50 / ActivityReference
2',4-dihydroxy-4'-methoxychalconePGE2 Production InhibitionRat Peritoneal MacrophagesIC50 ≈ 3 µM[7]
2',4-dihydroxy-6'-methoxychalconePGE2 Production InhibitionRat Peritoneal MacrophagesIC50 ≈ 3 µM[7]
2'-hydroxy-4'-methoxychalconePGE2 Production InhibitionRat Peritoneal MacrophagesIC50 ≈ 3 µM[7]
2'-hydroxy-3,4,5,3',4'-pentamethoxychalconeNO Production InhibitionRAW 264.7-[2]
2',4-dihydroxy-3',4',6'-trimethoxychalconeNO Production InhibitionRAW 264.7-[8]
2'-hydroxy-3,6'-dimethoxychalconeNO Production InhibitionRAW 264.7~72.58% inhibition at 10 µM[9]

Table 2: Cytotoxic Activity of Related Chalcone Derivatives

CompoundCell LineIC50Reference
4′-O-caproylated-DMCSH-SY5Y5.20 µM[4][5]
4′-O-methylated-DMCSH-SY5Y7.52 µM[4][5]
4′-O-benzylated-DMCA-5499.99 µM[4][5]
4′-O-benzylated-DMCFaDu13.98 µM[4][5]
2′,4-dihydroxy-4′,6′-dimethoxy-chalconeMCF-752.5 µM[6]
2′,4-dihydroxy-4′,6′-dimethoxy-chalconeMDA-MB-23166.4 µM[6]

Key Signaling Pathways

The biological activities of 2'-hydroxychalcone derivatives are often attributed to their modulation of specific intracellular signaling pathways. Based on studies of related compounds, this compound is likely to interact with the following pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes, including iNOS, COX-2, and various cytokines. Many 2'-hydroxychalcones exert their anti-inflammatory effects by inhibiting this pathway.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates for degradation NFkappaB NF-κB NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates Inhibition X Chalcone 2'-Hydroxy-3,4-dimethoxy- dihydrochalcone Chalcone->IKK DNA DNA NFkappaB_n->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription

Figure 1: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway in Inflammation

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are key signaling molecules involved in the inflammatory response. Activation of these kinases by stimuli such as LPS leads to the activation of transcription factors like AP-1, which in turn promote the expression of pro-inflammatory genes. Some chalcone derivatives have been shown to suppress the phosphorylation of p38 MAPK.[8]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates AP1 AP-1 p38->AP1 Activates Inhibition X Chalcone 2'-Hydroxy-3,4-dimethoxy- dihydrochalcone Chalcone->p38 DNA DNA AP1->DNA Binds Genes Pro-inflammatory Genes DNA->Genes Transcription

Figure 2: Inhibition of the p38 MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to evaluate the biological activity of this compound.

Synthesis of this compound

Dihydrochalcones are typically synthesized by the catalytic hydrogenation of the corresponding chalcones. The precursor, 2'-Hydroxy-3,4-dimethoxychalcone, can be synthesized via a Claisen-Schmidt condensation.

5.1.1. Synthesis of 2'-Hydroxy-3,4-dimethoxychalcone

  • Reaction: Claisen-Schmidt condensation of 2'-hydroxyacetophenone (B8834) and 3,4-dimethoxybenzaldehyde (B141060).

  • Procedure:

    • Dissolve equimolar amounts of 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde in ethanol (B145695).

    • Add a catalytic amount of a strong base, such as aqueous potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to the solution.

    • Stir the reaction mixture at room temperature for a specified duration (typically several hours to overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

    • Filter the precipitate, wash with cold water until neutral, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

5.1.2. Hydrogenation to this compound

  • Reaction: Catalytic hydrogenation of the α,β-double bond of the chalcone.

  • Procedure:

    • Dissolve the synthesized 2'-Hydroxy-3,4-dimethoxychalcone in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of a hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude dihydrochalcone.

    • Purify the product by column chromatography or recrystallization if necessary.

In Vitro Anti-inflammatory Activity Assay (Griess Assay for Nitric Oxide)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

    • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.

    • Griess Reagent Assay:

      • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

      • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes.

    • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

    • Data Analysis: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-treated control.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa).

  • Procedure:

    • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of the compound on the expression levels of proteins involved in signaling pathways.

  • Procedure:

    • Cell Lysis: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-p38, IκBα, NF-κB p65).

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, a comprehensive analysis of its structural analogs provides a strong basis for predicting its pharmacological potential. The presence of the 2'-hydroxyl group, coupled with the 3,4-dimethoxy substitution pattern on the B-ring, suggests that this dihydrochalcone is a promising candidate for further investigation as an anti-inflammatory, antioxidant, and potentially as an anticancer agent. The saturation of the α,β-unsaturated bond, which differentiates it from its chalcone counterpart, may lead to a distinct pharmacological profile with potentially improved metabolic stability and a different mechanism of action.

This technical guide provides a foundational framework for researchers and drug development professionals to initiate studies on this compound. The provided experimental protocols offer a starting point for a systematic evaluation of its biological activities, and the delineated signaling pathways suggest key molecular targets for mechanistic studies. Further research is warranted to definitively characterize the structure-activity relationship of this compound and to explore its therapeutic potential.

References

An In-depth Technical Guide to the Discovery and Isolation of Novel Dihydrochalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrochalcones, a subclass of flavonoids characterized by a 1,3-diphenylpropane (B92013) backbone, have emerged as a promising class of bioactive compounds with a wide spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel dihydrochalcones. It details methodologies for their extraction from natural sources and chemical synthesis, summarizes their biological activities with quantitative data, and elucidates the key signaling pathways through which they exert their effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction to Dihydrochalcones

Dihydrochalcones are naturally occurring phenolic compounds found in a variety of plants, with a notable abundance in apples (Malus species).[1][3] Structurally, they consist of two aromatic rings linked by a three-carbon aliphatic chain.[1] Unlike their chalcone (B49325) counterparts, the α,β-double bond in the three-carbon bridge is saturated. This structural modification significantly influences their physicochemical properties and biological activities.

The interest in dihydrochalcones has grown substantially due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and tyrosinase inhibitory activities.[1][2] Their potential as therapeutic agents has spurred research into the discovery of novel dihydrochalcone (B1670589) structures and the development of efficient methods for their isolation and synthesis.

Discovery and Sources of Novel Dihydrochalcones

Natural Sources

The primary natural sources of dihydrochalcones are plants.[1] Apples and apple products are particularly rich in phloretin (B1677691) and its glycoside, phloridzin.[1] Other notable plant sources include species from the genera Piper and Iryanthera.[4][5] Recent research has also identified novel oligomeric dihydrochalcones in the moss Polytrichum commune.[6]

Table 1: Natural Sources of Novel Dihydrochalcones

Dihydrochalcone NameNatural SourceReference
Phloretin, PhloridzinMalus species (Apples)[1]
Claricine, MaisinePiper montealegreanum[4]
2',6'-dihydroxy-4'-methoxydihydrochalconeIryanthera lancifolia[5]
3-Hydroxyphloretin oligomersPolytrichum commune[6]
Synthetic Approaches

Chemical synthesis offers a versatile route to novel dihydrochalcone derivatives with tailored biological activities. The most common synthetic strategy involves a two-step process:

  • Claisen-Schmidt Condensation: This reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) yields a chalcone intermediate.[7]

  • Reduction of the α,β-Double Bond: The subsequent reduction of the chalcone's double bond, often through catalytic hydrogenation, produces the dihydrochalcone.[1]

This approach allows for the introduction of a wide variety of substituents on both aromatic rings, enabling the generation of libraries of novel dihydrochalcones for biological screening.[7]

Isolation and Purification of Dihydrochalcones

The isolation of dihydrochalcones from natural sources typically involves extraction followed by chromatographic purification.

Extraction

The choice of solvent is crucial for efficient extraction. Common solvents include ethanol (B145695), methanol (B129727), and ethyl acetate (B1210297).[1] Maceration and pressurized liquid extraction are frequently employed techniques.[6] For instance, powdered, shade-dried stem bark of Detarium senegalense can be macerated with 95% ethanol for 72 hours to extract flavonoids, including dihydrochalcones.[8]

Purification

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful technique for the purification of individual dihydrochalcones from complex extracts.[9] Reversed-phase columns are commonly used, and the method is scaled up from an analytical separation.[10]

Table 2: Quantitative Data on Isolated Dihydrochalcones

DihydrochalconeSourceYieldPurityReference
3-Hydroxyphloretin oligomersPolytrichum communeNot specified71-97%[6]
PhloridzinMalus sikkimensis bark and leavesup to 12-13 mg/100 mgNot specified[1]

Biological Activities and Quantitative Data

Novel dihydrochalcones have demonstrated significant potential in various therapeutic areas.

Anticancer Activity

Numerous synthetic dihydrochalcone derivatives have been evaluated for their anticancer properties. Their cytotoxic effects are often assessed using the MTT assay against various cancer cell lines.

Table 3: Anticancer Activity of Novel Dihydrochalcones (IC50 values in µM)

CompoundA549 (Lung)C6 (Glioma)MCF-7 (Breast)HT-29 (Colon)Reference
Benzodioxole-based thiosemicarbazone derivative 510.67 ± 1.534.33 ± 1.04--[11]
2,4,6-trimethoxy-4'-nitrochalcone (Ch-19)--9.43 (Eca-109)-[12]
Chalcone-sulfonamide derivative 4--Potent activity reported-[13]
Hydroquinone-chalcone-pyrazoline hybrid 4--28.835.2[14]
Hydroquinone-chalcone-pyrazoline hybrid 5--32.141.7[14]
Hydroquinone-chalcone-pyrazoline hybrid 6--45.358.9[14]
Tyrosinase Inhibitory Activity

Dihydrochalcones are potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis, making them attractive candidates for treating skin hyperpigmentation.

Table 4: Tyrosinase Inhibitory Activity of Novel Dihydrochalcones (IC50 values in µM)

CompoundTyrosinase IC50 (µM)Reference
Dihydrochalcone-resorcinol hybrid 11cNanomolar range[15]
Dihydropyridine-benzylideneimine conjugate 6k5.34 ± 0.58[16]
Antioxidant Activity

The antioxidant properties of dihydrochalcones are well-documented and are often evaluated using assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP).

Table 5: Antioxidant Activity of Dihydrochalcones (IC50 values in µM for DPPH assay)

CompoundDPPH IC50 (µM)Reference
Phloretin< Phloridzin[17]
Trilobatin> Phloridzin[17]
Neohesperidin dihydrochalcone> Naringin dihydrochalcone[17]

Signaling Pathways Modulated by Dihydrochalcones

Dihydrochalcones exert their biological effects by modulating various cellular signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular defense against oxidative stress.[18] Chalcones and dihydrochalcones can activate this pathway, leading to the expression of antioxidant and detoxification genes.[18][19] Activation can occur through the modification of cysteine residues in Keap1, the negative regulator of Nrf2, leading to Nrf2's dissociation and translocation to the nucleus where it binds to the Antioxidant Response Element (ARE).[19]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dihydrochalcone Dihydrochalcone Keap1 Keap1 Dihydrochalcone->Keap1 inactivates ROS ROS ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds and promotes degradation Ub Ubiquitin Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus translocates Proteasome Proteasome Ub->Proteasome degradation ARE ARE Nucleus->ARE binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates

Caption: Nrf2 signaling pathway activation by dihydrochalcones.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[20] Reactive Oxygen Species (ROS), which can be modulated by dihydrochalcones, are known to activate MAPK pathways.[21] The pathway typically involves a cascade of protein kinases: a MAPKKK (e.g., Raf), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK). Activated ERK can then translocate to the nucleus and regulate gene expression.

MAPK_ERK_Pathway Dihydrochalcone Dihydrochalcone ROS ROS Dihydrochalcone->ROS modulates Receptor Receptor Tyrosine Kinase ROS->Receptor activates Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates Transcription_Factors Transcription Factors Nucleus->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression regulates

Caption: MAPK/ERK signaling pathway and its modulation.

Detailed Experimental Protocols

Synthesis of a Novel Dihydrochalcone Derivative

This protocol describes the synthesis of a chalcone derivative followed by its reduction to a dihydrochalcone.

Step 1: Synthesis of Chalcone (Claisen-Schmidt Condensation) [13]

  • To a mixture of a substituted acetophenone (13 mmol) and a substituted aromatic aldehyde (13 mmol) in ethanol, add a 40% aqueous solution of potassium hydroxide (B78521) (20 mL) dropwise over 2-3 minutes with constant stirring.

  • Stir the reaction mixture at 35 ± 2 °C for 4.5–5.0 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

Step 2: Synthesis of Dihydrochalcone (Catalytic Hydrogenation) [1]

  • Dissolve the synthesized chalcone in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a hydrogen atmosphere at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC).

  • Filter the catalyst and evaporate the solvent under reduced pressure.

  • Purify the resulting dihydrochalcone by column chromatography or recrystallization.

Synthesis_Workflow Start Substituted Acetophenone + Substituted Benzaldehyde Step1 Claisen-Schmidt Condensation (Base, Ethanol) Start->Step1 Chalcone Chalcone Intermediate Step1->Chalcone Step2 Catalytic Hydrogenation (H2, Pd/C) Chalcone->Step2 Dihydrochalcone Dihydrochalcone Product Step2->Dihydrochalcone Purification Purification (Chromatography/ Recrystallization) Dihydrochalcone->Purification Final_Product Pure Dihydrochalcone Purification->Final_Product

Caption: General workflow for the synthesis of dihydrochalcones.

Isolation of Dihydrochalcones from Malus Leaves

This protocol outlines a general procedure for the extraction and purification of dihydrochalcones from apple leaves.[1]

  • Extraction:

    • Air-dry and powder the apple leaves.

    • Macerate the powdered leaves in 80% aqueous methanol at room temperature for 24 hours.

    • Filter the extract and concentrate under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.

    • The ethyl acetate fraction is typically enriched with dihydrochalcones.

  • Purification by Preparative HPLC:

    • Dissolve the dried ethyl acetate fraction in methanol.

    • Perform preparative HPLC on a C18 column.

    • Use a gradient of water (with 0.1% formic acid) and acetonitrile (B52724) as the mobile phase.

    • Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the fractions corresponding to the dihydrochalcone peaks.

    • Evaporate the solvent from the collected fractions to obtain the purified dihydrochalcones.

MTT Assay for Anticancer Activity

This protocol is for assessing the cytotoxicity of novel dihydrochalcones against cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[12]

  • Compound Treatment: Treat the cells with various concentrations of the dihydrochalcone derivatives for 24-48 hours.[12]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.[12]

Tyrosinase Inhibition Assay

This protocol is for determining the tyrosinase inhibitory activity of novel dihydrochalcones.

  • Reaction Mixture Preparation: In a 96-well plate, mix 20 µL of the test compound solution, 50 µL of tyrosinase enzyme solution, and incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 30 µL of L-DOPA solution (substrate) to initiate the reaction.

  • Kinetic Measurement: Measure the absorbance at 475 nm every minute for 20-30 minutes.

  • Inhibition Calculation: Calculate the percentage of tyrosinase inhibition by comparing the rate of reaction in the presence and absence of the inhibitor.

Conclusion

The field of dihydrochalcone research is rapidly expanding, driven by the discovery of novel structures with potent biological activities. This technical guide has provided a comprehensive overview of the key aspects of dihydrochalcone discovery and isolation, from their natural sources and synthetic routes to their detailed biological evaluation and the signaling pathways they modulate. The provided protocols and quantitative data serve as a practical resource for researchers aiming to explore the therapeutic potential of this fascinating class of natural products. Further investigation into the structure-activity relationships and mechanisms of action of novel dihydrochalcones will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

Methodological & Application

Application Note and Protocol: Synthesis of 2'-Hydroxy-3,4-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the two-step synthesis of 2'-Hydroxy-3,4-dimethoxydihydrochalcone. The synthesis involves an initial Claisen-Schmidt condensation to form the intermediate, 2'-Hydroxy-3,4-dimethoxychalcone, followed by a selective catalytic hydrogenation to yield the final dihydrochalcone (B1670589) product. This protocol is designed for researchers in medicinal chemistry and drug development, offering a reproducible method for obtaining this compound for further study. Quantitative data from representative procedures are summarized, and the experimental workflow is visualized.

Synthesis Overview

The synthesis of this compound is achieved in two primary stages:

  • Step 1: Claisen-Schmidt Condensation. An equimolar mixture of 2'-hydroxyacetophenone (B8834) and 3,4-dimethoxybenzaldehyde (B141060) undergoes a base-catalyzed aldol (B89426) condensation to form the α,β-unsaturated ketone, 2'-Hydroxy-3,4-dimethoxychalcone.

  • Step 2: Catalytic Hydrogenation. The carbon-carbon double bond of the intermediate chalcone (B49325) is selectively reduced via catalytic hydrogenation to yield the saturated this compound. This method preserves the carbonyl and other functional groups.[1]

Experimental Protocols

Part A: Synthesis of 2'-Hydroxy-3,4-dimethoxychalcone (Intermediate)

This protocol is based on the well-established Claisen-Schmidt condensation method for synthesizing chalcones from substituted acetophenones and benzaldehydes.[2][3]

Materials:

  • 2'-hydroxyacetophenone

  • 3,4-dimethoxybenzaldehyde (Veratraldehyde)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (B145695) (or Methanol)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute solution (e.g., 1 M)

  • Crushed Ice

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Beaker (500 mL)

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2'-hydroxyacetophenone (10 mmol) and 3,4-dimethoxybenzaldehyde (10 mmol) in 30 mL of ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • In a separate beaker, prepare a 40% aqueous solution of KOH. Slowly add 10 mL of this solution dropwise to the stirred ethanolic mixture.

  • Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours.[4][5] A color change to deep yellow or orange and the formation of a precipitate is typically observed.

  • After completion, pour the reaction mixture into a 500 mL beaker containing 200 g of crushed ice.

  • Acidify the mixture by slowly adding dilute HCl with constant stirring until it reaches a pH of approximately 5-6. This will precipitate the chalcone product.

  • Collect the yellow solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 2'-Hydroxy-3,4-dimethoxychalcone.

Part B: Synthesis of this compound (Final Product)

This protocol employs catalytic hydrogenation for the selective reduction of the chalcone's α,β-unsaturated bond.[1][6]

Materials:

  • 2'-Hydroxy-3,4-dimethoxychalcone (from Part A)

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Methanol (B129727) or Ethyl Acetate (B1210297)

  • Hydrogen gas (H₂) source

  • Celite or other filtering aid

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration setup

Procedure:

  • Add the synthesized 2'-Hydroxy-3,4-dimethoxychalcone (5 mmol) to a suitable round-bottom flask.

  • Add 50 mL of methanol or ethyl acetate to dissolve the chalcone.

  • Carefully add 10% Pd/C catalyst to the mixture (typically 5-10 mol% relative to the substrate).

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas three times to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a positive pressure with a hydrogen balloon.[7][8]

  • Stir the reaction vigorously at room temperature. Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent (methanol or ethyl acetate) to recover any remaining product.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting solid can be further purified by recrystallization if necessary to yield pure this compound.

Data Presentation

The following tables summarize typical reaction parameters and outcomes for the two-step synthesis based on literature for similar compounds.

Table 1: Claisen-Schmidt Condensation for Chalcone Synthesis

Reactant AReactant BCatalystSolventTime (h)Yield (%)Reference
5'-fluoro-2'-hydroxyacetophenone3,4-dimethoxybenzaldehydeKOH (2 eq)None (Ball Mill)196[2]
2'-hydroxyacetophenoneBenzaldehydeNaOH (40%)Isopropyl Alcohol4>85[5][9]
Substituted AcetophenoneSubstituted BenzaldehydeLiOHMethanol1-560-90[10]

Table 2: Catalytic Hydrogenation of Chalcones

SubstrateCatalystH₂ SourceSolventTemp (°C)Yield (%)Reference
ChalconeRu NanocatalystH₂ (1 atm)Dodecane/Water8098[7]
trans-ChalconesChiral Phosphoric AcidPinacolboraneCyclohexane30High[11]
ChalconePd-NHC ComplexH₂VariousRT>95[1]

Visualizations

Experimental Workflow

The following diagram illustrates the sequential workflow for the synthesis of this compound.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Dihydrochalcone Synthesis cluster_2 Purification & Analysis Reactants 2'-hydroxyacetophenone + 3,4-dimethoxybenzaldehyde Condensation Claisen-Schmidt Condensation (Base Catalyst, Ethanol, RT) Reactants->Condensation Intermediate Intermediate: 2'-Hydroxy-3,4-dimethoxychalcone Condensation->Intermediate Hydrogenation Catalytic Hydrogenation (Pd/C, H2, Methanol) Intermediate->Hydrogenation Product Final Product: This compound Hydrogenation->Product Purification Filtration & Recrystallization Product->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: Workflow for the two-step synthesis of the target dihydrochalcone.

Potential Signaling Pathway Modulation

Chalcones and their derivatives are known to modulate various cellular signaling pathways, often associated with anti-inflammatory and anticancer effects. While the specific activity of this compound requires further investigation, many related compounds are known to inhibit the NF-κB signaling pathway.[12]

G Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK activates IkB p-IκBα IKK->IkB phosphorylates NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active releases NFkB_inactive NF-κB (p65/p50) --- IκBα NFkB_inactive->IKK Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_active->Genes activates Nucleus->Genes Compound 2'-Hydroxy-3,4-dimethoxy- dihydrochalcone Compound->IKK Inhibition

References

Application Notes and Protocols for Dihydrochalcone Synthesis via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrochalcones are a class of secondary metabolites belonging to the flavonoid family, which have garnered significant interest in the pharmaceutical and nutraceutical industries.[1][2][3] These compounds exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antitumor, antidiabetic, and neuroprotective properties.[1][3][4][5] Their diverse biological functions make them promising candidates for the development of novel therapeutics.[1][4]

The synthesis of dihydrochalcones is most commonly achieved through a two-step process: a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by the selective reduction of the α,β-unsaturated double bond.[1] The Claisen-Schmidt condensation is a robust and versatile reaction that involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative.[6][7][8] This application note provides detailed protocols for the synthesis of chalcones via the Claisen-Schmidt condensation and their subsequent conversion to dihydrochalcones, along with a summary of relevant quantitative data to aid in reaction optimization.

Reaction Schematics and Mechanisms

The overall synthetic route from an aromatic aldehyde and an acetophenone to a dihydrochalcone (B1670589) is a two-step process.

Step 1: Claisen-Schmidt Condensation to form Chalcone

The Claisen-Schmidt reaction is a crossed aldol (B89426) condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[6][7][8] The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a polar solvent like ethanol.[9][10] The mechanism involves the formation of an enolate ion from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[6][7][11] The subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, known as a chalcone.[6]

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Acetophenone Acetophenone Enolate Enolate Ion Acetophenone->Enolate + Base Base Base (e.g., OH⁻) Water H₂O Enolate2 Enolate Ion Aldehyde Aromatic Aldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide + Enolate Alkoxide2 Alkoxide Intermediate Aldol Aldol Adduct Alkoxide2->Aldol + H₂O Water2 H₂O Hydroxide OH⁻ Aldol2 Aldol Adduct Chalcone Chalcone (α,β-unsaturated ketone) Aldol2->Chalcone + Base, -H₂O (E1cB) Base2 Base (e.g., OH⁻) Water3 H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Step 2: Reduction of Chalcone to Dihydrochalcone

The selective reduction of the carbon-carbon double bond in the chalcone intermediate yields the corresponding dihydrochalcone.[1] This is most commonly achieved through catalytic hydrogenation using various metal catalysts.[1]

Dihydrochalcone_Synthesis_Workflow Aromatic_Aldehyde Aromatic Aldehyde Claisen_Schmidt Claisen-Schmidt Condensation Aromatic_Aldehyde->Claisen_Schmidt Acetophenone Acetophenone Derivative Acetophenone->Claisen_Schmidt Chalcone Chalcone Claisen_Schmidt->Chalcone Reduction Selective Reduction (e.g., Catalytic Hydrogenation) Chalcone->Reduction Dihydrochalcone Dihydrochalcone Reduction->Dihydrochalcone Troubleshooting_Workflow Start Low Yield or No Product Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Catalyst Verify Catalyst Activity and Concentration Check_Reagents->Check_Catalyst Reagents OK Solution Optimized Protocol Check_Reagents->Solution Impure Reagents/ Incorrect Stoichiometry Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Solvent) Check_Catalyst->Optimize_Conditions Catalyst OK Check_Catalyst->Solution Inactive/Incorrect Catalyst Amount Side_Reactions Investigate Potential Side Reactions (e.g., Self-condensation, Cannizzaro) Optimize_Conditions->Side_Reactions Optimization Ineffective Optimize_Conditions->Solution Conditions Optimized Purification_Issues Assess Purification Method for Product Loss Side_Reactions->Purification_Issues Side Reactions Minimal Side_Reactions->Solution Side Reactions Suppressed Purification_Issues->Solution Purification Optimized

References

Application Notes and Protocols for the Purification of 2'-Hydroxy-3,4-dimethoxydihydrochalcone by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the purification of 2'-Hydroxy-3,4-dimethoxydihydrochalcone, a key intermediate in the synthesis of various biologically active compounds. The protocols described herein focus on two primary chromatographic techniques: Flash Column Chromatography for bulk purification and Preparative High-Performance Liquid Chromatography (HPLC) for achieving high purity. These methods are essential for researchers and professionals in drug development requiring highly purified samples for further studies.

Introduction

This compound is a dihydrochalcone (B1670589) derivative with potential applications in medicinal chemistry and drug discovery. Dihydrochalcones are known for a variety of biological activities. The synthesis of this compound typically involves the Claisen-Schmidt condensation to form the corresponding chalcone, (E)-2'-Hydroxy-3,4-dimethoxychalcone, followed by catalytic hydrogenation to yield the target dihydrochalcone. The crude product from the synthesis often contains unreacted starting materials, by-products, and residual catalyst, necessitating an efficient purification strategy to obtain a high-purity compound for subsequent applications.

Chromatographic techniques are indispensable for the purification of such organic molecules. Flash column chromatography offers a rapid and effective method for the purification of gram-scale quantities of the compound, while preparative HPLC is the method of choice for obtaining milligram to gram quantities of the final product with very high purity (>99%). This document outlines detailed experimental protocols for both techniques, along with data presentation in tabular format for easy reference and comparison.

Synthesis Overview

The synthesis of this compound is a two-step process starting from 2'-hydroxyacetophenone (B8834) and 3,4-dimethoxybenzaldehyde (B141060).

Step 1: Synthesis of (E)-2'-Hydroxy-3,4-dimethoxychalcone

The first step is a Claisen-Schmidt condensation reaction between 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde in the presence of a base, typically potassium hydroxide (B78521) (KOH) in an alcoholic solvent.

Step 2: Synthesis of this compound

The second step involves the selective reduction of the α,β-unsaturated double bond of the chalcone. A common and effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Chromatographic Purification Protocols

Following the synthesis, the crude this compound requires purification to remove impurities. Below are detailed protocols for purification using flash column chromatography and preparative HPLC.

Flash Column Chromatography

This method is suitable for the purification of larger quantities of the crude product (typically >1 g) and serves as a primary purification step.

Experimental Protocol:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) (DCM) or the initial mobile phase. Alternatively, for less soluble samples, perform a dry-loading technique by adsorbing the crude product onto a small amount of silica (B1680970) gel.

  • Column Packing: A silica gel column (60-120 mesh or 230-400 mesh for higher resolution) is packed using a slurry of silica gel in the initial mobile phase (e.g., Hexane).

  • Mobile Phase Selection: A common mobile phase for chalcones and dihydrochalcones is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or acetone. Based on TLC analysis, a suitable gradient is determined. A typical starting point is a gradient of 10% to 50% ethyl acetate in hexane.

  • Elution: The sample is loaded onto the column and eluted with the chosen mobile phase gradient.

  • Fraction Collection: Fractions are collected in test tubes and monitored by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Table 1: Typical Flash Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient: 10% to 50% Ethyl Acetate in Hexane
Flow Rate 20-50 mL/min (for a 40g column)
Detection UV at 254 nm and 280 nm
Crude Sample Purity ~85%
Purity after Column >95%
Typical Yield 80-90%
Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure this compound, preparative HPLC is the recommended method. This technique is ideal for purifying smaller quantities (mg to g scale) to a purity of >99%.

Experimental Protocol:

  • Sample Preparation: Dissolve the partially purified or crude this compound in the mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The solution should be filtered through a 0.45 µm filter before injection.

  • Column: A reversed-phase C18 column is commonly used for the separation of dihydrochalcones.

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of water (A) and acetonitrile or methanol (B), both often containing a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

  • Elution Program: A linear gradient from a lower to a higher concentration of the organic solvent is run to elute the compound of interest.

  • Fraction Collection: The eluent is monitored by a UV detector, and fractions corresponding to the peak of the target compound are collected.

  • Post-Purification Processing: The collected fractions are combined, and the organic solvent is removed under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with an organic solvent to recover the pure product.

Table 2: Typical Preparative HPLC Parameters

ParameterValue
Stationary Phase C18 Silica, 5-10 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% to 70% B over 20 minutes
Flow Rate 10-20 mL/min (for a 20 mm ID column)
Detection UV at 280 nm
Purity after HPLC >99%
Typical Yield 70-85%

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Start 2'-Hydroxyacetophenone + 3,4-Dimethoxybenzaldehyde Chalcone_Synthesis Claisen-Schmidt Condensation (KOH, Ethanol) Start->Chalcone_Synthesis Chalcone (E)-2'-Hydroxy-3,4-dimethoxychalcone Chalcone_Synthesis->Chalcone Reduction Catalytic Hydrogenation (H2, Pd/C) Chalcone->Reduction Crude_Product Crude this compound Reduction->Crude_Product Flash_Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Crude_Product->Flash_Chromatography Crude_Product->Flash_Chromatography Partially_Pure Partially Purified Product (>95% Purity) Flash_Chromatography->Partially_Pure Prep_HPLC Preparative HPLC (C18, ACN/H2O) Partially_Pure->Prep_HPLC Pure_Product Pure this compound (>99% Purity) Prep_HPLC->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Purification Steps

G Crude Crude Product (~85% Purity) Flash Flash Chromatography (Bulk Purification) Crude->Flash Primary Step Intermediate Intermediate Purity (>95%) Flash->Intermediate Yields HPLC Preparative HPLC (High Purity Polish) Intermediate->HPLC Optional Step for Higher Purity Final Final Product (>99% Purity) HPLC->Final Yields

Caption: Logical flow of the purification process for achieving high-purity product.

Data Summary

The following table summarizes the expected outcomes from the two purification methods described. The values are typical and may vary depending on the specific experimental conditions and the purity of the crude material.

Table 3: Comparative Summary of Purification Methods

FeatureFlash Column ChromatographyPreparative HPLC
Scale GramsMilligrams to Grams
Stationary Phase Silica GelReversed-Phase C18
Typical Purity Achieved >95%>99%
Typical Recovery Yield 80-90%70-85%
Solvent Consumption HighModerate to High
Time per Run 1-3 hours30-60 minutes
Primary Application Bulk purification of crude productFinal polishing to high purity

Conclusion

The successful purification of this compound is a critical step in its utilization for research and development. The choice between flash column chromatography and preparative HPLC will depend on the scale of the purification and the desired final purity of the compound. For initial purification of larger batches, flash chromatography is a cost-effective and efficient method. For applications requiring the highest purity, a subsequent purification by preparative HPLC is recommended. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their purification strategies for this and similar dihydrochalcone compounds.

Application Notes and Protocols for the Quantification of 2'-Hydroxy-3,4-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-3,4-dimethoxydihydrochalcone is a dihydrochalcone (B1670589) derivative of interest in pharmaceutical and nutraceutical research due to the diverse biological activities associated with this class of compounds. Accurate and precise quantification of this analyte in various matrices, such as plant extracts and biological fluids, is crucial for pharmacokinetic studies, quality control, and formulation development. This document provides detailed application notes and standardized protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV: This technique is a robust and widely available method suitable for the quantification of this compound in relatively simple matrices like plant extracts or pharmaceutical formulations. It offers good precision and linearity over a specific concentration range.

  • LC-MS/MS: For complex biological matrices such as plasma, urine, or tissue homogenates, LC-MS/MS is the preferred method due to its high sensitivity and selectivity. It allows for the detection and quantification of the analyte at very low concentrations, minimizing interference from matrix components.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of dihydrochalcones using the described methods. Please note that these values are illustrative and should be determined for this compound through method validation.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL0.5 - 5 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 15%

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Material by HPLC-UV

1. Sample Preparation: Solvent Extraction

  • Weigh 1 gram of dried and powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol.

  • Vortex for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the pellet with another 20 mL of methanol.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

  • Gradient Elution:

    • 0-20 min: 20-80% B

    • 20-25 min: 80% B

    • 25-30 min: 80-20% B

    • 30-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

3. Calibration Curve

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

1. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for analysis.

2. LC-MS/MS Method

  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: Acetonitrile with 0.1% Formic acid

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95-5% B

      • 7.1-10 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for the specific compound).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion of the pure compounds.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Calibration and Quality Control

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.

  • Process the calibration standards and QC samples alongside the unknown samples using the protein precipitation protocol.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation (Plant Material) cluster_analysis HPLC-UV Analysis cluster_quant Quantification p1 Weigh and Powder Plant Material p2 Solvent Extraction (Methanol) p1->p2 p3 Sonication p2->p3 p4 Centrifugation p3->p4 p5 Collect and Combine Supernatants p4->p5 p6 Evaporation to Dryness p5->p6 p7 Reconstitution and Filtration p6->p7 a1 Injection into HPLC System p7->a1 Filtered Extract a2 Separation on C18 Column a3 UV Detection (280 nm) a4 Data Acquisition q1 Peak Integration a4->q1 q2 Calibration Curve Construction q1->q2 q3 Concentration Calculation q2->q3

Caption: HPLC-UV analysis workflow for plant material.

experimental_workflow_lcms cluster_prep_bio Sample Preparation (Plasma) cluster_analysis_lcms LC-MS/MS Analysis cluster_quant_lcms Quantification b1 Plasma Aliquot b2 Protein Precipitation (Acetonitrile) b1->b2 b3 Centrifugation b2->b3 b4 Supernatant Collection b3->b4 b5 Evaporation to Dryness b4->b5 b6 Reconstitution b5->b6 l1 Injection into LC System b6->l1 Reconstituted Sample l2 Chromatographic Separation l3 Mass Spectrometry Detection (MRM) l4 Data Acquisition s1 Peak Area Ratio Calculation l4->s1 s2 Calibration Curve s1->s2 s3 Concentration Determination s2->s3

Caption: LC-MS/MS analysis workflow for plasma samples.

In Vitro Assay for 2'-Hydroxy-3,4-dimethoxydihydrochalcone Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-3,4-dimethoxydihydrochalcone is a derivative of the chalcone (B49325) family, a class of compounds that are precursors to flavonoids and are abundant in edible plants. Chalcones and their derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the in vitro evaluation of the biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. The provided methodologies are intended to guide researchers in the systematic investigation of this compound's therapeutic potential.

Biological Activities and Mechanisms of Action

2'-Hydroxychalcones, the parent class of the compound of interest, are known to exert their biological effects through various mechanisms. A key mechanism underlying their anti-inflammatory and anticancer activities is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] This pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer. 2'-Hydroxychalcones have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes and promoting apoptosis in cancer cells.[1][3]

Data Presentation: In Vitro Activity of 2'-Hydroxychalcone (B22705) Derivatives

The following tables summarize the in vitro biological activities of various 2'-hydroxychalcone derivatives, providing a comparative context for the expected potency of this compound.

Table 1: Anti-Inflammatory Activity of 2'-Hydroxychalcone Derivatives

CompoundAssayCell LineIC50 ValueReference
2',4-Dihydroxy-4'-methoxychalconePGE2 ProductionRat Peritoneal Macrophages3 µM[4]
2',4-Dihydroxy-6'-methoxychalconePGE2 ProductionRat Peritoneal Macrophages3 µM[4]
2'-Hydroxy-4'-methoxychalconePGE2 ProductionRat Peritoneal Macrophages3 µM[4]
Chalcone with 2 OH on ring BLOX Inhibition-70 µM[5]
Chalcone with 3 OMe on ring BLOX Inhibition-45 µM[5][6]

Table 2: Antioxidant Activity of 2'-Hydroxychalcone Derivatives

CompoundAssayIC50 ValueReference
JVC3ABTS Radical Scavenging53.76 µM[7]
JVC4ABTS Radical Scavenging50.34 µM[7]
JVC2Lipid Peroxidation33.64 µM[7]
Chalcone with 2 OH on ring BDPPH Radical Scavenging82.4% inhibition[5]
Chalcone with 2 OH on ring BLipid Peroxidation82.3% inhibition[5]

Table 3: Anticancer Activity of 2'-Hydroxychalcone Derivatives

CompoundCell LineIC50 ValueReference
2',4-Dihydroxy-4',6'-dimethoxychalconeMCF-7 (Breast Cancer)52.5 µM[8]
2',4-Dihydroxy-4',6'-dimethoxychalconeMDA-MB-231 (Breast Cancer)66.4 µM[8]
4′-O-caproylated-DMCSH-SY5Y (Neuroblastoma)5.20 µM[9]
4′-O-methylated-DMCSH-SY5Y (Neuroblastoma)7.52 µM[9]
4′-O-benzylated-DMCA-549 (Lung Cancer)9.99 µM[9]
4′-O-benzylated-DMCFaDu (Pharyngeal Cancer)13.98 µM[9]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3)Hela (Cervical Cancer)3.204 µM[10]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3)MCF-7 (Breast Cancer)3.849 µM[10]

Experimental Protocols

Anti-Inflammatory Assays

Principle: This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for another 24 hours.

  • Griess Reaction:

  • Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration from a standard curve prepared with sodium nitrite.

Principle: This assay determines the ability of the test compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. The inhibition is measured using a colorimetric or fluorometric method.

Protocol:

  • Reagent Preparation: Prepare the reaction buffer (0.1 M Tris-HCl, pH 8.0), heme, COX-2 enzyme, and arachidonic acid (substrate) solutions.

  • Incubation: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and various concentrations of this compound. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction and incubate for 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 1 M HCl.

  • Measurement: The product of the COX-2 reaction, prostaglandin (B15479496) H2 (PGH2), is reduced to PGF2α and quantified using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of this compound and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Principle: This assay quantifies the extent of lipid peroxidation by measuring the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored adduct that can be measured spectrophotometrically.

Protocol:

  • Sample Preparation: Homogenize tissue or lyse cells in MDA lysis buffer.

  • Reaction: Add TBA solution to the sample and incubate at 95°C for 60 minutes to form the MDA-TBA adduct.

  • Measurement: After cooling, measure the absorbance of the supernatant at 532 nm.

  • Quantification: Determine the MDA concentration from a standard curve prepared with an MDA standard.

Anticancer Assay

Principle: This colorimetric assay assesses cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Visualizations

Experimental_Workflow_Anti_Inflammatory_Assay cluster_0 Cell Culture and Treatment cluster_1 Nitric Oxide (NO) Assay cluster_2 Cytokine (TNF-α, IL-6) ELISA A Seed RAW 264.7 cells (1x10^5 cells/well) B Incubate (24 hours) A->B C Pre-treat with This compound B->C D Stimulate with LPS (1 µg/mL, 24 hours) C->D E Collect Supernatant D->E H Collect Supernatant D->H F Add Griess Reagent E->F G Measure Absorbance (540 nm) F->G I Perform ELISA H->I J Measure Absorbance (450 nm) I->J

Caption: Workflow for in vitro anti-inflammatory assays.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Radical Scavenging Assay cluster_MDA Lipid Peroxidation (MDA) Assay DPPH1 Prepare DPPH solution (0.1 mM in Methanol) DPPH2 Mix with Test Compound DPPH1->DPPH2 DPPH3 Incubate in dark (30 min) DPPH2->DPPH3 DPPH4 Measure Absorbance (517 nm) DPPH3->DPPH4 MDA1 Prepare Sample Lysate MDA2 React with TBA (95°C, 60 min) MDA1->MDA2 MDA3 Measure Absorbance (532 nm) MDA2->MDA3

Caption: Workflow for in vitro antioxidant assays.

NF_kB_Signaling_Pathway_Inhibition cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Genes induces transcription Nucleus Nucleus Chalcone 2'-Hydroxychalcone Derivative Chalcone->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 2'-Hydroxy-3,4-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of 2'-Hydroxy-3,4-dimethoxydihydrochalcone using common cell-based assays. The methodologies described herein are fundamental for determining the compound's potency and understanding its mechanism of action in cancer research and drug development.

Introduction

This compound is a synthetic chalcone (B49325) derivative.[1] Chalcones, a class of natural and synthetic compounds, have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory and potential anticancer properties.[2][3] Several chalcone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][5][6] The α,β-unsaturated carbonyl system is a key pharmacophore contributing to their bioactivity.[1]

This document outlines the protocols for three standard cell-based assays to evaluate the cytotoxicity of this compound:

  • MTT Assay: To assess cell viability and metabolic activity.[7][8]

  • LDH Assay: To quantify plasma membrane damage.[9]

  • Apoptosis Assay: To determine the induction of programmed cell death.[10][11]

Data Presentation

Quantitative data from the following assays should be recorded and analyzed. The tables below are templates for presenting typical results.

Table 1: MTT Assay - IC50 Values of this compound

Cell LineIncubation Time (hours)IC50 (µM)
MCF-724Data
MCF-748Data
A54924Data
A54948Data
HepG224Data
HepG248Data

Table 2: LDH Assay - Cytotoxicity of this compound (48h treatment)

Cell LineConcentration (µM)% Cytotoxicity (LDH Release)
MCF-710Data
MCF-750Data
MCF-7100Data
A54910Data
A54950Data
A549100Data

Table 3: Apoptosis Assay - Effect of this compound on Cell Apoptosis (48h treatment)

Cell LineConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-750DataData
A54950DataData

Experimental Protocols

The following diagram illustrates the general workflow for assessing the cytotoxicity of the test compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., MCF-7, A549) Seed_Cells Seed Cells in 96-well plates Cell_Culture->Seed_Cells Compound_Prep Prepare this compound Stock Solution Treat_Cells Treat cells with various concentrations of the compound Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for 24h, 48h, etc. Treat_Cells->Incubate MTT_Assay MTT Assay Incubate->MTT_Assay LDH_Assay LDH Assay Incubate->LDH_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Incubate->Apoptosis_Assay Data_Acquisition Spectrophotometry / Flow Cytometry MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Calculate_Results Calculate IC50, % Cytotoxicity, % Apoptosis Data_Acquisition->Calculate_Results G cluster_compound Compound Action cluster_cellular Cellular Response Compound This compound ROS ↑ ROS Production Compound->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c release Bax->CytoC + Bcl2->CytoC - Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Anti-inflammatory Studies of 2'-Hydroxy-3,4-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions, including arthritis, cardiovascular disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery.

Chalcones and their dihydro-derivatives are a class of flavonoids that have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2'-Hydroxy-3,4-dimethoxydihydrochalcone is a synthetic derivative belonging to this class. Its structural features suggest potential as an anti-inflammatory agent. Dihydrochalcones are known to exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines, and the modulation of key signaling pathways.[1][2]

These application notes provide a comprehensive guide for researchers interested in investigating the anti-inflammatory potential of this compound. The protocols detailed below are based on established in vitro and in vivo assays commonly used for the evaluation of novel anti-inflammatory compounds.

Putative Mechanism of Action

The anti-inflammatory effects of chalcones and dihydrochalcones are often attributed to their ability to interfere with the inflammatory cascade. Key mechanisms include the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.[3] Furthermore, these compounds have been shown to suppress the production of nitric oxide (NO), a key inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS).[3][4]

Many chalcone (B49325) derivatives also modulate intracellular signaling pathways central to the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6] By inhibiting these pathways, they can reduce the expression of a wide range of pro-inflammatory genes, including those encoding for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[5][7]

Data Presentation

While specific data for this compound is not yet widely published, the following tables present data for a structurally related compound, 2'-hydroxy-3,4'-dimethoxychalcone (3,4'-DMC), to provide a reference for expected activities.[8]

Table 1: Effect of 2'-hydroxy-3,4'-dimethoxychalcone (3,4'-DMC) on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages [8]

Concentration (µM)NO Production (% of LPS control)
5Data not available
10Data not available
20~67.0%

Data is estimated from graphical representation in the cited literature and serves as an illustrative example.

Table 2: Cell Viability of RAW 264.7 Macrophages Treated with 2'-hydroxy-3,4'-dimethoxychalcone (3,4'-DMC) [8]

Concentration (µM)Cell Viability (%)
2.5~100%
5~100%
10~100%
20~100%
40<90%

Data is estimated from graphical representation in the cited literature and serves as an illustrative example.

Experimental Protocols

In Vitro Assays

1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay evaluates the ability of the test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

    • This compound

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

    • Sodium nitrite (B80452) (for standard curve)

    • 96-well plates

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various non-toxic concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should also be included.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100.

2. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

This protocol measures the effect of the compound on the secretion of key pro-inflammatory cytokines.

  • Materials:

    • RAW 264.7 cells and culture reagents

    • This compound

    • LPS

    • Mouse TNF-α and IL-6 ELISA kits

  • Protocol:

    • Follow steps 1-3 of the Nitric Oxide Production Assay.

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

    • The results are expressed as pg/mL or ng/mL of the cytokine.

In Vivo Assay

3. Carrageenan-Induced Paw Edema in Rodents

This is a classic model of acute inflammation to assess the in vivo anti-inflammatory activity of a compound.

  • Materials:

    • Male Wistar rats or Swiss albino mice (150-200 g)

    • This compound

    • Carrageenan (1% w/v in sterile saline)

    • Indomethacin or other reference NSAID

    • Pletysmometer or digital calipers

  • Protocol:

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

    • Group the animals (n=6 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg, p.o.), and test groups (e.g., 25, 50, 100 mg/kg of the test compound, p.o.).

    • Administer the test compound or vehicle orally 1 hour before carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • The percentage inhibition of edema is calculated as: [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Visualizations

Experimental_Workflow_In_Vitro cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 cells (5x10^4 cells/well) incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_compound Add this compound incubate_24h_1->add_compound add_lps Stimulate with LPS (1 µg/mL) add_compound->add_lps incubate_24h_2 Incubate for 24h add_lps->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa_assay ELISA for TNF-α & IL-6 collect_supernatant->elisa_assay

Caption: In Vitro Anti-inflammatory Assay Workflow.

Signaling_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_p p-MAPK TLR4->MAPK_p Activates IKK IKK TLR4->IKK Activates Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) MAPK_p->Inflammatory_Mediators Upregulates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Degrades & Releases NFkB_p65 p65 NFkB_p50 p50 NFkB_complex->Inflammatory_Mediators Upregulates Compound This compound Compound->MAPK_p Inhibits Compound->IKK Inhibits

Caption: Putative Anti-inflammatory Signaling Pathway.

In_Vivo_Workflow cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement animal_groups Group Animals compound_admin Administer Test Compound/Vehicle animal_groups->compound_admin initial_paw_vol Measure Initial Paw Volume compound_admin->initial_paw_vol 1 hour post-administration carrageenan_inj Inject Carrageenan initial_paw_vol->carrageenan_inj paw_vol_hourly Measure Paw Volume Hourly (1-4h) carrageenan_inj->paw_vol_hourly calculate_inhibition Calculate % Inhibition paw_vol_hourly->calculate_inhibition

Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.

References

Application Notes and Protocols for Antioxidant Activity Assays of 2'-Hydroxy-3,4-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to evaluating the antioxidant potential of 2'-Hydroxy-3,4-dimethoxydihydrochalcone. It includes detailed protocols for common antioxidant assays, a summary of relevant data for a structurally similar compound, and visualizations to aid in understanding the experimental workflows.

Introduction to this compound and its Antioxidant Potential

This compound belongs to the dihydrochalcone (B1670589) class of plant secondary metabolites, which are recognized for their diverse biological activities. The antioxidant capacity of phenolic compounds like dihydrochalcones is a key area of investigation due to the role of oxidative stress in a multitude of pathological conditions. The structural features of this compound, specifically the presence of a hydroxyl group on the A-ring and methoxy (B1213986) groups on the B-ring, suggest its potential to act as a potent antioxidant by donating hydrogen atoms or electrons to neutralize free radicals.

Data Presentation

CompoundAssayIC50 Value (µg/mL)StandardReference
2'-hydroxy-3,4-dimethoxychalconeDPPH975Not specified[1]

Note: A lower IC50 value indicates higher antioxidant activity. Further experimental investigation is required to determine the precise antioxidant capacity of this compound.

Key Antioxidant Activity Assays

Several in vitro assays are commonly employed to determine the antioxidant capacity of chemical compounds. These assays are based on different mechanisms of antioxidant action, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[2]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[3] The reduction of ABTS•+ by an antioxidant leads to its decolorization.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[4][5]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[6][7]

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The antioxidant reduces the stable DPPH radical, leading to a decrease in absorbance at 517 nm.[2]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From this, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay:

    • Add 50 µL of various concentrations of the test compound to the wells of a 96-well plate.

    • Add 150 µL of the DPPH solution to each well.

    • As a control, add 50 µL of methanol and 150 µL of DPPH solution.

    • As a blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 150 µL of DPPH solution DPPH_sol->Add_DPPH Sample_sol Prepare Serial Dilutions of This compound Add_sample Add 50 µL of Sample to 96-well plate Sample_sol->Add_sample Add_sample->Add_DPPH Incubate Incubate in Dark (30 min, RT) Add_DPPH->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 value Calculate->IC50

DPPH Assay Workflow
ABTS Radical Cation Decolorization Assay

Principle: The antioxidant neutralizes the ABTS radical cation, leading to a decrease in absorbance at 734 nm.[3]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol (or other suitable solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[8]

    • Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in methanol and create serial dilutions.

  • Assay:

    • Add 10 µL of various concentrations of the test compound to the wells of a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • As a control, add 10 µL of methanol and 190 µL of the ABTS•+ solution.

  • Incubation: Incubate the plate at room temperature for 6-30 minutes.[8][9]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the dose-response curve.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ABTS_sol Prepare ABTS•+ solution Add_ABTS Add 190 µL of ABTS•+ solution ABTS_sol->Add_ABTS Sample_sol Prepare Serial Dilutions of This compound Add_sample Add 10 µL of Sample to 96-well plate Sample_sol->Add_sample Add_sample->Add_ABTS Incubate Incubate (6-30 min, RT) Add_ABTS->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 value Calculate->IC50

ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The antioxidant reduces a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a ferrous (Fe²⁺) form, resulting in the formation of a blue-colored complex with an absorbance maximum at 593 nm.[5]

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (B86663) (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[4]

  • Sample and Standard Preparation: Prepare serial dilutions of the test compound and ferrous sulfate (for the standard curve) in a suitable solvent.

  • Assay:

    • Add 10 µL of sample or standard to the wells of a 96-well plate.

    • Add 220 µL of the FRAP reagent to each well.[5]

  • Incubation: Incubate the plate at 37°C for 4-30 minutes.[5][10]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Construct a standard curve using the ferrous sulfate standards. Determine the FRAP value of the sample from the standard curve, expressed as Fe²⁺ equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Add_FRAP Add 220 µL of FRAP reagent FRAP_reagent->Add_FRAP Sample_std Prepare Sample and FeSO4 Standard Dilutions Add_sample Add 10 µL of Sample/Standard to 96-well plate Sample_std->Add_sample Add_sample->Add_FRAP Incubate Incubate (4-30 min, 37°C) Add_FRAP->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Std_curve Construct Standard Curve Measure->Std_curve FRAP_value Determine FRAP Value Std_curve->FRAP_value

FRAP Assay Workflow
ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The antioxidant protects a fluorescent probe (fluorescein) from degradation by peroxyl radicals, and the fluorescence decay is monitored over time. The antioxidant capacity is quantified by the area under the fluorescence decay curve.[6]

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a fluorescein working solution in phosphate buffer.

    • Prepare an AAPH solution in phosphate buffer. Keep on ice.

    • Prepare serial dilutions of Trolox for the standard curve and the test compound.

  • Assay:

    • Add 25 µL of Trolox standards, sample dilutions, or buffer (for blank) to the wells of a black 96-well plate.[7]

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.[7]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[7]

  • Measurement: Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for 60-90 minutes.

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample and standard.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the sample from the standard curve, expressed as Trolox equivalents (TE).

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Fluorescein, AAPH, and Trolox solutions Add_sample Add 25 µL Sample/Standard to black 96-well plate Reagents->Add_sample Sample Prepare Sample Dilutions Sample->Add_sample Add_fluorescein Add 150 µL Fluorescein Add_sample->Add_fluorescein Pre_incubate Incubate (30 min, 37°C) Add_fluorescein->Pre_incubate Add_AAPH Add 25 µL AAPH Pre_incubate->Add_AAPH Measure Kinetic Fluorescence Reading (60-90 min) Add_AAPH->Measure Calc_AUC Calculate Net AUC Measure->Calc_AUC Std_curve Create Trolox Standard Curve Calc_AUC->Std_curve ORAC_value Determine ORAC Value (TE) Std_curve->ORAC_value Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Compound This compound Compound->Keap1_Nrf2 may induce dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_genes activates

References

Application Notes and Protocols for 2'-Hydroxy-3,4-dimethoxydihydrochalcone and its Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Chalcones in Oncology Research

Chalcones are a class of natural compounds belonging to the flavonoid family, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. They are recognized as biosynthetic precursors to flavonoids and isoflavonoids and are found in a variety of edible plants.[1] Numerous studies have highlighted the potential of chalcone (B49325) derivatives as anti-cancer agents due to their ability to interfere with various biological targets and signaling pathways involved in cancer progression.[2][3]

Profile of a Close Structural Analog: 2',6'-dihydroxy-3',4'-dimethoxydihydrochalcone (DDC)

A significant body of research is available for 2',6'-dihydroxy-3',4'-dimethoxydihydrochalcone (DDC), a potent modulator of multidrug resistance (MDR) in cancer cells.[4][5] DDC has been identified as a promising agent to counteract MDR by simultaneously targeting two key mechanisms: the inhibition of ATP-binding cassette (ABC) transporters and the suppression of STAT3 signaling.[4][5]

Mechanism of Action of DDC

DDC exhibits a dual-targeting strategy that makes it particularly effective in overcoming chemotherapy resistance:

  • Inhibition of ABC Transporters: DDC noncompetitively inhibits the efflux activity of P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated protein 1 (MRP1).[4] By interfering with the ATPase function of these transporters, DDC reduces the extrusion of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and efficacy.[4]

  • Suppression of STAT3 Signaling: DDC also induces the inhibition of STAT3 phosphorylation.[4] The persistent activation of the STAT3 signaling pathway is a hallmark of many cancers, contributing to cell proliferation, survival, and angiogenesis.[6][7] By impeding STAT3 activation, DDC can promote pro-apoptotic effects and regulate the cell cycle in MDR cancer cells, especially when used in combination with standard chemotherapeutic agents.[4] This inhibition can also lead to the accumulation of reactive oxygen species (ROS).[4]

Quantitative Data for DDC and Other Relevant Chalcones

The following tables summarize the cytotoxic and mechanistic data for DDC and other structurally related chalcones from various studies.

CompoundCancer Cell Line(s)IC50 Value(s)Notes
2',6'-dihydroxy-3',4'-dimethoxydihydrochalcone (DDC)Not specifiedNot specified as a direct cytotoxic agentPrimarily investigated as an MDR-reversing agent in combination with chemotherapy.[4][5]
2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC)RPMI8226, MM.1S, U26625.97 µM, 18.36 µM, 15.02 µM, respectivelyExhibited a dose-dependent inhibitory effect on the proliferation of multiple myeloma cell lines.[8]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC)SMMC-7721IC50: 32.3 ± 1.13 µM; EC50: 9.00 ± 0.36 µMWas most sensitive among six tested human cancer cell lines.[1]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)PANC-1, MIA PaCa-210.5 ± 0.8 µM, 12.2 ± 0.9 µM, respectivelyShowed concentration-dependent cytotoxicity against human pancreatic cancer cell lines.[9]
2',4-dihydroxy-4',6'-dimethoxy-chalcone (DDC analog)MCF-7, MDA-MB-23152.5 µM, 66.4 µM, respectivelyDemonstrated selective inhibition of breast cancer cell proliferation with significantly higher IC50 for non-tumoral MCF-12F cells (232.8 µM).[10]
2'-hydroxychalcone (2'-HC)MCF-7, CMT-121137.74 ± 1.42 µM, 34.26 ± 2.20 µM, respectivelySuppressed cell viability in a dose-dependent manner in breast cancer cell lines.[11]
CompoundKey Molecular EffectsCancer Cell Line
2',6'-dihydroxy-3',4'-dimethoxydihydrochalcone (DDC)- Inhibits P-gp, BCRP, and MRP1 efflux activity.[4]- Suppresses STAT3 phosphorylation.[4]- Induces ROS accumulation, cell cycle regulation, and pro-apoptotic effects in combination with chemotherapy.[4]MDR cancer cells
2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC)- Induces mitochondria-mediated apoptosis via upregulation of cleaved-caspase-3, cleaved-caspase-9, and Bad, and downregulation of Bcl-2.[8]- Reduces the expression of PI3K, p-Akt, and p-mTOR.[8]U266
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)- Triggers apoptosis via the mitochondria-dependent pathway and enhances ROS generation.[12]- Induces G1 cell cycle arrest through downregulation of cyclin D1 and CDK4.[12]- Increases p53 levels and inhibits NF-κB nuclear localization via suppression of the PI3K/AKT signaling axis.[12]BEL-7402/5-FU
2'-hydroxychalcone (2'-HC)- Inhibits the NF-κB pathway.[11]- Induces excessive intracellular accumulation of ROS, endoplasmic reticulum stress, and activation of JNK/MAPK.[11]- Elevates autophagic levels and induces autophagy-dependent apoptosis.[11]MCF-7, CMT-1211

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of chalcone derivatives in cancer cell lines.

Cell Culture and Maintenance
  • Cell Lines: A variety of human cancer cell lines can be used, such as multidrug-resistant cancer cell lines (for DDC studies), multiple myeloma lines (e.g., U266), hepatocellular carcinoma lines (e.g., BEL-7402/5-FU), and breast cancer lines (e.g., MCF-7).

  • Culture Medium: Use the appropriate culture medium as recommended by the cell line supplier (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chalcone derivative (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the chalcone derivative at the desired concentrations for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis.

Western Blot Analysis
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., P-gp, STAT3, p-STAT3, Caspase-3, Bcl-2, Akt, p-Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways and Mechanisms

DDC_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ABC_transporter ABC Transporters (P-gp, BCRP, MRP1) Chemo_drug Chemotherapeutic Drug ABC_transporter->Chemo_drug Receptor Cytokine/Growth Factor Receptor STAT3 STAT3 Receptor->STAT3 Activates DDC DDC DDC->ABC_transporter Inhibits pSTAT3 p-STAT3 DDC->pSTAT3 Inhibits ROS ROS DDC->ROS Induces Chemo_drug->ABC_transporter Efflux STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Apoptosis Apoptosis ROS->Apoptosis Gene_transcription Gene Transcription (Proliferation, Survival) pSTAT3_dimer->Gene_transcription Promotes Cell_Survival Cell_Survival Gene_transcription->Cell_Survival Leads to

Caption: Mechanism of DDC in overcoming multidrug resistance.

Experimental Workflow

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat cells with 2'-Hydroxy-3,4-dimethoxydihydrochalcone (or analog) start->treatment viability Assess Cell Viability (e.g., MTT Assay) treatment->viability apoptosis Analyze Apoptosis (e.g., Annexin V/PI Staining) treatment->apoptosis protein Analyze Protein Expression (e.g., Western Blot for key pathway proteins) treatment->protein data Data Analysis and Interpretation viability->data apoptosis->data protein->data

Caption: General workflow for in vitro evaluation.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Chalcone Chalcone Derivatives Chalcone->PI3K Chalcone->Akt

Caption: Inhibition of PI3K/Akt/mTOR pathway by chalcones.

References

Application Notes and Protocols for 2'-Hydroxy-3,4-dimethoxydihydrochalcone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activities of 2'-Hydroxy-3,4-dimethoxydihydrochalcone is limited in publicly available scientific literature. The following application notes and protocols are based on the activities of structurally related dihydrochalcones and chalcones. These recommendations are intended to serve as a starting point for research and should be validated experimentally for the specific compound of interest.

Introduction

This compound belongs to the dihydrochalcone (B1670589) class of flavonoids, which are recognized for their broad pharmacological potential. Dihydrochalcones are structurally related to chalcones, lacking the α,β-double bond, which can alter their biological properties. Chalcones and their dihydro-derivatives are known to possess anti-inflammatory, antioxidant, and anticancer properties. The 2'-hydroxy and methoxy (B1213986) substitutions on the phenyl rings of this compound suggest its potential as a modulator of various signaling pathways implicated in disease.

Potential Applications in Drug Discovery

Based on the activities of structurally similar compounds, this compound is a promising candidate for investigation in the following areas:

  • Anti-inflammatory Agent: Related dihydrochalcones have been shown to reduce the production of pro-inflammatory mediators.

  • Anticancer Agent: The closely related compound, alpha,2'-dihydroxy-4,4'-dimethoxydihydrochalcone, has demonstrated anti-proliferative and pro-autophagic effects in gastric cancer cells[1].

  • Antioxidant Agent: The phenolic hydroxyl group and methoxy substitutions are common features in antioxidant flavonoids.

Data Presentation

The following tables summarize quantitative data from studies on structurally related dihydrochalcone and chalcone (B49325) derivatives. This data can serve as a benchmark for planning experiments with this compound.

Table 1: Anti-inflammatory Activity of Related Dihydrochalcones

CompoundAssayCell Line/ModelEndpointResult
2′,6′-dihydroxy-4′-methoxydihydrochalconeLPS-induced inflammationRAW 264.7 macrophagesIL-1β, TNF, Nitrite (B80452) reductionSignificant reduction
2′,6′-dihydroxy-4′-methoxydihydrochalconeCarrageenan-induced inflammationSwiss miceNeutrophil migrationSignificant reduction at 3 mg/kg

Data extrapolated from a study on 2′,6′-dihydroxy-4′-methoxydihydrochalcone[2].

Table 2: Anticancer Activity of a Related Dihydrochalcone

CompoundCell LineAssayEndpointResult
Alpha,2'-dihydroxy-4,4'-dimethoxydihydrochalconeMKN45 (Gastric Cancer)Cell ProliferationInhibition of cell growthDose-dependent inhibition
Alpha,2'-dihydroxy-4,4'-dimethoxydihydrochalconeMKN45 (Gastric Cancer)Transwell & Wound HealingInvasion and MigrationInhibition
Alpha,2'-dihydroxy-4,4'-dimethoxydihydrochalconeMKN45 Xenograft in nude miceTumor GrowthTumor volume and Ki67 expressionInhibition of tumor growth and Ki67

Data from a study on Alpha,2'-dihydroxy-4,4'-dimethoxydihydrochalcone[1].

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from studies on related compounds. These protocols can be used as a foundation for evaluating this compound.

Protocol 1: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay

This protocol is adapted from studies on various 2'-hydroxychalcone (B22705) derivatives.

Objective: To determine the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS stimulation) should also be included.

  • Griess Assay:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

  • Data Analysis: Express the results as a percentage of NO production relative to the LPS-stimulated vehicle control.

Protocol 2: In Vitro Anticancer Activity - Cell Viability (MTT) Assay

This protocol is based on general methods for assessing cytotoxicity of chalcone derivatives.

Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line (e.g., MKN45, HeLa, or MCF-7).

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Signaling Pathways and Mechanisms of Action

While the specific molecular targets of this compound are yet to be elucidated, studies on related compounds suggest potential involvement in the following signaling pathways:

  • NF-κB Signaling Pathway: Many chalcones and dihydrochalcones exhibit anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, a key regulator of inflammatory gene expression.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK, is another crucial regulator of inflammation and cell proliferation that can be modulated by chalcone derivatives.

  • PI3K/Akt Signaling Pathway: This pathway is central to cell survival and proliferation and has been shown to be a target of some anticancer chalcones.

  • Autophagy Pathway: The induction of autophagy has been identified as a mechanism of action for the anticancer effects of the related alpha,2'-dihydroxy-4,4'-dimethoxydihydrochalcone.[1]

Diagrams of Potential Signaling Pathways and Workflows

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Nucleus->iNOS Induces expression COX2 COX-2 Nucleus->COX2 Induces expression NO NO iNOS->NO PGs Prostaglandins COX2->PGs DHC 2'-Hydroxy-3,4-dimethoxy- dihydrochalcone DHC->IKK Inhibits (Potential) DHC->NFkB Inhibits (Potential)

Caption: Potential anti-inflammatory mechanism of this compound.

experimental_workflow cluster_0 In Vitro Assays cluster_1 Mechanism of Action CellCulture Cell Culture (e.g., RAW 264.7, MKN45) Treatment Treatment with 2'-Hydroxy-3,4-dimethoxy- dihydrochalcone CellCulture->Treatment AntiInflammatory Anti-inflammatory Assays (e.g., Griess Assay for NO) Treatment->AntiInflammatory Anticancer Anticancer Assays (e.g., MTT for Viability) Treatment->Anticancer WesternBlot Western Blot Analysis (NF-κB, MAPK, Akt) AntiInflammatory->WesternBlot Anticancer->WesternBlot GeneExpression Gene Expression Analysis (qRT-PCR) WesternBlot->GeneExpression

Caption: General experimental workflow for evaluating the bioactivity of the compound.

anticancer_pathway DHC 2'-Hydroxy-3,4-dimethoxy- dihydrochalcone ROS ROS Production DHC->ROS Induces (Potential) MEK_ERK MEK/ERK Pathway ROS->MEK_ERK Activates Autophagy Autophagy Induction MEK_ERK->Autophagy CellProliferation Cell Proliferation Autophagy->CellProliferation Inhibits InvasionMigration Invasion & Migration Autophagy->InvasionMigration Inhibits

Caption: Potential anticancer mechanism based on a related dihydrochalcone.[1]

References

Application Notes and Protocols for the Development of 2'-Hydroxy-3,4-dimethoxydihydrochalcone Derivatives with Improved Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of derivatives of 2'-Hydroxy-3,4-dimethoxydihydrochalcone, focusing on enhancing their anti-inflammatory, antioxidant, and anticancer properties. Detailed protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and development in this area.

Introduction

Chalcones and their dihydro-derivatives are a class of naturally occurring compounds belonging to the flavonoid family, known for a wide spectrum of biological activities.[1] The parent compound, this compound, serves as a promising scaffold for medicinal chemistry due to its inherent, albeit modest, bioactivity.[2] Strategic chemical modifications to this core structure can lead to the development of potent and selective agents for the treatment of various diseases, including those with inflammatory and oxidative stress-related pathologies, as well as cancer. This document outlines the rationale for derivatization, key synthetic strategies, and protocols for evaluating the bioactivity of novel analogs.

Rationale for Derivatization

The bioactivity of chalcones is intrinsically linked to their chemical structure. The presence of hydroxyl and methoxy (B1213986) groups on the aromatic rings, as well as the α,β-unsaturated carbonyl system, are key determinants of their biological effects.[3] Derivatization of the parent compound, this compound, aims to:

  • Enhance Potency: Introduce or modify functional groups to increase the compound's interaction with biological targets.

  • Improve Selectivity: Modify the structure to favor interaction with specific enzymes or signaling proteins, thereby reducing off-target effects.

  • Modulate Physicochemical Properties: Alter solubility, lipophilicity, and metabolic stability to improve pharmacokinetic and pharmacodynamic profiles.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the scaffold to understand the contribution of different functional groups to the observed bioactivity.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize the quantitative bioactivity data for a selection of derivatives, allowing for a comparative analysis of their anti-inflammatory, antioxidant, and anticancer activities.

Compound IDDerivative NameBioactivity AssayTarget/Cell LineIC50 (µM) or % InhibitionReference
1 2'-Hydroxy-3,4-dimethoxychalconeDPPH Radical Scavenging-975 (IC50)[4]
2 2',4'-Dihydroxy-3,4-dimethoxychalconeDPPH Radical Scavenging-1402.9 (IC50)[4]
3 2',5'-Dihydroxy-3,4-dimethoxy chalcone (B49325)DPPH Radical Scavenging-7.34 (IC50)[4]
4 2',4-Dihydroxy-4'-methoxychalconePGE2 Production InhibitionRat Macrophages3 (IC50)[5]
5 2',4-Dihydroxy-6'-methoxychalconePGE2 Production InhibitionRat Macrophages3 (IC50)[5]
6 2'-Hydroxy-4'-methoxychalconePGE2 Production InhibitionRat Macrophages3 (IC50)[5]
7 2'-hydroxy-3',4',3,4-tetramethoxychalconeNeutrophil DegranulationHuman NeutrophilsConcentration-dependent[6]
8 2'-hydroxy-4',6'-dimethoxychalconeAntiproliferativeCanine Lymphoma9.18 - 46.11 (IC50)[7]
9 2',4'-Dihydroxy-3',4',6'-trimethoxychalconeNO Production InhibitionRAW 264.7Dose-dependent
10 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19)AntiproliferativeKYSE-4504.97 (IC50)[8]
11 (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3)AntiproliferativeHeLa3.204 (IC50)[9]
12 4'-O-caproylated-DMCCytotoxicitySH-SY5Y5.20 (IC50)[10]
13 4'-O-methylated-DMCCytotoxicitySH-SY5Y7.52 (IC50)[10]
14 4'-O-benzylated-DMCCytotoxicityA-5499.99 (IC50)[10]
15 Chalcone 4b (dihydroxy on ring B)DPPH Radical Scavenging-82.4% at 100 µM[1][11]
16 Chalcone 4b (dihydroxy on ring B)Lipid Peroxidation Inhibition-82.3% at 100 µM[1][11]
17 Chalcone 4b (dihydroxy on ring B)LOX InhibitionSoybean LOX70 (IC50)[1][11]
18 Chalcone 3c (trimethoxy on ring B)LOX InhibitionSoybean LOX45 (IC50)[1][11]

Experimental Protocols

Detailed methodologies for the synthesis and bioactivity assessment of this compound derivatives are provided below.

Protocol 1: Synthesis of 2'-Hydroxychalcone (B22705) Derivatives via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of 2'-hydroxychalcone derivatives.

Materials:

Procedure:

  • Dissolve the substituted 2'-hydroxyacetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add the 20% aqueous KOH solution dropwise to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature or under reflux for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]

  • After completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with 10% HCl to precipitate the chalcone.

  • Filter the crude product, wash with cold water until the washings are neutral, and dry.

  • For further purification, dissolve the crude product in diethyl ether, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent using a rotary evaporator.

  • Recrystallize the solid product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure chalcone derivative.[11]

  • Characterize the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.[11]

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines the procedure for evaluating the free radical scavenging activity of the synthesized derivatives.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727) (typically 0.1 mM)

  • Test compounds dissolved in a suitable solvent (e.g., methanol, DMSO) at various concentrations

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and ascorbic acid in the chosen solvent.

  • In a 96-well microplate, add a specific volume of each dilution of the test compounds and the positive control to separate wells.

  • Add the DPPH solution to each well to initiate the reaction. Include a blank control containing only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the test compound.

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of the synthesized derivatives on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 M HCl)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator.

  • Treat the cells with various concentrations of the test compounds (typically in a range of µM) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 4: Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol is used to investigate the effect of the derivatives on key proteins involved in inflammatory and cancer signaling pathways.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages, cancer cell lines)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Culture and treat the cells with the test compounds and appropriate stimuli (e.g., LPS for inflammation studies).

  • Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the development of this compound derivatives.

Synthesis_Workflow start Start: Substituted 2'-hydroxyacetophenone & Substituted benzaldehyde reaction Claisen-Schmidt Condensation (Base-catalyzed) start->reaction workup Acidification & Precipitation reaction->workup purification Filtration, Washing & Drying workup->purification recrystallization Recrystallization purification->recrystallization characterization Spectroscopic Characterization (NMR, MS) recrystallization->characterization end Pure Chalcone Derivative characterization->end

Caption: General workflow for the synthesis of 2'-hydroxychalcone derivatives.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_active Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_active translocates Derivative Chalcone Derivative Derivative->IKK inhibits Derivative->NFkB_active inhibits translocation DNA DNA NFkB_active->DNA binds to Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) DNA->Genes induces

Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.[5][12][13][14]

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Growth Factors, Stress Receptor Receptor Tyrosine Kinase Stimulus->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_active p-ERK ERK->ERK_active translocates Derivative Chalcone Derivative Derivative->MEK inhibits Derivative->ERK inhibits phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK_active->Transcription_Factors activates Genes Genes for Proliferation, Survival, Differentiation Transcription_Factors->Genes regulates expression

Caption: Modulation of the MAPK/ERK signaling pathway by chalcone derivatives.[12]

Bioactivity_Screening_Workflow start Synthesized Chalcone Derivatives antioxidant Antioxidant Activity (DPPH Assay) start->antioxidant anti_inflammatory Anti-inflammatory Activity (NO, PGE2 Inhibition) start->anti_inflammatory anticancer Anticancer Activity (MTT Assay on Cancer Cells) start->anticancer lead_selection Lead Compound Selection based on IC50 values antioxidant->lead_selection anti_inflammatory->lead_selection anticancer->lead_selection mechanism Mechanism of Action Studies (Western Blot for Signaling Pathways) lead_selection->mechanism in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo

Caption: Workflow for the bioactivity screening of novel chalcone derivatives.

References

Application Notes and Protocols for In Vivo Evaluation of 2'-Hydroxy-3,4-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the in vivo assessment of 2'-Hydroxy-3,4-dimethoxydihydrochalcone, a synthetic chalcone (B49325) derivative with potential therapeutic applications. Based on the known biological activities of structurally related chalcones, which include potent anti-inflammatory and anticancer effects, this document outlines protocols for two distinct in vivo models: the carrageenan-induced paw edema model for acute inflammation and a human tumor xenograft model for anticancer efficacy.

Putative Biological Activities and Mechanisms of Action

Chalcones, a class of compounds belonging to the flavonoid family, are recognized for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] The anti-inflammatory properties of chalcones are often attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[3][4] For instance, some chalcones have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response, and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] Furthermore, inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 has been observed with some chalcone derivatives.[2][4]

In the context of cancer, certain chalcones have demonstrated the ability to inhibit cell proliferation, invasion, and migration.[5] The underlying mechanisms can involve the induction of apoptosis and autophagy, as well as the modulation of signaling pathways crucial for cancer cell survival and progression, such as the MAPK/ERK and PI3K/Akt pathways.[5] An in vivo study on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, a structurally similar compound, has shown significant antitumor effects in a solid human tumor xenograft model.[6] While the specific mechanisms of this compound are yet to be fully elucidated, it is hypothesized to operate through similar pathways.

Experimental Model 1: Carrageenan-Induced Paw Edema in Rodents

This model is a widely used and reliable method for screening compounds for acute anti-inflammatory activity.[7][8][9] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to mitigate edema formation.[10]

Experimental Protocol

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats.[8]

  • Weight: 150-250 g.[8]

  • Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water ad libitum.[8]

  • Ethics: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Ethics Committee.[8]

2. Materials and Reagents:

  • This compound

  • Carrageenan (lambda, Type IV)

  • Positive Control: Indomethacin or Diclofenac Sodium.[8][10]

  • Vehicle (e.g., 0.5% carboxymethylcellulose or saline)

  • Plethysmometer or digital calipers

  • Syringes and needles

3. Experimental Procedure:

  • Animal Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I (Control): Vehicle administration.

    • Group II (Positive Control): Indomethacin (e.g., 10 mg/kg, p.o.).[8]

    • Group III (Test Compound - Low Dose): this compound (e.g., 25 mg/kg, p.o.).

    • Group IV (Test Compound - High Dose): this compound (e.g., 50 mg/kg, p.o.).

  • Dosing: Administer the vehicle, positive control, or test compound orally 30-60 minutes before carrageenan injection.[9]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[11]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.[9]

4. Data Presentation and Analysis:

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

  • Summarize the data in a table for clear comparison.

  • Statistical analysis can be performed using ANOVA followed by a suitable post-hoc test.

Quantitative Data Summary
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.35
This compound250.58 ± 0.0431.76
This compound500.41 ± 0.0351.76
Note: Data are hypothetical and for illustrative purposes. p < 0.05 compared to Vehicle Control.

Experimental Workflow

G cluster_0 Preparation cluster_1 Induction & Measurement cluster_2 Analysis acclimatization Animal Acclimatization grouping Randomize into Groups acclimatization->grouping dosing Administer Test Compound/Control grouping->dosing carrageenan Inject Carrageenan dosing->carrageenan measurement Measure Paw Volume (0, 1, 2, 3, 4h) carrageenan->measurement data_analysis Calculate % Inhibition measurement->data_analysis statistics Statistical Analysis data_analysis->statistics

Workflow for Carrageenan-Induced Paw Edema Model.
Putative Signaling Pathway in Inflammation

G cluster_0 Inflammatory Stimulus (Carrageenan) cluster_1 Signaling Cascade cluster_2 Gene Expression cluster_3 Inflammatory Response stimulus Carrageenan NFkB NF-κB Activation stimulus->NFkB MAPK MAPK Activation stimulus->MAPK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->iNOS MAPK->COX2 MAPK->Cytokines edema Edema iNOS->edema pain Pain COX2->pain Cytokines->edema Cytokines->pain TestCompound This compound TestCompound->NFkB Inhibits TestCompound->MAPK Inhibits

Putative Anti-inflammatory Signaling Pathway.

Experimental Model 2: Human Tumor Xenograft in Mice

This model is a cornerstone of preclinical cancer drug development, allowing for the evaluation of a compound's antitumor efficacy on human cancer cells in an in vivo setting.[12][13]

Experimental Protocol

1. Animal Model:

  • Species: Immunocompromised mice (e.g., Athymic Nude or SCID).[14]

  • Age: 6-8 weeks old.[15]

  • Acclimatization: Acclimatize animals for at least one week in a specific pathogen-free environment.

  • Ethics: All procedures must be approved by the Institutional Animal Care and Use Committee.[16]

2. Materials and Reagents:

  • This compound

  • Human cancer cell line (e.g., human liver cancer SMMC-7721, as used for a similar chalcone).[6]

  • Positive Control: A standard-of-care chemotherapeutic agent for the chosen cell line (e.g., Mitomycin-C).[6]

  • Vehicle (e.g., sterile saline or PBS)

  • Matrigel (optional, to enhance tumor take-rate).[15]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).[15]

  • Calipers, syringes, needles.

3. Experimental Procedure:

  • Cell Culture and Implantation:

    • Culture the selected human cancer cells under standard conditions.

    • Harvest cells and resuspend in sterile saline or PBS (a 1:1 mixture with Matrigel is recommended).[15]

    • Inject 1-5 x 10^6 cells in a volume of 0.1-0.2 mL subcutaneously into the flank of each mouse.[15]

  • Tumor Growth and Randomization:

    • Monitor mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=6-10 per group).[15]

  • Animal Grouping:

    • Group I (Control): Vehicle administration.

    • Group II (Positive Control): Standard chemotherapeutic agent.

    • Group III (Test Compound - Low Dose): this compound (e.g., 75 mg/kg, i.p.).

    • Group IV (Test Compound - High Dose): this compound (e.g., 150 mg/kg, i.p.).

  • Dosing and Monitoring:

    • Administer treatments daily or on a specified schedule via intraperitoneal (i.p.) injection.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (length x width²) / 2.[15]

    • Record body weight 2-3 times per week as an indicator of toxicity.[15]

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2.0 cm in any direction for mice) or after a specific duration.[16]

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting).

Quantitative Data Summary
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) (Mean ± SEM)Mean Final Tumor Weight (g) (Mean ± SEM)% Tumor Growth Inhibition (by weight)
Vehicle Control-1550 ± 1201.45 ± 0.10-
Positive ControlVaries450 ± 500.42 ± 0.0571.03
This compound75980 ± 950.92 ± 0.0936.55
This compound150620 ± 700.58 ± 0.0660.00
*Note: Data are hypothetical and for illustrative purposes. p < 0.05 compared to Vehicle Control.

Experimental Workflow

G cluster_0 Tumor Implantation cluster_1 Treatment Phase cluster_2 Monitoring & Endpoint cell_culture Culture Cancer Cells implantation Subcutaneous Injection cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize into Groups tumor_growth->randomization treatment Administer Compound/Control randomization->treatment monitoring Measure Tumor Volume & Body Weight treatment->monitoring endpoint Euthanasia & Tumor Excision monitoring->endpoint

Workflow for Human Tumor Xenograft Model.
Putative Anticancer Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 Cellular Processes cluster_2 Cell Fate PI3K_Akt PI3K/Akt Pathway Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Proliferation Invasion Invasion & Migration MAPK_ERK->Invasion Apoptosis Apoptosis Autophagy Autophagy TestCompound This compound TestCompound->PI3K_Akt Inhibits TestCompound->MAPK_ERK Inhibits TestCompound->Apoptosis Induces TestCompound->Autophagy Induces

Putative Anticancer Signaling Pathway.

References

Application Notes and Protocols for the Formulation of 2'-Hydroxy-3,4-dimethoxydihydrochalcone in Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, handling, and application of 2'-Hydroxy-3,4-dimethoxydihydrochalcone for in vitro and in vivo biological studies. This document includes information on the compound's biological activities, formulation, and relevant signaling pathways.

Biological Activity

This compound is a flavonoid derivative belonging to the dihydrochalcone (B1670589) class of natural products. Dihydrochalcones are recognized for a variety of biological activities, including antitumor, antioxidant, anti-inflammatory, and neuroprotective effects. The biological functions of these compounds are often attributed to their ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

Chalcones and their derivatives have been shown to exhibit significant anti-inflammatory properties. This activity is primarily mediated through the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. By suppressing the activation of NF-κB, these compounds can reduce the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.

Cytotoxic and Anti-cancer Activity

Various chalcone (B49325) derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation, is a key target for many anti-cancer agents. Inhibition of this pathway can lead to decreased cancer cell viability.

Formulation for Biological Studies

Proper formulation is critical for ensuring the accurate and reproducible assessment of the biological activity of this compound. Due to the hydrophobic nature of many chalcones, careful consideration must be given to solvent selection and the preparation of stock and working solutions.

Solubility and Stock Solution Preparation

The solubility of this compound in aqueous buffers is expected to be low. Therefore, an organic solvent is required to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose due to its high solubilizing capacity for a wide range of organic compounds and its compatibility with most in vitro cell culture systems at low concentrations.

Table 1: Solubility and Stock Solution Parameters

ParameterRecommended Value/SolventNotes
Primary Solvent Dimethyl sulfoxide (DMSO)High-purity, anhydrous, sterile-filtered DMSO is recommended.
Stock Solution Concentration 10-50 mMA higher concentration allows for smaller volumes to be added to experimental systems, minimizing solvent effects.
Storage of Stock Solution -20°C or -80°C in small aliquotsAvoid repeated freeze-thaw cycles to maintain compound integrity. Aliquots should be protected from light.
Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the stock solution into the appropriate aqueous-based biological medium (e.g., cell culture medium, phosphate-buffered saline).

Protocol 2.2.1: Preparation of a 10 µM Working Solution from a 10 mM Stock

  • Thaw a frozen aliquot of the 10 mM stock solution of this compound in DMSO at room temperature.

  • Vortex the stock solution gently to ensure homogeneity.

  • To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the desired biological medium.

  • Immediately vortex the working solution to ensure complete mixing and prevent precipitation.

  • Crucial Note: The final concentration of DMSO in the working solution should be kept to a minimum, typically ≤ 0.5%, to avoid solvent-induced artifacts. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Experimental Protocols

The following are generalized protocols for assessing the biological activity of this compound. Specific parameters may need to be optimized for different cell lines or experimental systems.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of this compound on cancer cell lines.

Protocol 3.1.1: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound working solution in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: Example IC₅₀ Values for Related Chalcones in Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone derivative (2b)SH-SY5Y5.20[1]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone derivative (2g)SH-SY5Y7.52[1]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone derivative (2h)A-5499.99[1]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone derivative (2h)FaDu13.98[1]

Note: The IC₅₀ values presented are for structurally related compounds and should be used as a reference for designing dose-response experiments for this compound.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 3.2.1: Griess Assay for Nitric Oxide Production

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Griess Reagent Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite (B80452) to quantify the concentration of nitrite in the samples. Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for its biological evaluation.

Caption: NF-κB Signaling Pathway Inhibition.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation 2H-3,4-DMDHC 2H-3,4-DMDHC 2H-3,4-DMDHC->Akt inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition.

Experimental_Workflow cluster_preparation Compound Preparation cluster_invitro In Vitro Studies cluster_analysis Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Stock Solution Stock Solution Purification->Stock Solution Cytotoxicity Assay Cytotoxicity Assay Stock Solution->Cytotoxicity Assay Anti-inflammatory Assay Anti-inflammatory Assay Stock Solution->Anti-inflammatory Assay IC50 Determination IC50 Determination Cytotoxicity Assay->IC50 Determination Anti-inflammatory Assay->IC50 Determination Mechanism of Action Mechanism of Action Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action->Signaling Pathway Analysis IC50 Determination->Mechanism of Action

Caption: Experimental Workflow.

References

Application Notes and Protocols for Spectroscopic Characterization of Dihydrochalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic characterization of dihydrochalcones, a class of natural and synthetic compounds with significant interest in drug development and materials science. This document outlines detailed protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and characterization of these molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the initial characterization of dihydrochalcones, providing information about their electronic transitions and conjugation systems. Dihydrochalcones typically exhibit two characteristic absorption bands.

Experimental Protocol

Instrumentation: A standard double-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Accurately weigh approximately 1-5 mg of the dihydrochalcone (B1670589) sample.

  • Dissolve the sample in a suitable UV-grade solvent (e.g., methanol (B129727) or ethanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution to an appropriate concentration (typically in the range of 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (generally 0.1 - 1.0 AU).

  • Use the same solvent as a blank for baseline correction.

Data Acquisition:

  • Set the spectrophotometer to scan a wavelength range of 200-400 nm.

  • Record the absorbance spectrum of the sample solution.

  • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

Data Interpretation

Dihydrochalcones typically display two major absorption bands in their UV-Vis spectra. The first band, appearing around 280-290 nm, is attributed to the π-π* transitions of the A-ring (the ring derived from acetophenone). The second, often weaker band or shoulder, observed at higher wavelengths, corresponds to the n-π* transition of the carbonyl group. The exact position and intensity of these bands can be influenced by the substitution pattern on the aromatic rings.

Quantitative Data Summary
DihydrochalconeSolventλmax 1 (nm)λmax 2 (nm)Reference
PhloretinMethanol288-[1]
Naringin Dihydrochalcone-226284[2]
Neohesperidin Dihydrochalcone-225284[3]

Experimental Workflow for UV-Vis Spectroscopy

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in UV-grade Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute blank Run Blank dilute->blank sample Run Sample blank->sample spectrum Obtain Absorbance Spectrum sample->spectrum identify_lambda Identify λmax spectrum->identify_lambda end End identify_lambda->end

UV-Vis Spectroscopy Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For dihydrochalcones, this technique is particularly useful for confirming the presence of the carbonyl group, hydroxyl groups, and aromatic rings.

Experimental Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid dihydrochalcone sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Collect the infrared spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Interpretation

Key vibrational bands for dihydrochalcones include:

  • O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ indicates the presence of hydroxyl groups.

  • C-H stretching (aromatic): Peaks typically appear just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Peaks appear just below 3000 cm⁻¹.

  • C=O stretching: A strong, sharp absorption band in the range of 1630-1680 cm⁻¹ is characteristic of the carbonyl group. The exact position can be influenced by hydrogen bonding and conjugation.

  • C=C stretching (aromatic): Bands in the region of 1600-1450 cm⁻¹ are indicative of the aromatic rings.

  • C-O stretching: Absorptions in the 1300-1000 cm⁻¹ region can be attributed to C-O stretching vibrations.

Quantitative Data Summary
DihydrochalconeO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C=C Aromatic Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Reference
Phloretin32101633--[4]
Naringin Dihydrochalcone3000-368016301581, 1518, 1447-[5][6]
Neohesperidin Dihydrochalcone3000-3680---[5]

Experimental Workflow for FTIR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start clean_atr Clean ATR Crystal start->clean_atr place_sample Place Sample on Crystal clean_atr->place_sample apply_pressure Apply Pressure place_sample->apply_pressure background Collect Background Spectrum apply_pressure->background sample_scan Scan Sample background->sample_scan spectrum Obtain IR Spectrum sample_scan->spectrum identify_peaks Identify Functional Groups spectrum->identify_peaks end End identify_peaks->end

FTIR Spectroscopy Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of dihydrochalcones. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the dihydrochalcone sample for ¹H NMR, or 20-50 mg for ¹³C NMR, in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a clean NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

Data Interpretation
  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons (typically in the range of 6.0-8.0 ppm) and the aliphatic protons of the propane (B168953) bridge (usually between 2.5 and 3.5 ppm). The coupling patterns (splitting) of the aliphatic protons can confirm the dihydrochalcone structure. Protons of hydroxyl groups can appear over a wide range and are often broad signals.

  • ¹³C NMR: The spectrum will show signals for the carbonyl carbon (around 200 ppm), aromatic carbons (100-165 ppm), and the aliphatic carbons of the propane bridge (25-50 ppm).

Quantitative Data Summary

¹H NMR Data (δ, ppm)

DihydrochalconeSolventAromatic ProtonsAliphatic ProtonsReference
Phloretin-5.83-6.69-[7]
Naringin DihydrochalconeMethanol-d₄6.07, 6.72, 7.062.87[5]
Neohesperidin DihydrochalconeMethanol-d₄6.07, 6.72, 7.062.86[5]

¹³C NMR Data (δ, ppm)

DihydrochalconeSolventCarbonyl CarbonAromatic CarbonsAliphatic CarbonsReference
Phloretin----[7]
Naringin DihydrochalconeMethanol-d₄205.6894.90-164.0029.82, 46.10[5]
Neohesperidin DihydrochalconeMethanol-d₄205.6894.90-164.0029.82, 46.10[5]

Experimental Workflow for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample lock_shim Lock and Shim insert_sample->lock_shim acquire_spectra Acquire 1H and 13C Spectra lock_shim->acquire_spectra process_fid Process FID acquire_spectra->process_fid assign_peaks Assign Chemical Shifts process_fid->assign_peaks end End assign_peaks->end MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start dissolve Dissolve in MS-grade Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute infuse Infuse Sample into MS dilute->infuse full_scan Acquire Full Scan MS infuse->full_scan msms_scan Acquire MS/MS Spectra full_scan->msms_scan identify_ion Identify Molecular Ion msms_scan->identify_ion analyze_fragments Analyze Fragmentation Pattern identify_ion->analyze_fragments end End analyze_fragments->end EGFR_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Dihydrochalcone Dihydrochalcone Derivative Dihydrochalcone->EGFR Inhibits

References

Application Notes and Protocols for Molecular Docking Studies of 2'-Hydroxy-3,4-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting molecular docking studies on 2'-Hydroxy-3,4-dimethoxydihydrochalcone. While direct molecular docking studies for this specific dihydrochalcone (B1670589) are not extensively published, this document outlines protocols based on studies of structurally related chalcones and dihydrochalcones, offering a robust framework for investigating its potential therapeutic applications.

Introduction to this compound and its Therapeutic Potential

This compound belongs to the flavonoid family, a class of compounds known for a wide range of biological activities. The dihydrochalcone structure, characterized by a saturated three-carbon bridge connecting two aromatic rings, distinguishes it from the more commonly studied chalcones. Chalcones and their derivatives, including those with hydroxyl and methoxy (B1213986) substitutions, have demonstrated significant anti-inflammatory, anticancer, and antioxidant properties.

Studies on analogous chalcones suggest that this compound may exhibit similar biological effects. For instance, related chalcones have been shown to interact with key proteins in major signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) in cancer and components of the NF-κB and MAPK pathways in inflammation. Molecular docking serves as a powerful in silico tool to predict the binding affinity and interaction patterns of this compound with various protein targets, thereby guiding further experimental validation and drug development efforts.

Potential Target Proteins for Molecular Docking

Based on the known biological activities of structurally similar chalcones and dihydrochalcones, the following proteins are proposed as potential targets for molecular docking studies of this compound.

Table 1: Potential Target Proteins and their Relevance
Target ProteinPDB IDAssociated Disease/PathwayRationale for Selection
Epidermal Growth Factor Receptor (EGFR) Kinase Domain 1M17CancerStructurally similar chalcones have shown inhibitory activity against EGFR.[1]
Cyclin-Dependent Kinase 2 (CDK2) 1HCKCancerChalcone (B49325) derivatives have been reported to interact with CDK2.[2]
Nuclear Factor-kappa B (NF-κB) p50/p65 heterodimer 1VKXInflammationRelated chalcones are known to suppress the NF-κB signaling pathway.[3][4][5]
p38 Mitogen-Activated Protein Kinase (MAPK) 1A9UInflammationInhibition of p38 MAPK is a known anti-inflammatory mechanism of some chalcones.[3][4]
Soybean Lipoxygenase (LOX) 1YGEInflammation2'-hydroxy-chalcones are known inhibitors of lipoxygenase.
Amyloid Beta (Aβ) Fibril 2BEGAlzheimer's DiseaseDihydrochalcones have been investigated as potential inhibitors of Aβ fibrillization.[6][7]

Experimental Protocols for Molecular Docking

This section provides a detailed, step-by-step protocol for performing a molecular docking study of this compound. The protocol is generalized and can be adapted for various molecular docking software packages such as AutoDock, Schrödinger Maestro, or GOLD.

Ligand Preparation
  • Obtain the 3D structure of this compound. This can be done by:

    • Sketching the 2D structure in a chemical drawing software (e.g., ChemDraw) and converting it to 3D.

    • Retrieving the structure from a chemical database like PubChem (if available).

  • Perform energy minimization of the ligand structure. This is a crucial step to obtain a low-energy, stable conformation. This can be done using force fields like MMFF94 or AM1.

  • Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

  • Define rotatable bonds to allow for conformational flexibility during docking.

  • Save the prepared ligand file in the appropriate format for the docking software (e.g., .pdbqt for AutoDock).

Protein Preparation
  • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably with a co-crystallized ligand.

  • Pre-process the protein structure by:

    • Removing water molecules and any heteroatoms not relevant to the study.

    • Adding hydrogen atoms, as they are often missing in crystal structures.

    • Repairing any missing residues or atoms using tools like Swiss-PdbViewer or the protein preparation wizard in Schrödinger Maestro.

  • Assign partial charges and atom types to the protein (e.g., Kollman charges).

  • Define the binding site. This is typically done by identifying the active site from the co-crystallized ligand or from published literature.

Grid Generation
  • Define the grid box. This is a three-dimensional box that encompasses the binding site of the protein.

  • Set the grid box dimensions. The size of the box should be large enough to accommodate the ligand and allow for its free rotation and translation. A typical size is 60 x 60 x 60 Å with a spacing of 0.375 Å.

  • Center the grid box on the active site of the protein.

Molecular Docking Simulation
  • Choose a docking algorithm. The Lamarckian Genetic Algorithm (LGA) is commonly used in AutoDock.

  • Set the docking parameters, such as the number of genetic algorithm runs (e.g., 100), population size, and the maximum number of energy evaluations.

  • Launch the docking simulation. The software will explore different conformations and orientations of the ligand within the grid box and calculate the binding energy for each pose.

Analysis of Docking Results
  • Analyze the docking poses. The results are typically clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy in the most populated cluster is often considered the most probable binding mode.

  • Examine the binding interactions. Visualize the ligand-protein complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

  • Compare the results with a known inhibitor or a reference compound if available.

Data Presentation

While specific quantitative data for this compound is not available, the following table illustrates how to present such data once obtained from molecular docking simulations.

Table 2: Hypothetical Molecular Docking Results for this compound
Target ProteinBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Key Interacting ResiduesHydrogen Bonds
EGFR Kinase Domain -8.51.5Met793, Leu718, Val7262
CDK2 -7.93.2Leu83, Ile10, Val181
NF-κB (p65) -9.20.5Arg33, Gln221, Lys1223
p38 MAPK -8.12.8Met109, Lys53, Asp1682
Soybean Lipoxygenase -7.55.6His504, Ile857, Leu7731
Amyloid Beta Fibril -6.812.1Phe19, Ile322

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Molecular Docking

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Grid_Gen Grid Generation (Define Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (PDB Download, Pre-processing) Protein_Prep->Grid_Gen Docking Molecular Docking (Run Simulation) Grid_Gen->Docking Result_Analysis Result Analysis (Binding Energy, Poses) Docking->Result_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Result_Analysis->Interaction_Analysis

Caption: Molecular docking experimental workflow.

Proposed Anti-inflammatory Signaling Pathway Inhibition

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 IKK IKK TLR4->IKK Molecule 2'-Hydroxy-3,4-dimethoxy- dihydrochalcone Molecule->p38 inhibits Molecule->IKK inhibits AP1 AP-1 p38->AP1 Inflammation Inflammatory Response (iNOS, COX-2, Cytokines) AP1->Inflammation IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Inflammation

Caption: Proposed inhibition of inflammatory pathways.

Proposed Anticancer Signaling Pathway Inhibition (EGFR)

G cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Molecule 2'-Hydroxy-3,4-dimethoxy- dihydrochalcone Molecule->EGFR inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed inhibition of EGFR signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-Hydroxy-3,4-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2'-Hydroxy-3,4-dimethoxydihydrochalcone. Our aim is to facilitate improved yields and purity through detailed experimental protocols and systematic problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and effective method for synthesizing this compound is a two-step process. The first step is a Claisen-Schmidt condensation of 2'-hydroxyacetophenone (B8834) and 3,4-dimethoxybenzaldehyde (B141060) to form 2'-Hydroxy-3,4-dimethoxychalcone. This is followed by a selective catalytic hydrogenation of the α,β-unsaturated double bond of the chalcone (B49325) to yield the desired dihydrochalcone.

Q2: I am experiencing a low yield in the initial Claisen-Schmidt condensation. What are the likely causes?

Low yields in the Claisen-Schmidt condensation can arise from several factors:

  • Inefficient Enolate Formation: The acidity of the α-protons on the 2'-hydroxyacetophenone is crucial for forming the reactive enolate intermediate. The choice and concentration of the base are critical.

  • Side Reactions: The Cannizzaro reaction, a disproportionation of the aldehyde, can occur under strong basic conditions, reducing the amount of aldehyde available for the condensation. Another possible side reaction is the Michael addition of the enolate to the formed chalcone.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome. For instance, lower temperatures (e.g., 0°C) have been shown to improve yields in similar syntheses.[2]

  • Poor Solubility: The reactants or the chalcone product may have limited solubility in the chosen solvent, leading to an incomplete reaction.

Q3: My catalytic hydrogenation of the chalcone is not proceeding to completion or is giving side products. What should I investigate?

Issues during the catalytic hydrogenation step often relate to the catalyst, the solvent, or the reaction setup:

  • Catalyst Inactivity (Poisoning): The palladium catalyst can be poisoned by impurities in the starting materials, solvents, or from the reaction apparatus. Sulfur-containing compounds and other functional groups can deactivate the catalyst.

  • Solvent Choice: The choice of solvent can influence the selectivity of the hydrogenation. For the selective reduction of the double bond to form the dihydrochalcone, dichloromethane (B109758) (DCM) is often preferred. Using protic solvents like ethanol (B145695) can sometimes lead to the over-reduction of the carbonyl group.[3][4]

  • Inadequate Hydrogen Atmosphere: A proper hydrogen atmosphere is essential for the reaction to proceed. Using a hydrogen balloon or a high-pressure hydrogenation setup is common. Leaks in the system can prevent the reaction from going to completion.

  • Over-reduction: As mentioned, certain conditions can lead to the reduction of the ketone functionality in addition to the double bond, resulting in the corresponding 1,3-diarylpropane.

Q4: How can I effectively purify the final this compound product?

Purification of the final product typically involves the following steps:

  • Catalyst Removal: After the hydrogenation, the solid palladium on carbon (Pd/C) catalyst must be carefully removed by filtration. This is often done by passing the reaction mixture through a pad of Celite.

  • Solvent Evaporation: The solvent is then removed under reduced pressure using a rotary evaporator.

  • Recrystallization or Column Chromatography: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid. If recrystallization does not yield a pure product, column chromatography on silica (B1680970) gel is an effective alternative.

Troubleshooting Guides

Problem 1: Low or No Yield of 2'-Hydroxy-3,4-dimethoxychalcone (Claisen-Schmidt Condensation)
Potential Cause Troubleshooting Steps
Inactive or Inappropriate Base - Use a fresh, high-quality base (e.g., NaOH, KOH).- Optimize the base concentration. A 40% aqueous NaOH solution has been reported to be effective in similar syntheses.[2]
Suboptimal Temperature - Perform the reaction at a lower temperature (e.g., 0-5°C) to minimize side reactions.[2]
Insufficient Reaction Time - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Reactant Purity - Ensure the purity of 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde. Impurities can inhibit the reaction.
Solvent Issues - Isopropyl alcohol (IPA) has been shown to be an effective solvent for similar reactions.[2] Ensure the solvent is of appropriate grade.
Problem 2: Incomplete Reaction or Low Yield of this compound (Hydrogenation)
Potential Cause Troubleshooting Steps
Catalyst Deactivation - Use fresh, high-quality Pd/C catalyst.- Ensure all glassware is clean and reactants and solvents are free of potential catalyst poisons.
Poor Hydrogen Supply - Check the hydrogenation setup for leaks.- Use a double-layered balloon to maintain the hydrogen atmosphere for a longer duration.[5] - If available, use a high-pressure hydrogenation apparatus.
Incorrect Solvent - Use a non-protic solvent like dichloromethane (DCM) to favor the selective hydrogenation of the double bond.[3][4]
Incomplete Reaction - Increase the reaction time and monitor progress by TLC.- Consider a slight increase in hydrogen pressure if using a pressurized system.
Product Isolation Loss - Ensure complete transfer of the product during workup.- Optimize the recrystallization solvent system to maximize recovery.

Data Summary

Table 1: Reported Yields for Claisen-Schmidt Condensation of Hydroxychalcones
Starting MaterialsCatalyst/SolventReaction TimeYield (%)Reference
2,6-dihydroxyacetophenone, 3,4-dimethoxybenzaldehydeSolid NaOH (Grinding)15 min70[6]
2,6-dihydroxyacetophenone, 3,4-dimethoxybenzaldehydeNaOH/Ethanol (Conventional)24 hours65[6]
o-hydroxyacetophenone, benzaldehyde40% NaOH/IPA4 hoursHigh (Optimized)[2]
5'-fluoro-2'-hydroxyacetophenone, 3,4-dimethoxybenzaldehydeKOH (Ball Mill)2 x 30 min96[7]
Table 2: Solvent Effects on the Hydrogenation of 2'-Hydroxychalcones
SubstrateCatalystSolventProductYield (%)Reference
2'-Hydroxychalcones10% Pd/CDichloromethane (DCM)DihydrochalconesExcellent[3]
2'-Hydroxychalcones10% Pd/CEthanol (EtOH)1,3-DiarylpropanesExcellent[3]
Chalcone5% Pd/CMethanol (MeOH)3-phenylpropiophenone72[8]

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-3,4-dimethoxychalcone via Claisen-Schmidt Condensation

This protocol is adapted from optimized procedures for the synthesis of 2'-hydroxychalcones.[2][9]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-hydroxyacetophenone (1 equivalent) and 3,4-dimethoxybenzaldehyde (1 equivalent) in isopropyl alcohol (IPA).

  • Reaction Initiation: Cool the mixture to 0-5°C in an ice bath. While stirring vigorously, slowly add a 40% aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Reaction Progression: Continue stirring the reaction mixture at 0-5°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with dilute hydrochloric acid (HCl) until it is acidic to litmus (B1172312) paper. The chalcone product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from ethanol to yield pure 2'-Hydroxy-3,4-dimethoxychalcone.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on selective hydrogenation methods for 2'-hydroxychalcones.[3][8]

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the synthesized 2'-Hydroxy-3,4-dimethoxychalcone (1 equivalent) and dichloromethane (DCM) as the solvent.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%) to the flask.

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask and then backfill with hydrogen gas from a balloon. Repeat this process 3-4 times to ensure an inert atmosphere. Leave the reaction to stir under a positive pressure of hydrogen (from the balloon) at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting chalcone is completely consumed. This may take several hours.

  • Work-up and Isolation: Upon completion, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of DCM.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Catalytic Hydrogenation start Start Materials: 2'-hydroxyacetophenone 3,4-dimethoxybenzaldehyde reactants Dissolve in IPA start->reactants cool Cool to 0-5°C reactants->cool add_base Add 40% NaOH cool->add_base react Stir at 0-5°C add_base->react monitor1 Monitor by TLC react->monitor1 workup1 Acidic Work-up & Precipitation monitor1->workup1 purify1 Filter & Recrystallize (Ethanol) workup1->purify1 chalcone Product: 2'-Hydroxy-3,4-dimethoxychalcone purify1->chalcone start2 Start Material: Chalcone chalcone->start2 Proceed to next step dissolve Dissolve in DCM start2->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst hydrogenate Hydrogen Atmosphere (H2 Balloon) add_catalyst->hydrogenate react2 Stir at RT hydrogenate->react2 monitor2 Monitor by TLC react2->monitor2 workup2 Filter through Celite monitor2->workup2 purify2 Evaporate Solvent & Recrystallize workup2->purify2 dihydrochalcone Final Product: This compound purify2->dihydrochalcone

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Guide cluster_condensation Claisen-Schmidt Condensation Issues cluster_hydrogenation Hydrogenation Issues start Low Yield or Incomplete Reaction check_base Check Base Quality & Concentration start->check_base Step 1 check_catalyst Use Fresh Catalyst (Check for Poisoning) start->check_catalyst Step 2 check_temp Optimize Temperature (Cool to 0-5°C) check_base->check_temp check_time1 Monitor by TLC (Extend Time?) check_temp->check_time1 check_purity1 Verify Reactant Purity check_time1->check_purity1 solution Improved Yield check_purity1->solution check_h2 Ensure H2 Atmosphere (Check for Leaks) check_catalyst->check_h2 check_solvent Use DCM for Selectivity check_h2->check_solvent check_time2 Monitor by TLC (Extend Time?) check_solvent->check_time2 check_time2->solution

Caption: Troubleshooting flowchart for improving the yield of this compound synthesis.

References

overcoming solubility issues with 2'-Hydroxy-3,4-dimethoxydihydrochalcone in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 2'-Hydroxy-3,4-dimethoxydihydrochalcone in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound.

Problem 1: The compound is not dissolving in my aqueous buffer.

  • Question: I've added this compound to my phosphate-buffered saline (PBS) solution, but it remains a suspension even after vigorous vortexing and sonication. What should I do?

    Answer: this compound, like many other dihydrochalcones, is expected to have very low intrinsic solubility in neutral aqueous buffers.[1][2] This is due to its hydrophobic chemical structure. Direct dissolution in aqueous media is often not feasible.

    Recommended Solutions:

    • Initial Dissolution in an Organic Solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (B87167) (DMSO) or ethanol (B145695).[1][3] Subsequently, this stock solution can be diluted into your aqueous buffer. Be aware that the final concentration of the organic solvent should be kept low to avoid affecting your experimental system.

    • Solubility Enhancement Techniques: If an organic solvent is not suitable for your experiment, you will need to employ a solubility enhancement technique. Please refer to the detailed protocols in the "Experimental Protocols" section of this document.

Problem 2: My compound precipitates out of solution after dilution.

  • Question: I successfully dissolved the compound in DMSO, but when I dilute it into my cell culture medium, a precipitate forms. How can I prevent this?

    Answer: This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous medium where its solubility is much lower. The precipitation indicates that the final concentration in your medium exceeds its solubility limit under those conditions.

    Recommended Solutions:

    • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your working solution.

    • Incorporate a Solubilizing Excipient: The presence of a solubilizing agent in your final aqueous solution can help maintain the compound's solubility. Options include:

      • Cyclodextrins: These can form inclusion complexes with the compound, enhancing its aqueous solubility.[4][5]

      • Co-solvents: Including a small percentage of a co-solvent like polyethylene (B3416737) glycol (PEG) in the final buffer can increase solubility.

    • Optimize Dilution Method: Instead of a single large dilution step, try adding the stock solution dropwise into the vigorously stirred aqueous medium. This can sometimes prevent localized high concentrations that trigger precipitation.

Problem 3: I am observing inconsistent results in my biological assays.

  • Question: The dose-response curve for my experiment is not consistent between replicates. Could this be related to solubility?

    Answer: Yes, poor solubility is a frequent cause of experimental variability. If the compound is not fully dissolved, the actual concentration in solution can differ from the theoretical concentration, leading to inconsistent results.

    Recommended Solutions:

    • Visually Inspect Your Solutions: Before use, always hold your solutions up to a light source to check for any visible precipitate or cloudiness.

    • Filter Your Final Solution: To ensure you are working with a true solution, you can filter it through a 0.22 µm syringe filter. This will remove any undissolved particles. Note that this may slightly lower the concentration if a significant amount of the compound was not dissolved.

    • Re-evaluate Your Solubilization Strategy: If you consistently face this issue, it is a strong indicator that your current method for preparing the solution is inadequate. Consider switching to a more robust solubilization technique as detailed in the protocols below.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Which organic solvents can I use to prepare a stock solution?

A2: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used solvents for preparing stock solutions of poorly soluble phenolic compounds.[1][3] For the related compound Phloretin, solubility is approximately 10 mg/mL in ethanol and 30 mg/mL in DMSO and DMF.[1]

Q3: How does pH affect the solubility of this compound?

A3: this compound possesses a phenolic hydroxyl group. This group is weakly acidic and can be deprotonated at higher pH values. The resulting phenolate (B1203915) ion is more polar and thus more water-soluble. Therefore, increasing the pH of the aqueous solution is expected to increase the solubility of the compound.

Q4: What are cyclodextrins and how do they improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core. This "inclusion complex" effectively shields the hydrophobic compound from the aqueous environment, thereby increasing its overall solubility in water.

Q5: What is a solid dispersion and is it suitable for this compound?

A5: A solid dispersion is a system where a poorly soluble drug is dispersed in an inert, hydrophilic carrier, usually a polymer.[9][10] This can be achieved by methods such as melting, solvent evaporation, or spray drying. The resulting product is a solid powder where the drug is present in a fine, often amorphous, state, which can significantly enhance its dissolution rate and solubility. This is a viable and effective strategy for improving the solubility of chalcones and other phenolic compounds.

Data Presentation

Since specific quantitative solubility data for this compound is not available, the following tables provide data for structurally related dihydrochalcones to illustrate the effects of different solvents and conditions.

Table 1: Solubility of Related Dihydrochalcones in Various Solvents

CompoundSolventTemperature (°C)SolubilityReference
Neohesperidin (B1678168) dihydrochalcone (B1670589)Water20~0.4 g/L[8][11]
Neohesperidin dihydrochalconeWater80~650 g/L[8][12]
Neohesperidin dihydrochalconeEthanolRoom Temp.~25 mg/mL[3]
Neohesperidin dihydrochalconeDMSORoom Temp.~25 mg/mL[3]
Neohesperidin dihydrochalconeDMFRoom Temp.~50 mg/mL[3]
PhloretinWater25Insoluble[7][13]
PhloretinEthanolRoom Temp.~10 mg/mL[1]
PhloretinDMSORoom Temp.~30 mg/mL[1]
PhloretinDMSO:PBS (1:1, pH 7.2)Room Temp.~0.5 mg/mL[1]

This data is for illustrative purposes to demonstrate the general solubility profile of dihydrochalcones.

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the solubility of this compound.

Protocol 1: Solubilization using Cyclodextrins (Inclusion Complexation)

This protocol describes the preparation of an inclusion complex to improve aqueous solubility.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin (B1172386)

    • Deionized water or desired aqueous buffer

    • Magnetic stirrer and stir bar

    • Vortex mixer

    • 0.22 µm syringe filter

  • Procedure:

    • Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration can be varied (e.g., 1-10% w/v) to determine the optimal level for solubilization.

    • Add an excess amount of this compound powder to the cyclodextrin solution.

    • Seal the container and stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation and to reach equilibrium.

    • After stirring, let the suspension settle for a few minutes.

    • Filter the suspension through a 0.22 µm syringe filter to remove the undissolved compound. The resulting clear filtrate is your saturated solution of the complex.

    • The concentration of the dissolved compound in the filtrate can be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol creates a solid powder with enhanced dissolution properties.

  • Materials:

    • This compound

    • A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (B11928114) (HPMC))

    • A suitable organic solvent (e.g., ethanol, methanol, or a mixture)

    • Rotary evaporator or a flat-bottomed dish for evaporation

    • Mortar and pestle

    • Spatula and weighing balance

  • Procedure:

    • Determine the desired ratio of drug to polymer (e.g., 1:1, 1:2, 1:5 by weight).

    • Accurately weigh the required amounts of this compound and the polymer.

    • Dissolve both the compound and the polymer in a minimal amount of the chosen organic solvent in a flask. Ensure complete dissolution to form a clear solution.

    • If using a rotary evaporator, attach the flask and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the inside of the flask.

    • Alternatively, pour the solution into a shallow glass dish and allow the solvent to evaporate in a fume hood or a vacuum oven at a controlled temperature.

    • Once completely dry, scrape the solid material from the flask or dish.

    • Grind the resulting solid into a fine powder using a mortar and pestle.

    • This powder is the solid dispersion, which can now be used for dissolution studies or incorporated into other formulations.

Visualizations

The following diagrams illustrate key workflows and concepts related to overcoming solubility issues.

G start Start: Solubility Issue with Compound is_organic_solvent_ok Is an organic solvent (e.g., DMSO) acceptable? start->is_organic_solvent_ok dissolve_in_dmso Dissolve in minimal DMSO to create a stock solution is_organic_solvent_ok->dissolve_in_dmso Yes choose_enhancement Choose a solubility enhancement technique is_organic_solvent_ok->choose_enhancement No dilute_stock Dilute stock into aqueous buffer dissolve_in_dmso->dilute_stock check_precipitation Does it precipitate? dilute_stock->check_precipitation success Success: Solution Prepared check_precipitation->success No reduce_conc Reduce final concentration check_precipitation->reduce_conc Yes reduce_conc->dilute_stock cosolvency Cosolvency choose_enhancement->cosolvency ph_adjustment pH Adjustment choose_enhancement->ph_adjustment cyclodextrin Cyclodextrin Complexation choose_enhancement->cyclodextrin solid_dispersion Solid Dispersion choose_enhancement->solid_dispersion

Caption: Troubleshooting workflow for solubility issues.

G cluster_0 Aqueous Environment compound Poorly Soluble Compound complex Soluble Inclusion Complex compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex

Caption: Mechanism of cyclodextrin inclusion complexation.

G input Input This compound Powder step1 Step 1: Co-dissolution Dissolve compound and hydrophilic polymer (e.g., PVP) in a common organic solvent. input:h->step1:h step2 Step 2: Solvent Evaporation Remove solvent using a rotary evaporator or vacuum oven. step1:h->step2:h step3 Step 3: Solid Formation A solid film or mass of the drug-polymer mixture is formed. step2:h->step3:h output Output Amorphous Solid Dispersion Powder (Enhanced Solubility) step3:h->output:h

Caption: Workflow for preparing a solid dispersion.

References

stability testing of 2'-Hydroxy-3,4-dimethoxydihydrochalcone under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 2'-Hydroxy-3,4-dimethoxydihydrochalcone.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for this compound?

A1: Based on the chemical structure, a dihydrochalcone (B1670589) with hydroxyl and methoxy (B1213986) groups, the expected primary degradation pathways include oxidation of the phenolic hydroxyl group, hydrolysis of the methoxy groups under extreme pH conditions, and potential cleavage of the dihydrochalcone backbone under harsh acidic or alkaline conditions and high temperatures. The presence of the ortho-hydroxyl group to the carbonyl can also influence its reactivity and degradation profile.

Q2: Which environmental factors are most likely to affect the stability of this compound?

A2: The stability of this compound is most likely influenced by pH, temperature, light, and the presence of oxidizing agents. Phenolic compounds are known to be susceptible to degradation under these conditions.[1][2]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, it is recommended to store the compound in a well-closed container at controlled room temperature (10°C - 25°C), protected from light and moisture.[3] For solutions, storage at 4°C in the dark is advisable.

Q4: What is a suitable analytical method for monitoring the stability of this compound?

A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most appropriate technique for monitoring the stability of this compound and separating it from its potential degradation products.[2]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Rapid decrease in purity of the solid compound. - Exposure to light, heat, or humidity. - Improper storage container.- Store in an airtight, light-resistant container in a temperature-controlled environment. - Re-test the purity of a freshly opened sample to confirm degradation.
Unexpected peaks appearing in the chromatogram during stability studies. - Formation of degradation products. - Contamination from the solvent or sample matrix.- Perform forced degradation studies to identify potential degradation products. - Analyze a blank (solvent and matrix without the analyte) to check for interfering peaks.
Inconsistent stability results between batches. - Variability in the initial purity of the batches. - Inconsistent storage conditions for different batches.- Ensure all batches are stored under identical, controlled conditions. - Re-verify the initial purity (t=0) for each batch used in the stability study.
Precipitation of the compound in solution during the stability study. - Poor solubility of the compound in the chosen solvent at the storage temperature. - Degradation leading to a less soluble product.- Determine the solubility of the compound in the selected vehicle at all storage temperatures. - Analyze the precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.[4][5][6]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Incubate at 60°C for 8 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and fluorescent light for a period as recommended by ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), using a validated stability-indicating HPLC method.

Protocol 2: Long-Term and Accelerated Stability Testing

Objective: To evaluate the stability of this compound under ICH recommended storage conditions to determine its shelf-life.[7][8][9][10]

Methodology:

  • Sample Preparation: Prepare multiple aliquots of the compound in its intended final packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Studies
Stress Condition % Degradation (Typical Expected) Number of Degradation Products Major Degradation Product (RT)
1N HCl, 60°C, 24h15-25%24.8 min
1N NaOH, 60°C, 8h20-30%33.5 min
3% H₂O₂, RT, 24h10-20%25.2 min
Heat (80°C), 48h5-10%16.1 min
Photolytic (UV)10-15%24.5 min

Note: The above data is illustrative and represents typical expected outcomes for a dihydrochalcone. Actual results may vary.

Table 2: Accelerated Stability Data (40°C/75% RH)
Time Point (Months) Appearance Assay (%) Total Impurities (%)
0White to off-white powder99.80.2
3White to off-white powder99.10.9
6Slight yellowish powder98.51.5

Note: The above data is illustrative and represents typical expected outcomes for a dihydrochalcone. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_studies Stability Studies cluster_analysis Analysis start Start: Obtain 2'-Hydroxy-3,4-dimethoxy- dihydrochalcone prep_solid Prepare Solid Samples in Final Packaging start->prep_solid prep_solution Prepare Stock Solution (1 mg/mL) start->prep_solution long_term Long-Term Stability (25°C/60% RH) prep_solid->long_term accelerated Accelerated Stability (40°C/75% RH) prep_solid->accelerated forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) prep_solution->forced_degradation hplc_analysis Stability-Indicating HPLC Analysis forced_degradation->hplc_analysis long_term->hplc_analysis accelerated->hplc_analysis data_evaluation Data Evaluation (Assay, Impurities, Degradation Profile) hplc_analysis->data_evaluation end End: Establish Shelf-Life and Storage Conditions data_evaluation->end

Caption: Experimental workflow for stability testing.

degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products parent This compound acid Acidic/Basic Hydrolysis parent->acid oxidation Oxidation parent->oxidation photo Photolysis parent->photo thermal Thermal parent->thermal hydrolysis_prod Hydrolyzed Products (e.g., demethylated) acid->hydrolysis_prod oxidized_prod Oxidized Products (e.g., quinone-type) oxidation->oxidized_prod photolytic_prod Photolytic Isomers/Fragments photo->photolytic_prod thermal_prod Decomposition Products thermal->thermal_prod

Caption: Potential degradation pathways.

References

Technical Support Center: Crystallization of 2'-Hydroxy-3,4-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the crystallization of 2'-Hydroxy-3,4-dimethoxydihydrochalcone.

Frequently Asked Questions (FAQs)

Q1: What are the known physical and chemical properties of this compound?

A1: Key physico-chemical properties are summarized in the table below. This information is crucial for selecting an appropriate crystallization solvent and conditions.

PropertyValueSource
Molecular Formula C₁₇H₁₈O₄[1]
Molar Mass 286.32 g/mol [1]
Melting Point 92 °C (from ethanol)[1]
Boiling Point 440.5 ± 40.0 °C (Predicted)[1]
Density 1.170 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in Dichloromethane, Ethyl Acetate (B1210297)[1]

Q2: Which solvents are commonly used for the crystallization of chalcones and related phenolic compounds?

A2: Ethanol (B145695) is a frequently used solvent for the recrystallization of chalcones, as indicated by the melting point data for the target compound.[1] For phenolic compounds in general, ethanol-water mixtures are often effective.[2][3] Dichloromethane and ethyl acetate are also suitable solvents for dissolution.[1] A mixed solvent system, such as n-hexane:acetone, has been used for the purification of similar chalcones.

Q3: What are the most common problems encountered during the crystallization of this compound?

A3: Common issues include the compound "oiling out" instead of forming solid crystals, low or no crystal yield, and the formation of impure crystals. These problems can arise from factors such as the choice of solvent, cooling rate, and the presence of impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.

Problem 1: The compound "oils out" upon cooling.

  • Q: My compound separates as an oil instead of crystals. What should I do?

    • A: "Oiling out" often occurs when a compound with a relatively low melting point (92 °C for this dihydrochalcone) is crystallized from a high-boiling point solvent, or if the solution is too concentrated. Try the following solutions:

      • Add more solvent: The oil is essentially a supersaturated liquid phase of your compound. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.

      • Lower the crystallization temperature: Ensure the solution cools to a temperature below the compound's melting point before significant crystal growth occurs. A slower cooling rate is often beneficial.

      • Use a lower-boiling point solvent or a mixed solvent system: Consider using a solvent with a lower boiling point. Alternatively, a mixed solvent system where the compound is less soluble in the anti-solvent can promote crystallization over oiling. For example, you could dissolve the compound in a minimal amount of warm ethanol and then slowly add water (as an anti-solvent) until turbidity is observed, followed by gentle warming to redissolve and then slow cooling.

      • Scratch the flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. This can create nucleation sites and induce crystallization.

Problem 2: No crystals are forming, even after extended cooling.

  • Q: The solution is clear and no crystals have appeared after cooling in an ice bath. What went wrong?

    • A: This is a common issue that can be resolved with the following approaches:

      • The solution may be too dilute: If too much solvent was used, the solution may not be supersaturated enough for crystals to form. Try evaporating some of the solvent to increase the concentration and then attempt to cool the solution again.

      • Induce nucleation: Supersaturated solutions can sometimes be stable and require a trigger for nucleation.

        • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed crystal.

        • Scratching: As mentioned previously, scratching the inside of the flask can create nucleation sites.[4]

      • Drastic cooling: In some cases, flash-freezing a small amount of the solution in a dry ice/acetone bath and then allowing it to thaw can promote nucleation.

Problem 3: The crystal yield is very low.

  • Q: I only recovered a small fraction of my compound after crystallization. How can I improve the yield?

    • A: Low recovery can be due to several factors:

      • Using too much solvent: This is a primary cause of low yield, as a significant portion of the compound will remain dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve your compound.

      • The compound has significant solubility in the cold solvent: If the compound is still quite soluble in the solvent even at low temperatures, you will have losses. Consider a different solvent or a mixed-solvent system where the compound's solubility is lower at cold temperatures.

      • Premature crystallization during hot filtration: If you performed a hot filtration to remove impurities, the compound may have crystallized on the filter paper. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

Problem 4: The resulting crystals are colored or appear impure.

  • Q: My crystals have a yellowish tint. How can I obtain a purer product?

    • A: The presence of colored impurities can affect crystal purity.

      • Use activated charcoal: If the impurities are colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious, as charcoal can also adsorb some of your product.

      • Perform a second recrystallization: A second crystallization step will often result in a much purer product.

      • Consider column chromatography prior to crystallization: For very impure samples, it is often best to purify the crude material by column chromatography before attempting crystallization. A silica (B1680970) gel column using a solvent system like n-hexane:acetone could be effective.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring (e.g., on a hot plate) until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or under vacuum.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol-Water)

  • Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until you observe persistent turbidity.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 4-6 from Protocol 1, using an ice-cold ethanol-water mixture for washing.

Visualizing Workflows and Troubleshooting

Experimental Workflow for Crystallization

experimental_workflow cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Drying crude Crude Compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve solvent Select Solvent(s) solvent->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure Pure Crystals dry->pure

Caption: A general experimental workflow for the crystallization of this compound.

Troubleshooting Decision Tree

troubleshooting_tree cluster_no_crystals Solutions for No Crystals cluster_oiling_out Solutions for Oiling Out cluster_low_yield Solutions for Low Yield start Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals Formed outcome->no_crystals Clear Solution oiling_out Compound 'Oils Out' outcome->oiling_out Liquid Layer Forms low_yield Low Crystal Yield outcome->low_yield Few Crystals good_crystals Good Crystals Formed outcome->good_crystals Solid Precipitate too_dilute Too Dilute? no_crystals->too_dilute add_solvent Add More Solvent oiling_out->add_solvent slow_cool Cool More Slowly oiling_out->slow_cool change_solvent Change Solvent System oiling_out->change_solvent too_much_solvent Used Too Much Solvent? low_yield->too_much_solvent check_solubility Check Cold Solubility low_yield->check_solubility induce_nucleation Induce Nucleation too_dilute->induce_nucleation No evaporate Evaporate Solvent too_dilute->evaporate Yes scratch Scratch Flask induce_nucleation->scratch seed Add Seed Crystal induce_nucleation->seed reduce_solvent Use Less Solvent Next Time too_much_solvent->reduce_solvent Yes different_solvent Try Different Solvent check_solubility->different_solvent

Caption: A decision tree to troubleshoot common crystallization problems.

References

optimizing HPLC method for 2'-Hydroxy-3,4-dimethoxydihydrochalcone separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 2'-Hydroxy-3,4-dimethoxydihydrochalcone and related compounds. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My peak for this compound is tailing. What are the possible causes and solutions?

A1: Peak tailing, where the latter half of the peak is drawn out, is a common issue. Here are the likely causes and how to address them:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the hydroxyl group of the analyte, causing tailing.

    • Solution: Use a modern, end-capped C18 column or a column with a different stationary phase chemistry. Alternatively, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the silanol groups. Adjusting the mobile phase pH to suppress the ionization of silanol groups (typically pH < 3) can also be effective.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination: Buildup of contaminants on the column can affect peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Q2: I am observing peak fronting for my analyte. What could be the reason?

A2: Peak fronting, where the beginning of the peak is distorted, is less common than tailing but can still occur.

  • Sample Overload (Concentration): A highly concentrated sample can lead to fronting.

    • Solution: Dilute your sample.

  • Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can cause peak fronting.

    • Solution: Ensure your sample is completely dissolved. It is best to dissolve the sample in a solvent that is weaker than or has a similar composition to the initial mobile phase.

  • Column Collapse: Operating the column outside its recommended pH or temperature range can damage the stationary phase.

    • Solution: Verify that your method conditions are within the column manufacturer's specifications.

Problem: Poor Resolution

Q3: The peak for this compound is not well separated from other peaks in my sample. How can I improve the resolution?

A3: Poor resolution occurs when peaks overlap, making accurate quantification difficult. Here are several strategies to improve separation:

  • Optimize Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase is a critical factor.

    • Solution:

      • Isocratic Elution: If using a single mobile phase composition, systematically vary the percentage of the organic solvent. A lower percentage of organic solvent will generally increase retention time and may improve resolution.

      • Gradient Elution: If a single composition doesn't provide adequate separation, a gradient elution, where the organic solvent concentration is increased over time, can be effective. This is particularly useful for samples with components of widely varying polarities.

  • Adjust Mobile Phase pH: The pH of the mobile phase can affect the retention of ionizable compounds.

    • Solution: For acidic compounds like some flavonoids, using an acidic mobile phase (e.g., with 0.1% formic or acetic acid) can improve peak shape and resolution.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, a different column chemistry may be needed.

    • Solution: Consider a column with a different particle size (smaller particles generally provide better efficiency), a different pore size, or a different bonded phase (e.g., phenyl-hexyl instead of C18).

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.

  • Control the Temperature: Maintaining a consistent and optimized column temperature can improve reproducibility and may enhance resolution.

Problem: Baseline Issues

Q4: I am experiencing a drifting baseline in my chromatogram. What should I do?

A4: A drifting baseline can interfere with peak integration and reduce sensitivity. Common causes include:

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase.

    • Solution: Allow sufficient time for the column to equilibrate before starting your analytical run, especially when using a new mobile phase or after a gradient elution.

  • Mobile Phase Issues: Changes in the mobile phase composition, contamination, or degradation can cause drift.

    • Solution: Prepare fresh mobile phase daily and ensure all components are thoroughly mixed and degassed. Using high-purity solvents is also crucial.

  • Temperature Fluctuations: Changes in the ambient temperature or inconsistent column oven temperature can lead to baseline drift.

    • Solution: Use a column oven to maintain a stable temperature.

  • Detector Lamp Instability: An aging detector lamp can cause the baseline to drift.

Q5: My baseline is noisy. How can I reduce the noise?

A5: A noisy baseline can make it difficult to detect small peaks. Here are potential sources and solutions:

  • Air Bubbles: Air bubbles in the pump or detector can cause sharp spikes and general noise.

    • Solution: Thoroughly degas the mobile phase and prime the pump to remove any trapped air.

  • Contaminated Mobile Phase: Impurities in the mobile phase can contribute to noise.

    • Solution: Use high-purity HPLC-grade solvents and filter the mobile phase before use.

  • Pump Issues: Worn pump seals or malfunctioning check valves can cause pressure fluctuations and a noisy baseline.

  • Detector Problems: A dirty flow cell or a failing lamp can increase baseline noise.

Frequently Asked Questions (FAQs)

Q6: What is a good starting HPLC method for the separation of this compound?

A6: A good starting point for method development would be a reversed-phase HPLC method. Based on methods for similar compounds, the following conditions can be used as a starting point.[1]

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection Wavelength 282 nm[2]
Column Temperature 35 °C[1][3]
Injection Volume 10 µL

Q7: How should I prepare my sample for HPLC analysis?

A7: Proper sample preparation is crucial for obtaining reliable results and protecting your HPLC system.

  • Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase, ideally in the initial mobile phase composition.[4]

  • Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column.[4]

  • Dilution: If the sample concentration is too high, dilute it to an appropriate concentration to avoid column overload.

Q8: What are some common mobile phase additives, and why are they used?

A8: Mobile phase additives are used to improve peak shape and resolution.

  • Acids (Formic Acid, Acetic Acid, Phosphoric Acid): These are commonly used in reversed-phase HPLC to control the pH of the mobile phase. For acidic analytes, a low pH mobile phase can suppress ionization and lead to better peak shapes.[5]

  • Buffers (Phosphate, Acetate): Buffers are used to maintain a constant pH, which is important for the reproducibility of retention times for ionizable compounds.

  • Bases (Triethylamine - TEA): As mentioned earlier, TEA can be added in small concentrations to mask active silanol sites on the stationary phase and reduce peak tailing of basic compounds.

Q9: How often should I replace my HPLC column?

A9: The lifetime of an HPLC column depends on several factors, including the cleanliness of the samples, the mobile phase used, and the operating pressure. A decline in performance, such as a loss of resolution, increased backpressure, or poor peak shape that cannot be resolved by cleaning, indicates that the column may need to be replaced. Using a guard column can help extend the life of your analytical column.

Experimental Protocols

General Protocol for HPLC Method Development for this compound

This protocol provides a general framework for developing an HPLC method for the analysis of this compound.

  • System Preparation:

    • Prepare the mobile phases using HPLC-grade solvents. For a starting point, Mobile Phase A can be water with 0.1% formic acid, and Mobile Phase B can be acetonitrile with 0.1% formic acid.

    • Degas the mobile phases to remove dissolved gases.

    • Install a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and equilibrate the system with the initial mobile phase composition.

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to prepare a stock solution.

    • Prepare working standards by diluting the stock solution to the desired concentrations.

    • Filter all sample and standard solutions through a 0.45 µm or 0.22 µm syringe filter before injection.

  • Initial Chromatographic Run:

    • Set the HPLC conditions as outlined in the table in Q6. A suggested starting gradient could be:

      • 0-5 min: 20% B

      • 5-20 min: Increase to 80% B

      • 20-25 min: Hold at 80% B

      • 25-30 min: Return to 20% B and equilibrate

    • Inject a standard solution and acquire the chromatogram.

  • Method Optimization:

    • Peak Shape: If peak tailing is observed, consider adjusting the mobile phase pH or using a different column.

    • Resolution: If co-elution occurs, adjust the gradient profile (e.g., make the gradient shallower) or change the organic solvent (e.g., from acetonitrile to methanol, or vice versa) to alter selectivity.

    • Retention Time: To decrease the retention time, increase the proportion of the organic solvent in the mobile phase. To increase the retention time, decrease the organic solvent proportion.

  • Method Validation (Brief Overview):

    • Once an optimized method is achieved, it should be validated for its intended purpose. Key validation parameters include:

      • Specificity: Ensure the peak for the analyte is not interfered with by other components.

      • Linearity: Establish a linear relationship between the peak area and the concentration of the analyte over a defined range.

      • Accuracy: Determine the closeness of the measured value to the true value.

      • Precision: Assess the repeatability of the method.

      • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizations

Troubleshooting_Workflow start Start: Chromatographic Problem Observed peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution baseline Baseline Issue? start->baseline peak_shape->resolution No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes resolution->baseline No optimize_mp Optimize Mobile Phase Gradient/Composition resolution->optimize_mp Yes drift Drifting Baseline baseline->drift Yes noise Noisy Baseline baseline->noise Yes check_overload Reduce Sample Concentration/Volume tailing->check_overload check_ph Adjust Mobile Phase pH tailing->check_ph change_column Use End-Capped Column tailing->change_column fronting->check_overload check_solubility Improve Sample Solubility fronting->check_solubility end Problem Resolved check_overload->end check_ph->end change_column->end check_solubility->end change_flow_rate Adjust Flow Rate optimize_mp->change_flow_rate optimize_mp->end change_flow_rate->end equilibrate Ensure Proper Column Equilibration drift->equilibrate fresh_mp Prepare Fresh, Degassed Mobile Phase drift->fresh_mp check_temp Stabilize Temperature drift->check_temp degas_mp Degas Mobile Phase Thoroughly noise->degas_mp check_leaks Check for Leaks noise->check_leaks equilibrate->end fresh_mp->end check_temp->end degas_mp->end check_leaks->end

Caption: Troubleshooting workflow for common HPLC issues.

Method_Development_Flowchart start Start: Define Analytical Goal select_column Select Column (e.g., C18) start->select_column select_mp Select Mobile Phase (e.g., ACN/H2O with Acid) select_column->select_mp initial_run Perform Initial Gradient Run select_mp->initial_run evaluate_chromatogram Evaluate Chromatogram initial_run->evaluate_chromatogram good_separation Good Separation? evaluate_chromatogram->good_separation optimize Optimize Method good_separation->optimize No validate Validate Method good_separation->validate Yes adjust_gradient Adjust Gradient Slope optimize->adjust_gradient change_organic Change Organic Solvent (ACN vs. MeOH) optimize->change_organic adjust_ph Adjust pH optimize->adjust_ph adjust_gradient->evaluate_chromatogram change_organic->evaluate_chromatogram adjust_ph->evaluate_chromatogram end End: Final Method validate->end

References

Technical Support Center: Synthesis of 2'-Hydroxy-3,4-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Hydroxy-3,4-dimethoxydihydrochalcone. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of 2'-Hydroxy-3,4-dimethoxychalcone in the Claisen-Schmidt Condensation Step

Question: My Claisen-Schmidt condensation reaction between 2'-hydroxyacetophenone (B8834) and 3,4-dimethoxybenzaldehyde (B141060) is resulting in a low yield of the desired chalcone (B49325). What are the potential causes and how can I improve the yield?

Answer:

A low yield in the Claisen-Schmidt condensation can be attributed to several factors, primarily related to reaction conditions and the formation of byproducts. Here are the common causes and their solutions:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in the reaction's success.[1]

    • Too low: May lead to an incomplete or very slow reaction.

    • Too high: Can promote the formation of side products.

    • Solution: An optimal temperature is often around 0°C for the addition of the base to control the initial exothermic reaction, followed by stirring at room temperature.[1]

  • Inappropriate Base and Concentration: The choice and amount of base are crucial.

    • Ineffective base: Weak bases like calcium hydroxide (B78521) and magnesium hydroxide have been shown to be ineffective.[1]

    • Excessively strong base or high concentration: Can favor side reactions such as the Cannizzaro reaction of the aldehyde.[2]

    • Solution: Sodium hydroxide (NaOH) is a commonly used and effective base.[1] A concentration of around 40% aqueous NaOH has been reported to give good results.[1] The amount of base should be carefully optimized; typically, an excess is used.

  • Poor Solvent Choice: The solvent influences the solubility of reactants and the reaction rate.

  • Suboptimal Reaction Time:

    • Too short: The reaction may not have proceeded to completion.

    • Too long: Can increase the likelihood of byproduct formation.

    • Solution: The reaction progress should be monitored using Thin Layer Chromatography (TLC). A typical reaction time can be around 4 hours.[1]

Issue 2: Presence of Significant Byproducts in the Reaction Mixture

Question: My crude product shows multiple spots on the TLC plate, indicating the presence of byproducts. What are the likely byproducts in the synthesis of 2'-Hydroxy-3,4-dimethoxychalcone and how can I minimize them?

Answer:

The formation of byproducts is a common challenge in the Claisen-Schmidt condensation. The primary byproducts to consider are:

  • Self-Condensation Product of 2'-hydroxyacetophenone: This occurs when the enolate of 2'-hydroxyacetophenone reacts with another molecule of itself instead of the desired 3,4-dimethoxybenzaldehyde.

    • Minimization Strategy:

      • Slow Addition: Add the 2'-hydroxyacetophenone slowly to the mixture of 3,4-dimethoxybenzaldehyde and the base. This keeps the concentration of the enolate low at any given time, favoring the cross-condensation.

  • Cannizzaro Reaction Products of 3,4-dimethoxybenzaldehyde: Since 3,4-dimethoxybenzaldehyde lacks α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base, leading to the formation of 3,4-dimethoxybenzyl alcohol and 3,4-dimethoxybenzoic acid.[2]

    • Minimization Strategy:

      • Control Base Concentration: Avoid using an overly concentrated base solution.

      • Maintain Low Temperature: Keeping the reaction temperature low, especially during the initial stages, can suppress the Cannizzaro reaction.

  • Michael Addition Product: The enolate of 2'-hydroxyacetophenone can act as a nucleophile and attack the β-carbon of the already formed 2'-Hydroxy-3,4-dimethoxychalcone.

    • Minimization Strategy:

      • Control Reaction Time: Monitor the reaction closely with TLC and stop it once the starting materials are consumed to prevent the slower Michael addition from becoming significant.

      • Product Precipitation: If the desired chalcone precipitates from the reaction mixture, this will naturally limit its participation in subsequent Michael addition.

Issue 3: Incomplete or Over-reduction during the Hydrogenation Step

Question: During the catalytic hydrogenation of 2'-Hydroxy-3,4-dimethoxychalcone to the corresponding dihydrochalcone (B1670589), I am observing either unreacted starting material or the formation of an over-reduced byproduct. How can I achieve selective reduction?

Answer:

Achieving selective hydrogenation of the α,β-unsaturated double bond without reducing the carbonyl group requires careful control of the reaction conditions.

  • Incomplete Reduction:

    • Cause: Insufficient catalyst, low hydrogen pressure, or short reaction time.

    • Solution:

      • Catalyst: Use an appropriate amount of a suitable catalyst, such as Palladium on carbon (Pd/C).

      • Hydrogen Source: Ensure an adequate supply of hydrogen, either from a hydrogen gas cylinder at a controlled pressure or by using a hydrogen transfer agent like ammonium (B1175870) formate (B1220265).[3]

      • Reaction Time: Monitor the reaction progress by TLC to ensure the complete consumption of the starting chalcone.

  • Over-reduction to the Alcohol:

    • Cause: Harsh reaction conditions (high temperature or pressure) or a highly active catalyst can lead to the reduction of the carbonyl group to an alcohol.

    • Solution:

      • Mild Conditions: Employ milder conditions, such as room temperature and atmospheric pressure of hydrogen gas, if using Pd/C.

      • Selective Catalyst System: The use of Pd/C with ammonium formate in methanol/THF at room temperature is reported to be highly selective for the reduction of the double bond in chalcones to yield dihydrochalcones.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general two-step synthesis pathway for this compound?

A1: The synthesis is typically a two-step process:

  • Claisen-Schmidt Condensation: 2'-hydroxyacetophenone is reacted with 3,4-dimethoxybenzaldehyde in the presence of a base (like NaOH) in a suitable solvent (such as ethanol or IPA) to form 2'-Hydroxy-3,4-dimethoxychalcone.

  • Catalytic Hydrogenation: The resulting chalcone is then selectively reduced at the carbon-carbon double bond using a catalyst like Pd/C and a hydrogen source to yield this compound.[3]

Q2: How can I purify the final this compound product?

A2: Purification can typically be achieved through the following methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water) should be chosen where the dihydrochalcone is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.

  • Column Chromatography: For more challenging separations, column chromatography using silica (B1680970) gel is a standard technique. A solvent system of hexane (B92381) and ethyl acetate (B1210297) in a suitable ratio is often effective for eluting chalcones and their derivatives.

Q3: Can I monitor the progress of my reactions?

A3: Yes, Thin Layer Chromatography (TLC) is an essential technique for monitoring the progress of both the Claisen-Schmidt condensation and the hydrogenation reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the consumption of reactants and the formation of the product.

Data Presentation

Table 1: Influence of Reaction Parameters on Byproduct Formation in Chalcone Synthesis (Illustrative)

Disclaimer: The following data is illustrative and based on general principles of Claisen-Schmidt condensations. Specific quantitative data for the synthesis of 2'-Hydroxy-3,4-dimethoxychalcone is limited in the literature. Experimental optimization is recommended.

ParameterConditionExpected Predominant Byproduct(s)Illustrative Byproduct % (Range)
Base Concentration High (e.g., >50% NaOH)Cannizzaro products10-25%
Moderate (e.g., 40% NaOH)Lower levels of all byproducts5-10%
Temperature High (e.g., >50 °C)Cannizzaro & Michael addition products15-30%
Low (e.g., 0-25 °C)Reduced byproduct formation<10%
Reactant Addition All reactants mixed at onceSelf-condensation product5-15%
Slow addition of acetophenoneMinimized self-condensation<5%
Reaction Time Prolonged (e.g., >24 hours)Michael addition product10-20%
Monitored (e.g., 4-6 hours)Minimized Michael addition<5%

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-3,4-dimethoxychalcone via Claisen-Schmidt Condensation

This protocol is adapted from optimized procedures for the synthesis of 2'-hydroxychalcones.[1]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-hydroxyacetophenone (1 equivalent) and 3,4-dimethoxybenzaldehyde (1 equivalent) in isopropyl alcohol (IPA).

  • Reaction Initiation: Cool the mixture to 0°C in an ice bath.

  • Base Addition: Slowly add a 40% aqueous solution of sodium hydroxide (NaOH) (e.g., 2.5 equivalents) to the stirred mixture.

  • Reaction Progression: Maintain the reaction at 0°C for approximately 1 hour, and then allow it to warm to room temperature. Continue stirring for an additional 3-4 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice. Acidify the mixture by slowly adding 10% hydrochloric acid (HCl) until the pH is acidic (pH ~2-3). A yellow solid precipitate of the chalcone should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on a selective method for the hydrogenation of chalcones.[3]

  • Reactant and Catalyst Preparation: In a round-bottom flask, dissolve the synthesized 2'-Hydroxy-3,4-dimethoxychalcone (1 equivalent) in a mixture of methanol and tetrahydrofuran (THF).

  • Addition of Hydrogen Source: Add ammonium formate (an excess, e.g., 4-5 equivalents) to the solution.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the chalcone) to the mixture.

  • Reaction Progression: Stir the reaction mixture at room temperature. Monitor the progress by TLC until the starting chalcone is completely consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure this compound.

Visualizations

Synthesis_Pathway Reactant1 2'-hydroxyacetophenone Intermediate 2'-Hydroxy-3,4-dimethoxychalcone Reactant1->Intermediate Reactant2 3,4-dimethoxybenzaldehyde Reactant2->Intermediate Reagents1 NaOH, IPA, 0°C to RT Reagents1->Intermediate Product This compound Intermediate->Product Reagents2 Pd/C, HCOOH·NH3, MeOH/THF, RT Reagents2->Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step Identify Synthesis Step: Claisen-Schmidt or Hydrogenation? Start->Check_Step CS_Problem Claisen-Schmidt Issue Check_Step->CS_Problem Claisen-Schmidt H_Problem Hydrogenation Issue Check_Step->H_Problem Hydrogenation CS_Cause Potential Causes: - Suboptimal Temp/Base - Wrong Solvent - Side Reactions CS_Problem->CS_Cause H_Cause Potential Causes: - Incomplete Reduction - Over-reduction H_Problem->H_Cause CS_Solution Solutions: - Optimize Temp & Base Conc. - Use IPA as Solvent - Control Reactant Addition & Time CS_Cause->CS_Solution H_Solution Solutions: - Check Catalyst/H2 Source - Use Milder Conditions - Use Selective Reagents (e.g., Pd/C, HCOOH·NH3) H_Cause->H_Solution

Caption: Troubleshooting workflow for synthesis issues.

Byproduct_Formation Reactants 2'-hydroxyacetophenone (A) + 3,4-dimethoxybenzaldehyde (B) Desired_Reaction A + B -> Chalcone Reactants->Desired_Reaction Self_Condensation A + A -> Self-condensation Product Reactants->Self_Condensation Cannizzaro B + B -> Cannizzaro Products (Alcohol + Carboxylic Acid) Reactants->Cannizzaro Michael_Addition Chalcone + A -> Michael Adduct Desired_Reaction->Michael_Addition

Caption: Potential byproduct formation pathways in Claisen-Schmidt condensation.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 2'-Hydroxy-3,4-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and practical answers to frequently asked questions (FAQs) related to enhancing the in vivo bioavailability of 2'-Hydroxy-3,4-dimethoxydihydrochalcone. Given the limited publicly available experimental data for this specific molecule, this guide leverages established principles for similar poorly soluble flavonoids and chalcones to offer practical solutions for your research.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound and similar compounds.

Problem Potential Cause Suggested Solution
Low or undetectable plasma concentrations after oral administration. Poor aqueous solubility: this compound, like many dihydrochalcones, is predicted to have low water solubility, limiting its dissolution in gastrointestinal fluids.[1]1. Formulation Enhancement: Employ solubility-enhancing formulations such as nanoemulsions, solid dispersions, or cyclodextrin (B1172386) complexes. 2. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.
Low intestinal permeability: The compound may not efficiently cross the intestinal epithelium.1. Permeability Assessment: Conduct in vitro permeability studies using Caco-2 cell monolayers. 2. Use of Permeation Enhancers: Co-administer with recognized permeation enhancers, but be mindful of potential toxicity.
Extensive first-pass metabolism: The compound may be rapidly metabolized in the gut wall or liver before reaching systemic circulation. Dihydrochalcones can undergo degradation by intestinal microbiota.[1]1. Metabolite Profiling: Analyze plasma and urine for potential metabolites. 2. Inhibition of Metabolism: Co-administer with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), if known.
High variability in plasma concentrations between individual animals. Inconsistent formulation: The compound may not be uniformly suspended or dissolved in the dosing vehicle.1. Formulation Optimization: Ensure the formulation is homogenous and stable. For suspensions, ensure consistent particle size and use appropriate suspending agents. 2. Dosing Technique: Standardize the oral gavage technique to ensure consistent delivery to the stomach.
Physiological differences: Variations in gastric pH, gastrointestinal motility, and gut microbiota among animals can affect absorption.1. Fasting/Fed State: Standardize the feeding schedule of the animals before and during the experiment. 2. Increase Sample Size: A larger number of animals per group can help to account for biological variability.
Poor in vitro-in vivo correlation (IVIVC). Inadequate in vitro model: The dissolution method or permeability assay may not accurately reflect the in vivo conditions.1. Biorelevant Dissolution Media: Use simulated gastric and intestinal fluids (SGF and SIF) that contain bile salts and lipids. 2. Refined Permeability Model: Consider co-culture Caco-2 models or in situ intestinal perfusion studies for a more physiologically relevant assessment.
Precipitation of the compound in aqueous buffers or cell culture media. Low aqueous solubility: The compound precipitates when the concentration of the organic co-solvent (e.g., DMSO) is diluted in an aqueous environment.1. Optimize Co-solvent Concentration: Keep the final DMSO concentration as low as possible (typically <0.5% for cell-based assays). 2. Use of Solubilizing Excipients: Incorporate solubilizers like cyclodextrins or non-ionic surfactants in the formulation. 3. Two-Step Dilution: First, dilute the stock solution in a small volume of the aqueous medium with vigorous mixing before adding it to the final volume.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its bioavailability?

A1: While extensive experimental data is not available, we can infer some key properties. As a dihydrochalcone (B1670589), it is expected to be a lipophilic molecule with poor aqueous solubility. This is a primary factor limiting its oral bioavailability, as dissolution in the gastrointestinal tract is a prerequisite for absorption.

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed:

  • Lipid-Based Formulations: Nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles (SLNs) can improve solubility and facilitate absorption.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create an amorphous form with enhanced solubility.

  • Cyclodextrin Complexation: Encapsulating the molecule within cyclodextrin cavities can increase its aqueous solubility.

Q3: How can I prepare a simple formulation for initial in vivo screening?

A3: For preliminary studies, you can prepare a suspension. A common vehicle is 0.5% w/v carboxymethylcellulose (CMC) in water. Alternatively, you can dissolve the compound in a minimal amount of a non-toxic organic solvent like DMSO and then disperse it in a vehicle such as corn oil or a polyethylene (B3416737) glycol (PEG)/saline mixture. It is crucial to ensure the final concentration of the organic solvent is safe for the animals.

Q4: What are the potential metabolic pathways for this compound?

A4: Based on studies of other dihydrochalcones, potential metabolic pathways include hydroxylation, O-demethylation, and conjugation (glucuronidation and sulfation) in the liver. Additionally, the gut microbiota can play a role in the degradation of the dihydrochalcone structure, potentially through hydrolysis.[1]

Q5: How can I assess the intestinal permeability of this compound?

A5: The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal absorption. This assay can provide an apparent permeability coefficient (Papp) and help determine if the compound is a substrate for efflux transporters. For more complex assessments, an in situ single-pass intestinal perfusion model in rats can be used.

Quantitative Data Summary

Due to the limited availability of experimental data for this compound, the following table provides predicted or typical values for similar compounds.

Parameter Predicted/Typical Value Significance for Bioavailability
Molecular Weight 286.32 g/mol Within the range for good oral absorption (Lipinski's Rule of Five).
Melting Point 92 °CCan influence the choice of formulation method (e.g., hot-melt extrusion).
Aqueous Solubility Predicted to be lowA major limiting factor for dissolution and absorption.
LogP (XLogP3) 3.8Indicates high lipophilicity, which can lead to poor aqueous solubility but good membrane permeability.
Caco-2 Permeability (Papp) Not available (predicted to be moderate to high for similar flavonoids)A key determinant of the rate and extent of intestinal absorption.

Experimental Protocols

Protocol 1: Preparation of a Nanoemulsion Formulation

This protocol describes a high-energy emulsification method to prepare an oil-in-water (O/W) nanoemulsion.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, corn oil)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Co-surfactant (e.g., Transcutol HP, ethanol)

  • Aqueous phase (e.g., deionized water, phosphate (B84403) buffer)

  • High-pressure homogenizer or ultrasonicator

Procedure:

  • Oil Phase Preparation: Dissolve this compound in the selected oil. Gently heat if necessary to aid dissolution, but avoid degradation. Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is formed.

  • Aqueous Phase Preparation: Prepare the aqueous phase.

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase under high-speed stirring (e.g., using a magnetic stirrer at 1000 rpm) to form a coarse emulsion.

  • Nanoemulsification: Subject the coarse emulsion to high-energy emulsification using either a high-pressure homogenizer (e.g., 5 cycles at 15,000 psi) or a probe ultrasonicator (e.g., 10 minutes at 40% amplitude).

  • Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 2: In Situ Single-Pass Intestinal Perfusion in Rats

This protocol allows for the direct measurement of intestinal absorption parameters.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Anesthesia (e.g., urethane)

  • Perfusion buffer (e.g., Krebs-Ringer buffer, pH 6.8)

  • Peristaltic pump

  • Surgical instruments

  • This compound formulation

Procedure:

  • Animal Preparation: Fast the rats overnight with free access to water. Anesthetize the rat and maintain its body temperature at 37°C.

  • Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Select the desired intestinal segment (e.g., jejunum, ileum) and cannulate both ends with flexible tubing.

  • Perfusion: Perfuse the intestinal segment with warm (37°C) perfusion buffer at a constant flow rate (e.g., 0.2 mL/min) for a 30-minute equilibration period.

  • Drug Perfusion: Switch to the perfusion buffer containing the this compound formulation and collect the perfusate at regular intervals (e.g., every 15 minutes for 2 hours).

  • Sample Analysis: Analyze the concentration of the compound in the collected perfusate samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Calculation: Calculate the absorption rate constant (Ka) and the effective permeability coefficient (Peff).

Visualizations

metabolic_pathway parent This compound metabolite1 Hydroxylated Metabolite parent->metabolite1 Phase I (Hydroxylation) metabolite2 O-Demethylated Metabolite parent->metabolite2 Phase I (O-Demethylation) metabolite3 Glucuronide Conjugate parent->metabolite3 Phase II (Glucuronidation) metabolite4 Sulfate Conjugate parent->metabolite4 Phase II (Sulfation) degradation Degradation by Gut Microbiota parent->degradation

Caption: Potential metabolic pathways of this compound.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation solubility Assess Aqueous Solubility formulation Develop Enhanced Formulation (e.g., Nanoemulsion) solubility->formulation permeability Caco-2 Permeability Assay formulation->permeability pk_study Pharmacokinetic Study in Rats formulation->pk_study permeability->pk_study metabolism Liver Microsome Stability Assay metabolism->pk_study bioavailability Calculate Bioavailability pk_study->bioavailability

Caption: Experimental workflow for enhancing and evaluating bioavailability.

troubleshooting_bioavailability start Low In Vivo Bioavailability Observed check_solubility Is aqueous solubility poor? start->check_solubility check_permeability Is intestinal permeability low? check_solubility->check_permeability No enhance_solubility Improve Formulation (Nanoemulsion, etc.) check_solubility->enhance_solubility Yes check_metabolism Is first-pass metabolism high? check_permeability->check_metabolism No add_enhancer Add Permeation Enhancer check_permeability->add_enhancer Yes inhibit_metabolism Co-administer Metabolic Inhibitor check_metabolism->inhibit_metabolism Yes end Re-evaluate Experiment check_metabolism->end No

Caption: Troubleshooting low bioavailability of this compound.

References

Technical Support Center: 2'-Hydroxy-3,4-dimethoxydihydrochalcone Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor cell permeability of 2'-Hydroxy-3,4-dimethoxydihydrochalcone.

Troubleshooting Guides

This section provides a question-and-answer format to troubleshoot common issues encountered during permeability experiments.

Q1: My apparent permeability (Papp) values for this compound in the PAMPA assay are consistently low. What could be the reason?

A1: Low Papp values in the Parallel Artificial Membrane Permeability Assay (PAMPA) for this compound, which predicts passive diffusion, can be attributed to several factors related to its physicochemical properties.

  • Suboptimal Lipophilicity: While the methoxy (B1213986) groups increase lipophilicity, the free 2'-hydroxyl group can limit its ability to partition into the artificial lipid membrane. The overall balance of hydrophilic and lipophilic properties may not be ideal for passive diffusion.

  • Low Aqueous Solubility: Poor solubility in the donor compartment buffer can lead to a lower concentration gradient across the membrane, resulting in a reduced flux and a lower calculated Papp value.

  • Compound Aggregation: The compound may be aggregating in the aqueous buffer, reducing the concentration of monomeric species available for permeation.

  • Assay Conditions: Ensure the pH of the buffer system is appropriate. The ionization state of the phenolic hydroxyl group can significantly impact permeability. Also, verify the integrity of the artificial membrane.

Q2: I observe a significant difference between my PAMPA and Caco-2 permeability results for this compound. The Caco-2 Papp is much lower than the PAMPA Papp. Why?

A2: A discrepancy where the Caco-2 permeability is significantly lower than the PAMPA permeability strongly suggests the involvement of active efflux transporters. The Caco-2 cell line, derived from human colorectal adenocarcinoma cells, expresses various transporters, including efflux pumps like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs).[1]

Here's a breakdown of the likely cause:

  • Active Efflux: this compound is likely a substrate for one or more of these efflux transporters. As the compound enters the Caco-2 cells, it is actively pumped back into the apical (donor) compartment, resulting in a low net transport to the basolateral (receiver) compartment and thus a low apparent permeability. Dihydrochalcones have been shown to interact with ABC transporters.[1][[“]]

To confirm this, you can perform a bidirectional Caco-2 assay and calculate the efflux ratio. An efflux ratio significantly greater than 2 is a strong indicator of active efflux.

Q3: My bidirectional Caco-2 assay for this compound shows a high efflux ratio. How can I identify the specific transporter(s) involved?

A3: To identify the specific efflux transporter(s) responsible for the poor permeability of this compound, you can perform the Caco-2 assay in the presence of known inhibitors of specific transporters.

  • P-glycoprotein (P-gp/ABCB1) Inhibition: Use a known P-gp inhibitor, such as verapamil (B1683045). A significant increase in the A-to-B Papp and a decrease in the efflux ratio in the presence of verapamil indicates that the compound is a P-gp substrate.

  • Breast Cancer Resistance Protein (BCRP/ABCG2) Inhibition: Employ a BCRP inhibitor like Ko143. An increased A-to-B Papp and a reduced efflux ratio with Ko143 suggest BCRP involvement.

  • Multidrug Resistance-Associated Proteins (MRPs/ABCCs) Inhibition: Use an inhibitor such as MK-571 to probe for the involvement of MRPs.

By systematically testing these inhibitors, you can pinpoint the primary efflux transporter(s) limiting the cell permeability of your compound.

Q4: I suspect poor aqueous solubility is impacting my permeability measurements. How can I address this in my experiments?

A4: Addressing poor aqueous solubility is crucial for obtaining accurate permeability data. Here are several strategies:

  • Co-solvents: A small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), can be used to dissolve the compound. However, be cautious as high concentrations of DMSO can compromise the integrity of Caco-2 cell monolayers.

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Adjusting the pH of the buffer in the donor compartment might improve solubility. However, ensure the pH is physiologically relevant and does not damage the cells.

  • Formulation Approaches: For more advanced studies, consider pre-formulating the compound in a simple formulation, such as a solution containing cyclodextrins, to enhance its solubility in the assay medium.

Frequently Asked Questions (FAQs)

Q1: What is the expected permeability classification of this compound based on its structure?

A1: Based on its structure, this compound is expected to have moderate lipophilicity due to the presence of two methoxy groups, which generally favors passive diffusion. However, the presence of the 2'-hydroxyl group can increase its polarity and limit passive permeability. Therefore, it is likely to be classified as a compound with moderate to low permeability. The increased hydrophobicity due to methoxy groups may enhance cellular uptake.[3]

Q2: How can I improve the cell permeability of this compound for in vivo studies?

A2: Several formulation and chemical modification strategies can be employed to enhance the cell permeability of this compound:

  • Lipid-Based Formulations: Formulating the compound in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubility and facilitate its absorption.[4][5]

  • Prodrug Approach: The 2'-hydroxyl group can be chemically modified to create a more lipophilic prodrug. This involves attaching a promoiety that masks the polar hydroxyl group, which is then cleaved in vivo to release the active parent drug.[6][7][8][9][10]

  • Nanoparticle Formulations: Encapsulating the compound in nanoparticles can protect it from degradation and enhance its uptake by cells.

Q3: Are there any potential uptake transporters for this compound?

A3: While efflux is a common issue for flavonoids and related compounds, some may also be substrates for uptake transporters. The Organic Anion-Transporting Polypeptides (OATPs) are a family of uptake transporters that have been shown to transport some flavonoids.[11][12][13][14] It is possible that this compound could interact with OATPs, which could facilitate its entry into cells. Investigating this would require experiments with cell lines overexpressing specific OATP isoforms.

Q4: How do the hydroxyl and methoxy groups on the chalcone (B49325) scaffold influence permeability?

A4: The number and position of hydroxyl and methoxy groups play a crucial role in determining the permeability of chalcones and dihydrochalcones.

  • Hydroxyl Groups: Free hydroxyl groups increase the polarity of the molecule, which can decrease its passive permeability across lipid membranes. However, they are often essential for biological activity.[15][16][17]

  • Methoxy Groups: Methoxy groups are more lipophilic than hydroxyl groups. Their presence generally increases the lipophilicity of the compound, which can lead to better membrane partitioning and higher passive permeability. However, the position of the methoxy groups can also influence interactions with transporters.[3][16]

A balance between these groups is often necessary to achieve both good permeability and desired biological activity.

Data Presentation

Table 1: Permeability Data for Structurally Related Compounds

CompoundAssay TypeApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Reference Compound ClassificationSource
Propranolol Caco-2~20-30~1.0High PermeabilityInternal historical data
Atenolol Caco-2~0.1-0.5~1.0Low PermeabilityInternal historical data
Phloretin (Dihydrochalcone) Caco-2~5-10Not ReportedModerate PermeabilityBased on literature review
Quercetin (Flavonoid) Caco-2~1-5>2.0Low to Moderate Permeability (Efflux Substrate)Based on literature review
This compound To be determined Expected Low to Moderate Expected >2.0 Hypothesized Efflux Substrate

Note: The data for Phloretin and Quercetin are approximate values derived from the literature and are intended for comparative purposes. Actual experimental values may vary.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound.

Methodology:

  • Preparation of the Donor Plate: A filter plate with a PVDF membrane is coated with a solution of a lipid (e.g., 2% L-α-phosphatidylcholine in dodecane) and the solvent is allowed to evaporate, forming an artificial lipid membrane.

  • Compound Preparation: A stock solution of this compound is prepared in DMSO and then diluted in a buffer (e.g., PBS, pH 7.4) to the final desired concentration.

  • Assay Setup: The acceptor plate wells are filled with buffer, which may contain a solubility enhancer. The donor plate is then placed on top of the acceptor plate.

  • Dosing: The compound solution is added to the donor wells.

  • Incubation: The "sandwich" plate is incubated at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (VA / (Area × time)) × -ln(1 - [C]A / [C]eq)

    Where VA is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [C]A is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Caco-2 Bidirectional Permeability Assay

Objective: To determine the active transport and efflux of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Compound Preparation: A stock solution of this compound is prepared in DMSO and diluted in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final concentration.

  • Apical to Basolateral (A-to-B) Transport:

    • The transport buffer is added to the basolateral (receiver) compartment.

    • The compound solution is added to the apical (donor) compartment.

    • The plates are incubated at 37°C with gentle shaking.

    • Samples are taken from the basolateral compartment at specified time points.

  • Basolateral to Apical (B-to-A) Transport:

    • The transport buffer is added to the apical (receiver) compartment.

    • The compound solution is added to the basolateral (donor) compartment.

    • The plates are incubated at 37°C with gentle shaking.

    • Samples are taken from the apical compartment at specified time points.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Calculation of Papp and Efflux Ratio:

    • The Papp for both A-to-B and B-to-A directions is calculated.

    • The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B).

Visualizations

experimental_workflow cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Workflow p1 Prepare Lipid-Coated Donor Plate p2 Add Compound to Donor Well p1->p2 p3 Incubate Sandwich Plate p2->p3 p4 Quantify Compound (LC-MS/MS) p3->p4 p5 Calculate Passive Papp Value p4->p5 c1 Culture Caco-2 Cells on Transwells (21 days) c2 Verify Monolayer Integrity (TEER) c1->c2 c3 Perform Bidirectional Transport (A->B & B->A) c2->c3 c4 Quantify Compound (LC-MS/MS) c3->c4 c5 Calculate Papp (A->B, B->A) and Efflux Ratio c4->c5

Caption: Workflow for PAMPA and Caco-2 permeability assays.

troubleshooting_permeability start Low Permeability Observed pam_low Low PAMPA Papp? start->pam_low caco_low Low Caco-2 Papp? pam_low->caco_low No solubility Action: Address Solubility (Co-solvents, pH) pam_low->solubility Yes efflux High Efflux Ratio (Papp B>A / A>B > 2)? caco_low->efflux Yes passive Conclusion: Poor Passive Permeability caco_low->passive No efflux_suspect Conclusion: Active Efflux is Likely efflux->efflux_suspect Yes uptake Conclusion: Poor Uptake or Metabolism Issue efflux->uptake No solubility->pam_low inhibitor Action: Use Efflux Inhibitors (Verapamil, etc.) efflux_suspect->inhibitor

Caption: Troubleshooting decision tree for low permeability.

signaling_pathway cluster_cell compound 2'-Hydroxy-3,4-dimethoxy- dihydrochalcone passive Passive Diffusion compound->passive uptake Uptake Transporters (e.g., OATPs) compound->uptake membrane Cell Membrane intracellular Intracellular Space passive->intracellular uptake->intracellular efflux Efflux Transporters (P-gp, BCRP, MRPs) efflux->compound Efflux intracellular->efflux

Caption: Cellular transport pathways for the dihydrochalcone.

References

Technical Support Center: Scaling Up the Synthesis of 2'-Hydroxy-3,4-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2'-Hydroxy-3,4-dimethoxydihydrochalcone for preclinical studies. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis, purification, and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

A1: The most common and effective method is a two-step synthesis. The first step is a Claisen-Schmidt condensation between 2'-hydroxyacetophenone (B8834) and 3,4-dimethoxybenzaldehyde (B141060) to form the intermediate, 2'-Hydroxy-3,4-dimethoxychalcone.[1][2][3] The second step involves the selective catalytic hydrogenation of the α,β-unsaturated double bond of the chalcone (B49325) to yield the final dihydrochalcone (B1670589) product.[4][5][6][7]

Q2: What are the critical parameters for the initial Claisen-Schmidt condensation step?

A2: The critical parameters for the Claisen-Schmidt condensation include the choice of base, solvent, temperature, and reaction time. Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are typically used in a solvent such as ethanol.[1][8][9] While many procedures are run at room temperature for 24-48 hours,[1][10] temperature control is crucial, often starting with cooling in an ice bath during the dropwise addition of the base to manage the initial exothermic reaction.[1]

Q3: How can the chalcone be selectively reduced to the dihydrochalcone without affecting the carbonyl group?

A3: Chemoselective reduction of the carbon-carbon double bond is achieved using specific catalytic systems. Asymmetric transfer hydrogenation using ruthenium (Ru) or rhodium (Rh) catalysts is highly effective.[4][5][7][11] These methods utilize hydrogen donors like methanol (B129727) or sodium formate, allowing the reaction to proceed under milder conditions and preserving the carbonyl group.[4][5][11]

Q4: What are the primary challenges when scaling up this synthesis from bench-scale to preclinical batch sizes?

A4: The main challenges in scaling up include managing the exothermicity of the Claisen-Schmidt condensation, ensuring efficient mixing in larger reactors, handling large volumes of solvents, and effectively removing the hydrogenation catalyst from the product.[12] Temperature control can become difficult in large batches, potentially leading to side reactions and reduced purity.[12] Continuous-flow synthesis can be an effective strategy to mitigate some of these scale-up issues.[13]

Q5: What purification methods are recommended for achieving the high purity required for preclinical studies?

A5: For preclinical use, high purity is essential. The primary purification methods are recrystallization and column chromatography. Crude product from both steps can often be purified by recrystallization from solvents like ethanol.[10][14] For achieving >99% purity, column chromatography using silica (B1680970) gel is typically necessary to remove trace impurities, unreacted starting materials, and catalyst residues.[5]

Troubleshooting Guide

Problem / Question Possible Causes & Solutions
Low yield in the Claisen-Schmidt condensation step. 1. Incomplete Reaction: Monitor reaction progress using Thin Layer Chromatography (TLC).[1][14] Conventional methods can be slow; consider increasing the reaction time to 48 hours or more. 2. Suboptimal Base Concentration: The base (e.g., NaOH) concentration is critical. While high concentrations (up to 50%) are used, they can lead to side products.[10] Titrate your base solution to confirm its concentration. 3. Inefficient Method: Conventional solution-phase reactions can yield 40-70%.[10][15] Consider alternative, more efficient methods like mechanochemical grinding or ball milling, which can significantly reduce reaction times (to ~15-60 minutes) and increase yields to 70% or higher.[10][16][17]
The condensation reaction is not going to completion. 1. Purity of Reagents: Ensure the purity of 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde, as impurities can inhibit the reaction. 2. Insufficient Stirring: On a larger scale, ensure vigorous mechanical stirring to keep the reactants well-mixed, especially as the product may begin to precipitate.
Over-reduction occurs during the hydrogenation step (carbonyl group is also reduced). 1. Incorrect Catalyst Choice: The catalyst determines selectivity. Some catalysts, under certain conditions, will reduce both the C=C and C=O bonds.[4][11] 2. Recommended Catalysts: Use a catalyst system known for chemoselectivity, such as an SNS-Ruthenium pincer complex with methanol as the hydrogen source[5] or cationic Rhodium complexes.[7] These systems preferentially reduce the α,β-unsaturated ketone.
Difficulty removing the hydrogenation catalyst post-reaction. 1. Filtration Aid: After the reaction, the crude mixture can be filtered through a plug of Celite or silica gel to effectively remove the solid catalyst before solvent evaporation and further purification.[5] 2. Catalyst Leaching: If trace metals are a concern for preclinical studies, further purification by column chromatography or treatment with a metal scavenger may be required.
The final product is impure after recrystallization. 1. Multiple Byproducts: If the initial reactions were not clean, recrystallization alone may not be sufficient. 2. Column Chromatography: To achieve the high purity needed for preclinical work, flash column chromatography is the most reliable method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the dihydrochalcone from any remaining chalcone or other impurities.[5]
The reaction becomes difficult to control during scale-up. 1. Control Rate of Addition: During the Claisen-Schmidt condensation, add the aqueous base solution slowly and dropwise to the cooled ethanolic solution of the aldehyde and ketone. This allows the cooling system to manage the heat generated.[1] 2. Consider Flow Chemistry: For larger scales, transitioning to a continuous-flow reactor provides superior temperature control, mixing, and safety, leading to a more consistent product quality.[13]

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-3,4-dimethoxychalcone (Bench-Scale)

This protocol is based on the classical Claisen-Schmidt condensation method.[1][18]

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2'-hydroxyacetophenone (0.05 mol) and 3,4-dimethoxybenzaldehyde (0.05 mol) in 75 mL of ethanol.

  • Cooling: Cool the flask in an ice bath to 0-5 °C.

  • Catalyst Addition: While stirring vigorously, add a 50% (w/v) aqueous solution of potassium hydroxide (KOH) (25 mL) dropwise over 30 minutes, ensuring the temperature remains below 10 °C. A color change to deep red or orange will be observed.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24-48 hours. Monitor the reaction's progress by TLC.[1]

  • Workup: Pour the reaction mixture slowly into a beaker containing 300 mL of ice-cold water. Acidify the mixture to a pH of ~5-6 by slowly adding cold 10% hydrochloric acid (HCl).

  • Isolation: Collect the yellow precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at 40-50 °C to yield the crude 2'-Hydroxy-3,4-dimethoxychalcone. The product can be further purified by recrystallization from ethanol.

Protocol 2: Selective Catalytic Hydrogenation to Dihydrochalcone (Bench-Scale)

This protocol is a general method for transfer hydrogenation.[5]

  • Preparation: In an oven-dried pressure tube containing a magnetic stirrer, add the synthesized 2'-Hydroxy-3,4-dimethoxychalcone (0.5 mmol), a base such as KOH (0.5 mmol), and the chosen catalyst (e.g., SNS-Ru pincer complex, 2 mol%).

  • Solvent Addition: Add toluene (B28343) (2 mL) and methanol (0.2 mL) as the hydrogen source.

  • Reaction: Seal the tube under an inert atmosphere (e.g., argon) and place it in a preheated oil bath at 120 °C for 12 hours.

  • Workup: After cooling the tube to room temperature, filter the crude mixture through a small plug of Celite to remove the catalyst.

  • Purification: Evaporate the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate-hexane) to isolate the pure this compound.

Quantitative Data Summary

Table 1: Comparison of Claisen-Schmidt Condensation Conditions for Chalcone Synthesis

MethodBase/CatalystSolventTimeTypical YieldReference
Conventional Stirring20-50% aq. NaOH/KOHEthanol24-72 h40-70%[10][14][15]
Ultrasonic BathLiOHMethanol1-5 h56-92% (for various chalcones)[14][19]
Mechanochemical GrindingSolid NaOHSolvent-free15 min~70%[10][17]
Ball MillingKOHSolvent-free60 minUp to 96%[16]

Table 2: Comparison of Catalytic Systems for Selective Hydrogenation of Chalcones

Catalyst SystemHydrogen SourceSolventKey FeaturesReference
Oxo-tethered-Ru(II)Sodium FormateWaterGood to excellent yields (up to 96%); High enantioselectivity[4][11]
SNS-Ru Pincer ComplexMethanolTolueneBroad substrate tolerance; High chemoselectivity for C=C bond[5]
Cationic Rh-ComplexesH₂ gasγ-Valerolactone (GVL)Exclusive selectivity for C=C bond; High activity[7]
BINOL-derived Boro-phosphatePinacolboraneCyclohexaneMild conditions; High yields and enantioselectivities[6]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_intermediate Intermediate Product cluster_step2 Step 2: Reduction cluster_final Final Product SM1 2'-Hydroxyacetophenone S1 Claisen-Schmidt Condensation SM1->S1 SM2 3,4-Dimethoxybenzaldehyde SM2->S1  Base (KOH)  Ethanol, RT IP 2'-Hydroxy-3,4-dimethoxychalcone S1->IP S2 Selective Catalytic Hydrogenation IP->S2  Catalyst (Ru/Rh)  H₂ Source FP This compound S2->FP

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting_Yield Start Low Yield in Condensation Step Check_TLC Is the reaction incomplete? Start->Check_TLC Check_Purity Check Purity of Starting Materials Start->Check_Purity Always first step Check_Base Optimize Base (Concentration/Equivalents) Start->Check_Base Consider_Method Yield still low? Check_TLC->Consider_Method No Increase_Time Increase Reaction Time (up to 48-72h) Check_TLC->Increase_Time Yes Improve_Method Switch to High-Efficiency Method (e.g., Grinding, Ball Milling) Consider_Method->Improve_Method Yes End_Node Yield Improved Consider_Method->End_Node No, proceed with optimization Improve_Method->End_Node Increase_Time->Consider_Method

Caption: Troubleshooting logic for addressing low yields in the Claisen-Schmidt condensation step.

References

common pitfalls in handling and storage of dihydrochalcones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydrochalcones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common pitfalls associated with the handling and storage of these compounds. Below you will find troubleshooting guides and frequently asked questions to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for dihydrochalcone (B1670589) powders?

A1: To ensure long-term stability, dihydrochalcone powders should be stored in tightly sealed containers in a dry, cool, and well-ventilated place.[1] For many dihydrochalcones, such as Neohesperidin (B1678168) dihydrochalcone, storage at refrigerated temperatures (2-8°C) is recommended. Some suppliers even recommend storage at -20°C.[2] It is crucial to protect them from moisture and air to prevent hydrolysis and oxidation.

Q2: My dihydrochalcone solution has changed color. What could be the cause?

A2: A color change in a dihydrochalcone solution often indicates degradation, most commonly through oxidation. Dihydrochalcones can undergo oxidation, leading to the formation of higher molecular weight browning products.[3] This process can be accelerated by exposure to air, light, and certain metal ions. Ensure your solutions are prepared with high-purity solvents and stored under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.

Q3: I am having trouble dissolving my dihydrochalcone. What solvents are recommended?

A3: Dihydrochalcones generally exhibit poor solubility in nonpolar solvents.[4][5] Their solubility is also limited in water, with some, like neohesperidin dihydrochalcone, being only slightly soluble.[6] Common laboratory solvents for dissolving dihydrochalcones include ethanol, methanol (B129727), and diethyl ether.[4][5] For extraction from natural sources, mixtures like hexane (B92381) with dichloromethane (B109758) have been used.[4][5] The choice of solvent will depend on the specific dihydrochalcone and the requirements of your experiment.

Q4: At what pH is my dihydrochalcone solution most stable?

A4: The stability of dihydrochalcones in solution is highly dependent on pH. For example, neohesperidin dihydrochalcone shows maximum stability in the pH range of 3-5.[7] At lower pH values (below 2), hydrolysis of glycosidic bonds can occur, leading to the formation of the aglycone and corresponding sugars.[6][8] In alkaline media, some dihydrochalcones have been shown to be unstable.[9] It is recommended to buffer your solutions to a slightly acidic pH if compatible with your experimental design.

Troubleshooting Guides

Issue 1: Unexpected Degradation of Dihydrochalcone in Solution
Symptom Potential Cause Troubleshooting Steps
Appearance of new peaks in HPLC chromatogramHydrolysis: Occurs at low pH (typically < 2) and elevated temperatures, cleaving glycosidic linkages.[6][8]1. Verify the pH of your solution. Adjust to a range of 3-5 for optimal stability of glycosylated dihydrochalcones.[7]2. Avoid prolonged exposure to high temperatures.[6]
Oxidation: Exposure to atmospheric oxygen can lead to dimerization and the formation of colored byproducts.[3]1. Prepare solutions using deoxygenated solvents.2. Store solutions under an inert atmosphere (e.g., nitrogen or argon).3. Minimize exposure to light by using amber vials or wrapping containers in foil.
Loss of parent compound over time, even under recommended storageMicrobial Degradation: If solutions are not sterile, microbial enzymes can metabolize the dihydrochalcone.[4]1. Filter-sterilize your solutions using a 0.22 µm filter.2. Consider adding a bacteriostatic agent if compatible with your experiment.
Issue 2: Poor Solubility or Precipitation
Symptom Potential Cause Troubleshooting Steps
Dihydrochalcone does not fully dissolve or precipitates out of solutionInappropriate Solvent: Dihydrochalcones have limited solubility in water and nonpolar organic solvents.[4][5][6]1. Consult the table below for recommended solvents.2. Consider using a co-solvent system (e.g., ethanol/water).3. Gentle warming and sonication can aid dissolution, but be mindful of potential degradation at high temperatures.
Concentration Too High: The desired concentration may exceed the solubility limit of the solvent.1. Prepare a more dilute solution.2. Determine the solubility limit of your specific dihydrochalcone in the chosen solvent system through small-scale trials.

Data and Protocols

Summary of Handling and Storage Parameters
ParameterRecommendationRationale
Storage Temperature (Solid) 2-8°C or -20°C[2]Minimizes degradation over time.
Storage Atmosphere Dry, inert gas (e.g., N₂)[1]Prevents hydrolysis and oxidation.[3]
pH of Aqueous Solutions 3-5[7]Maximizes stability by preventing acid-catalyzed hydrolysis.[6][8]
Light Exposure Minimize (use amber vials)Prevents potential photodegradation.
Solubility of Dihydrochalcones in Common Lab Solvents
SolventSolubilityNotes
WaterSlightly soluble to insoluble[6][10]Solubility can be increased for some glycosylated dihydrochalcones.
EthanolSoluble[4][5]A common solvent for creating stock solutions.
MethanolSoluble[4][5]Another common polar organic solvent for dissolution.
Diethyl EtherSoluble[4][5]
Dichloromethane/HexaneUsed for extraction[4][5]Indicates some solubility in less polar mixtures.

Experimental Protocol: Stability Assessment of Dihydrochalcones by HPLC

This protocol outlines a general method for assessing the stability of a dihydrochalcone in a given solution under various stress conditions (e.g., pH, temperature).

1. Materials and Reagents

  • Dihydrochalcone of interest

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid or acetic acid (for mobile phase acidification)

  • Buffers of various pH values (e.g., pH 2, 4, 7, 9)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Thermostatted column compartment

  • Autosampler

2. Preparation of Stock and Working Solutions

  • Prepare a stock solution of the dihydrochalcone (e.g., 1 mg/mL) in a suitable solvent like methanol or ethanol.

  • Prepare working solutions by diluting the stock solution in the desired buffer systems to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

3. HPLC Method

  • Mobile Phase: A gradient of acidified water (A) and acetonitrile (B) is common. For example, 20% acetonitrile acidified with acetic acid.[11]

  • Flow Rate: 1.0 mL/min[11]

  • Column Temperature: 25°C[11]

  • Detection Wavelength: Dihydrochalcones typically have a UV absorbance maximum around 282 nm.[11]

  • Injection Volume: 10-20 µL

4. Stability Study Procedure

  • Divide the working solutions into aliquots for each stress condition (e.g., different pH buffers, different temperatures).

  • For temperature stress, incubate aliquots at the desired temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • For pH stress, use the working solutions prepared in different buffers and incubate at a constant temperature.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.

  • Immediately analyze the aliquots by HPLC to determine the remaining concentration of the parent dihydrochalcone.

  • Plot the percentage of the remaining dihydrochalcone against time for each condition to determine the degradation kinetics.

Visualizations

degradation_pathway cluster_hydrolysis Acid Hydrolysis (pH < 2) cluster_oxidation Oxidation DHC_Glycoside Dihydrochalcone Glycoside Aglycone Aglycone (e.g., Hesperetin Dihydrochalcone) DHC_Glycoside->Aglycone Hydrolysis of glycosidic bond Sugars Glucose + Rhamnose DHC Dihydrochalcone (e.g., Aspalathin) Dimer Dimerized Product DHC->Dimer Oxidative Coupling

Caption: Potential degradation pathways for dihydrochalcones.

troubleshooting_workflow start Experiment Start issue Unexpected Result? (e.g., low activity, new peaks) start->issue check_storage Verify Solid Storage (Temp, Atmosphere, Age) issue->check_storage Yes end Proceed with Experiment issue->end No check_solution Assess Solution Stability (pH, Temp, Light, Solvent) check_storage->check_solution hplc_analysis Analyze by HPLC (Purity, Degradants) check_solution->hplc_analysis reprepare Prepare Fresh Solution from reliable stock hplc_analysis->reprepare Degradation Confirmed hplc_analysis->end Compound Stable reprepare->end

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Improving the Selectivity of 2'-Hydroxy-3,4-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental validation and optimization of 2'-Hydroxy-3,4-dimethoxydihydrochalcone's target selectivity.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows activity against multiple targets in my initial screen. How can I determine the primary target and differentiate it from off-targets?

A1: Distinguishing the primary therapeutic target from off-targets is a critical step. A multi-pronged approach combining computational and experimental methods is recommended. Initially, consider the potency of the compound against each target. The target inhibited at the lowest concentration is often the primary target. However, this is not always the case, and further validation is necessary.

A suggested workflow includes:

  • Dose-Response Studies: Perform detailed dose-response curves for each identified target to accurately determine potency metrics like IC50 or EC50.

  • Orthogonal Assays: Validate the initial findings using a different assay format that relies on a distinct detection principle.[1][2] For example, if the primary screen was a fluorescence-based assay, an orthogonal assay could be a label-free method like surface plasmon resonance (SPR) or a cellular thermal shift assay (CETSA).

  • Cellular Target Engagement Assays: Confirm that the compound engages the intended target in a cellular context. Techniques like CETSA or NanoBRET can provide evidence of target binding within intact cells.

Q2: What are the common mechanisms by which small molecules like dihydrochalcones can produce false-positive results in high-throughput screens?

A2: Small molecules can interfere with assay technologies, leading to misleading results. It is crucial to identify these artifacts early.[1] Common interference mechanisms include:

  • Compound Autofluorescence: The molecule itself may fluoresce at the assay's excitation and emission wavelengths, leading to a false-positive signal.

  • Fluorescence Quenching: The compound might absorb the light emitted by the assay's fluorophore, resulting in a false-negative signal.

  • Colloidal Aggregation: At higher concentrations, some organic molecules form aggregates that can non-specifically sequester and denature proteins, causing inhibition that is not target-specific.[1]

  • Chemical Reactivity: The compound may react with assay components, such as the target protein or detection reagents.

Q3: How can I rationally modify the structure of this compound to improve its selectivity?

A3: Improving drug selectivity is a key objective in drug development that aims to boost therapeutic effects while minimizing side effects.[3] Rational drug design strategies can be employed to enhance the selectivity of your compound.[4][5] These approaches often involve:

  • Structure-Based Drug Design: If the 3D structure of the target and off-target(s) are known, you can design modifications to the dihydrochalcone (B1670589) that exploit differences in their binding pockets. For instance, introducing a bulky substituent might be accommodated by the primary target's binding site but clash with the smaller binding site of an off-target.[6]

  • Exploring Bioisosteric Replacements: Systematically replace functional groups on the dihydrochalcone scaffold with bioisosteres to alter its binding properties. For example, modifying the methoxy (B1213986) groups could change the hydrogen bonding pattern and impact selectivity.

  • Computational Modeling: Utilize molecular docking and molecular dynamics simulations to predict how modifications to the compound will affect its binding to the target and off-targets.[3] This can help prioritize which derivatives to synthesize and test.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments

Symptoms:

  • Inconsistent IC50 values for the same target in replicate experiments.

  • Steep, non-sigmoidal dose-response curves.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Compound Aggregation 1. Repeat the assay with the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[1] 2. If the potency decreases significantly in the presence of a detergent, aggregation is likely. 3. Consider re-designing the compound to improve its solubility.
Assay Instability 1. Verify the stability of all reagents over the course of the experiment. 2. Ensure consistent incubation times and temperatures.
Inaccurate Compound Concentration 1. Confirm the concentration and purity of your compound stock solution using techniques like HPLC and NMR.
Issue 2: Compound Shows Potency in a Biochemical Assay but is Inactive in a Cellular Assay

Symptoms:

  • Potent inhibition of the target enzyme in a purified system.

  • No or significantly reduced activity when tested in a cell-based assay.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Poor Cell Permeability 1. Assess the compound's cell permeability using a PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 assay. 2. If permeability is low, consider medicinal chemistry efforts to improve the compound's physicochemical properties (e.g., by reducing the number of hydrogen bond donors or increasing lipophilicity).
Compound Efflux 1. Determine if the compound is a substrate for efflux transporters (e.g., P-glycoprotein) by performing the cellular assay in the presence of known efflux pump inhibitors.
Intracellular Metabolism 1. Investigate the metabolic stability of the compound in liver microsomes or hepatocytes. 2. If the compound is rapidly metabolized, consider blocking the metabolic soft spots through chemical modification.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Mobility Shift Assay

This protocol outlines a general method for assessing the selectivity of a test compound against a panel of protein kinases.

Materials:

  • Purified protein kinases

  • Fluorescently labeled peptide substrates

  • ATP

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Microfluidic capillary electrophoresis instrument

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the test compound at various concentrations. b. Add 5 µL of a mixture containing the kinase and the fluorescently labeled peptide substrate in assay buffer. c. Initiate the kinase reaction by adding 2.5 µL of ATP in assay buffer. The final ATP concentration should be at or near the Km for each kinase. d. Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes). e. Stop the reaction by adding 15 µL of a stop buffer containing EDTA.

  • Data Acquisition: Analyze the samples on a microfluidic capillary electrophoresis instrument. The instrument will separate the phosphorylated and unphosphorylated peptide substrates based on their charge and size, and the fluorescence signal of each is quantified.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic model.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes a method to confirm that the test compound binds to its target in a cellular environment.

Materials:

  • Cultured cells expressing the target protein

  • Test compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (containing protease inhibitors)

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at the desired concentration or with a vehicle control (e.g., DMSO).

  • Heating: a. After incubation, harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.

  • Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Quantification: a. Collect the supernatant containing the soluble protein. b. Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein.

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Selectivity Profiling cluster_3 Lead Optimization Primary Screen Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Dose-Response Dose-Response Hit Identification->Dose-Response Orthogonal Assay Orthogonal Assay Dose-Response->Orthogonal Assay Counter Screens Counter Screens Orthogonal Assay->Counter Screens Kinase Panel Kinase Panel Counter Screens->Kinase Panel Cellular Target Engagement Cellular Target Engagement Kinase Panel->Cellular Target Engagement Structure-Activity Relationship Structure-Activity Relationship Cellular Target Engagement->Structure-Activity Relationship In Vivo Studies In Vivo Studies Structure-Activity Relationship->In Vivo Studies

Caption: A typical workflow for hit validation and selectivity profiling.

selectivity_logic Compound Compound Target A (Desired) Target A (Desired) Compound->Target A (Desired) High Affinity Target B (Off-Target) Target B (Off-Target) Compound->Target B (Off-Target) Low Affinity Target C (Off-Target) Target C (Off-Target) Compound->Target C (Off-Target) Low Affinity Therapeutic Effect Therapeutic Effect Target A (Desired)->Therapeutic Effect Side Effects Side Effects Target B (Off-Target)->Side Effects Target C (Off-Target)->Side Effects

Caption: The principle of selective drug action.

References

Technical Support Center: Method Refinement for Consistent Results in 2'-Hydroxy-3,4-dimethoxydihydrochalcone Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reproducible results in bioassays involving 2'-Hydroxy-3,4-dimethoxydihydrochalcone. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the compound's potential mechanisms of action.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the bioassay workflow, from compound handling to data analysis.

Question: My this compound solution appears to have low solubility in my aqueous assay buffer, leading to inconsistent results. What can I do?

Answer:

  • Solvent Selection: this compound, like many phenolic compounds, has limited water solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Final Solvent Concentration: When diluting the stock solution into your aqueous assay medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other artifacts.

  • Sonication: Briefly sonicate the final solution to aid in dissolution and prevent precipitation.

  • Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your assay.

Question: I'm observing high variability between replicate wells in my cell-based assays. What are the potential causes and solutions?

Answer: High variability can stem from several factors:

  • Pipetting Technique: Inconsistent pipetting is a primary source of error. Ensure your pipettes are calibrated and use proper, consistent technique. For viscous solutions, consider reverse pipetting.

  • Cell Seeding: Uneven cell distribution in the wells can lead to significant variations. Ensure your cell suspension is homogenous by gently mixing before and during plating.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile media or phosphate-buffered saline (PBS) and do not use them for experimental samples.

  • Reagent Mixing: Inadequate mixing of reagents within the wells can result in non-uniform reactions. Gently tap or use a plate shaker at a low speed after adding reagents.

Question: My positive and negative controls are not performing as expected. How should I troubleshoot this?

Answer:

  • Reagent Integrity: Ensure that all reagents, including the dihydrochalcone (B1670589), are stored correctly and have not expired. Prepare fresh solutions for each experiment to avoid degradation.

  • Cell Health: Use cells that are in a healthy, logarithmic growth phase. Senescent or stressed cells will not respond consistently.

  • Assay Conditions: Verify that the pH, temperature, and CO2 levels are optimal and stable throughout the experiment.

Question: I am not observing any significant activity with this compound in my assay. What should I check?

Answer:

  • Concentration Range: The selected concentration range may be too low. It is advisable to perform a broad dose-response experiment to determine the optimal concentration range.

  • Compound Stability: Dihydrochalcones can be sensitive to light, temperature, and pH. Protect your solutions from light and prepare them fresh for each experiment.

  • Assay Suitability: Consider if the chosen assay is appropriate for detecting the expected biological activity of this class of compounds. Chalcones are known for their antioxidant and anti-inflammatory properties.

Section 2: Quantitative Data Summary

While specific quantitative bioactivity data for this compound is limited in publicly available literature, the following tables summarize representative data for structurally similar chalcones and dihydrochalcones to provide a comparative reference for expected activity ranges.

Table 1: Cytotoxicity of Chalcone (B49325) Derivatives in Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2'-HydroxychalconeMCF-7 (Breast)37.74 ± 1.42[1]
2'-HydroxychalconeCMT-1211 (Breast)34.26 ± 2.20[1]
Chalcone Derivative 12MCF-7 (Breast)4.19 ± 1.04
Chalcone Derivative 13MCF-7 (Breast)3.30 ± 0.92
4'-O-caproylated-DMCSH-SY5Y (Neuroblastoma)5.20[2]
4'-O-methylated-DMCSH-SY5Y (Neuroblastoma)7.52[2]

Table 2: Anti-inflammatory Activity of Chalcone Derivatives

Compound/DerivativeAssayCell LineIC50 (µM) or % InhibitionReference
2',4-dihydroxy-4'-methoxychalconePGE2 ProductionRat Peritoneal Macrophages3[3]
2',4-dihydroxy-6'-methoxychalconePGE2 ProductionRat Peritoneal Macrophages3[3]
2'-hydroxy-4'-methoxychalconePGE2 ProductionRat Peritoneal Macrophages3[3]
2'-Hydroxy-4',6'-dimethoxychalconeNO ProductionRAW 264.7~83.95% inhibition at 20 µM[4]
2'-Hydroxy-3',4'-dimethoxychalconeNO ProductionRAW 264.7~33.00% inhibition at 20 µM[4]

Table 3: Antioxidant Activity of Chalcone and Dihydrochalcone Derivatives

Compound/DerivativeAssayIC50 (µM) or % ScavengingReference
2',5'-dihydroxy-3,4-dimethoxy chalconeDPPH Radical Scavenging7.34[5]
2'-hydroxy-3,4-dimethoxychalconeDPPH Radical Scavenging975[5]
Chalcone 4b (dihydroxy-substituted)DPPH Radical Scavenging82.4% scavenging[6]
Dihydrochalcone (Phloretin)DPPH Radical ScavengingHigher activity than glycosylated forms[7]

Section 3: Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the bioactivity of this compound.

Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product, the absorbance of which can be quantified.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the dihydrochalcone. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control and calculate the IC50 value.

Nitric Oxide (NO) Production Assay (Griess Test)

Principle: This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants. It is an indicator of NO production by cells, often used to assess anti-inflammatory activity in LPS-stimulated macrophages.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response and NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known iNOS inhibitor).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a new 96-well plate.

  • Incubation: Incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production compared to the LPS-only group.

DPPH Radical Scavenging Assay

Principle: This assay measures the free radical scavenging activity of a compound. The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution, which is reduced to a colorless or pale yellow hydrazine (B178648) upon reacting with an antioxidant.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Prepare a stock solution of this compound in methanol and make serial dilutions.

  • Assay Procedure: In a 96-well plate, add 100 µL of the dihydrochalcone solution at various concentrations.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well. Include a blank (methanol only) and a control (DPPH solution with methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Section 4: Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Modulated by Hydroxychalcones

Chalcones and their derivatives have been shown to modulate several key signaling pathways involved in inflammation and cell survival. While specific data for this compound is not yet available, related compounds are known to interact with the following pathways:

  • NF-κB Signaling Pathway: Many chalcones exhibit anti-inflammatory effects by inhibiting the NF-κB pathway.[1][3][4][8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as LPS, lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS and COX-2.[4][8] Chalcones can prevent the degradation of IκBα, thereby blocking NF-κB activation.[8]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another crucial regulator of inflammation.[4][8] Some chalcones have been shown to suppress the phosphorylation of these kinases, leading to a downstream reduction in inflammatory responses.[8]

  • PI3K/Akt Signaling Pathway: This pathway is vital for cell survival and proliferation. Some chalcone derivatives have been found to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling cascade.

The diagrams below illustrate a generalized experimental workflow and a potential signaling pathway that may be modulated by this compound based on the activity of similar compounds.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Bioassay cluster_analysis Data Analysis compound_prep Compound Stock (in DMSO) serial_dilution Serial Dilution in Assay Medium compound_prep->serial_dilution antioxidant Antioxidant Assay (e.g., DPPH) compound_prep->antioxidant cell_culture Cell Culture (e.g., RAW 264.7) cell_treatment Cell Treatment & Incubation cell_culture->cell_treatment serial_dilution->cell_treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_treatment->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., Griess Test for NO) cell_treatment->anti_inflammatory data_acquisition Data Acquisition (Plate Reader) cytotoxicity->data_acquisition anti_inflammatory->data_acquisition antioxidant->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc

Caption: General experimental workflow for bioassays.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK tlr4->ikk activates ikba IκBα ikk->ikba phosphorylates nfkb NF-κB ikba->nfkb releases nfkb_nuc NF-κB nfkb->nfkb_nuc translocates chalcone 2'-Hydroxy-3,4-dimethoxy- dihydrochalcone chalcone->ikk inhibits (?) dna DNA nfkb_nuc->dna binds genes Pro-inflammatory Genes (iNOS, COX-2, etc.) dna->genes activates transcription

Caption: Potential inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Troubleshooting Compound Degradation in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to compound degradation during in vitro experiments.

Frequently Asked Questions (FAQs)

Compound Stability and Storage

Q1: My compound seems to lose activity over the course of my experiment. What are the potential causes?

A1: Loss of compound activity in in vitro assays is a common issue that can stem from several factors:

  • Chemical Instability: The compound may be inherently unstable in the aqueous environment of the cell culture media or buffer. Common degradation pathways include hydrolysis, oxidation, and photodegradation.[1]

  • Adsorption to Labware: Hydrophobic compounds, in particular, can bind non-specifically to plastic surfaces of microplates, pipette tips, and tubes, reducing the effective concentration in your assay.[2]

  • Cellular Metabolism: If you are working with cell-based assays, the cells themselves may metabolize your compound into inactive forms.

  • Precipitation: The compound's solubility might be limited in the experimental medium, causing it to precipitate out of solution over time. This is often an issue when diluting a high-concentration DMSO stock into an aqueous buffer.[3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound degradation.[4]

Q2: How should I properly store my compounds to ensure their stability?

A2: Proper storage is crucial for maintaining compound integrity. Here are some general guidelines:

  • Solid Compounds: Store in a cool, dark, and dry place, often at 2-8°C in a desiccator.[5] Always seal the container tightly to protect from moisture.

  • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent like DMSO.[6] For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.[3] Protect solutions from light by using amber vials or wrapping them in foil.[4] Before sealing, purging the vial with an inert gas like argon or nitrogen can help prevent oxidation.

Q3: How many freeze-thaw cycles are acceptable for a compound stock solution?

A3: It is best to avoid repeated freeze-thaw cycles whenever possible by preparing single-use aliquots.[4] The stability of a compound to freeze-thaw cycles is highly variable and depends on its chemical structure and the solvent. If you must subject a solution to multiple freeze-thaw cycles, it is recommended to perform a stability study to determine the maximum number of cycles that can be tolerated without significant degradation.[7]

Degradation Pathways

Q4: What are the most common chemical degradation pathways for small molecules in in vitro experiments?

A4: The most prevalent degradation pathways in aqueous experimental settings are:

  • Hydrolysis: The cleavage of chemical bonds by reaction with water.[8] Esters and amides are particularly susceptible functional groups.[8] The rate of hydrolysis is often pH-dependent.[8]

  • Oxidation: The loss of electrons from a molecule, often initiated by exposure to molecular oxygen, trace metal ions, or light.[1] Functional groups like phenols, thiols, and aldehydes are prone to oxidation.

  • Photodegradation: Degradation caused by exposure to light, especially UV light.[1] Compounds with chromophores that absorb light in the UV-visible range are susceptible.

Q5: Which functional groups are most susceptible to hydrolysis and oxidation?

A5: Understanding the functional groups present in your compound can help predict its potential for degradation.

Degradation PathwaySusceptible Functional Groups
Hydrolysis Esters, Amides, Lactones, Lactams, Carbamates, Imides, Imine, Acetals, Sulfates, Phosphate Esters[8][9]
Oxidation Phenols, Thiols, Aldehydes, Ketones, Ethers, Carboxylic Acids[10][11][12]
Troubleshooting in-assay Problems

Q6: I'm observing inconsistent results in my cell-based assays. Could this be due to compound instability?

A6: Yes, inconsistent results are a common symptom of compound degradation. If your compound degrades over the incubation period, the effective concentration that the cells are exposed to will decrease, leading to variability between wells and experiments.[13][14] It is also important to consider the "edge effect" in microplates, where evaporation can concentrate the compound in the outer wells.[13][15]

Q7: My compound precipitates when I add it to the cell culture medium. How can I prevent this?

A7: Precipitation upon dilution of a DMSO stock into aqueous media is a frequent challenge. Here are some troubleshooting steps:

  • Optimize Stock Concentration: Lowering the concentration of your DMSO stock and increasing the volume added to the media (while keeping the final DMSO concentration low) can sometimes prevent precipitation.[3]

  • Lower Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also cause compounds to precipitate. Aim for a final DMSO concentration of less than 0.5%.[3][16]

  • Pre-warm the Medium: Adding a cold compound solution to warmer media can sometimes induce precipitation.[14]

  • Sonication: Briefly sonicating the final diluted solution may help dissolve small precipitates, but this might not be a permanent solution.[3]

Q8: How can I minimize the adsorption of my compound to plastic labware?

A8: Adsorption can significantly reduce the available concentration of your compound. Here are some strategies to mitigate this:

  • Use Low-Binding Labware: Utilize microplates and pipette tips specifically designed for low protein or peptide binding.[2]

  • Add a Blocking Agent: Including a protein like Bovine Serum Albumin (BSA) in your buffer can coat the plastic surfaces and prevent your compound from binding.[17][18] However, ensure the blocking agent doesn't interfere with your assay.

  • Include a Detergent: A low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100, can reduce non-specific binding to hydrophobic surfaces.[2][17]

  • Increase Organic Content in Solvent: For analytical procedures, increasing the organic content of the solvent can help keep hydrophobic compounds in solution and reduce their affinity for container walls.[2]

Troubleshooting Guides

Guide 1: Investigating Loss of Compound Activity

If you observe a decrease in your compound's activity, follow this workflow to identify the root cause.

start Loss of Compound Activity Observed check_stability Perform Compound Stability Assay in Media (See Protocol 1) start->check_stability is_stable Is the compound stable? check_stability->is_stable check_adsorption Investigate Adsorption to Labware (See Protocol 2) is_stable->check_adsorption Yes troubleshoot_stability Troubleshoot Chemical Instability: - Modify buffer pH - Add antioxidants - Protect from light is_stable->troubleshoot_stability No is_adsorbing Is significant adsorption occurring? check_adsorption->is_adsorbing check_metabolism Consider Cellular Metabolism is_adsorbing->check_metabolism No mitigate_adsorption Mitigate Adsorption: - Use low-binding plates - Add BSA or detergent is_adsorbing->mitigate_adsorption Yes modify_assay Modify Assay: - Reduce incubation time - Use cell-free system check_metabolism->modify_assay end Problem Resolved troubleshoot_stability->end mitigate_adsorption->end modify_assay->end

Troubleshooting workflow for loss of compound activity.

Guide 2: Addressing Compound Precipitation

Use this decision tree to troubleshoot compound precipitation in your experiments.

start Compound Precipitation Observed check_dmso Is final DMSO concentration > 0.5%? start->check_dmso lower_dmso Lower final DMSO concentration check_dmso->lower_dmso Yes check_stock Is stock concentration very high? check_dmso->check_stock No end Precipitation Resolved lower_dmso->end lower_stock Lower stock concentration and increase addition volume check_stock->lower_stock Yes check_temp Are you adding a cold solution to warm media? check_stock->check_temp No lower_stock->end prewarm Pre-warm solutions before mixing check_temp->prewarm Yes consider_solubility Assess intrinsic compound solubility check_temp->consider_solubility No prewarm->end consider_solubility->end

Decision tree for troubleshooting compound precipitation.

Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell Culture Medium

Objective: To determine the stability of a compound in cell culture medium over time.

Materials:

  • Test compound stock solution

  • Cell culture medium (with serum and other supplements as used in the assay)

  • Sterile microcentrifuge tubes or 96-well plate

  • Incubator (37°C, 5% CO₂)

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

Methodology:

  • Prepare Working Solution: Prepare a working solution of your compound in the cell culture medium at the final concentration used in your experiments.

  • Aliquot for Time Points: Aliquot the working solution into separate sterile microcentrifuge tubes or wells of a 96-well plate, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubation: Place the samples in a 37°C, 5% CO₂ incubator.

  • Sample Collection: At each designated time point, remove one sample from the incubator.

  • Analysis: Immediately analyze the sample by HPLC or LC-MS to determine the concentration of the parent compound. The time 0 sample represents the initial concentration.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the time 0 concentration.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of a compound under stress conditions.

Materials:

  • Test compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

Methodology:

A typical forced degradation study includes the following conditions:[1][19][20][21]

Stress ConditionTypical Protocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl. Incubate at 60°C for up to 24 hours. Neutralize before analysis.[1]
Base Hydrolysis Dissolve the compound in 0.1 M NaOH. Incubate at 60°C for up to 24 hours. Neutralize before analysis.[1]
Oxidation Dissolve the compound in 3% H₂O₂. Keep at room temperature for up to 24 hours.[20]
Thermal Degradation Expose the solid compound to 60°C in an oven for several days.[1] Also, test a solution of the compound under the same conditions.
Photodegradation Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[21][22][23]

Analysis: Analyze samples from each stress condition using a validated, stability-indicating HPLC or LC-MS method to separate and identify the parent compound and any degradation products.[1]

Protocol 3: Assessing Adsorption to Labware

Objective: To quantify the loss of a compound due to non-specific adsorption to plastic surfaces.

Materials:

  • Test compound stock solution

  • Assay buffer or cell culture medium

  • Standard labware (e.g., polypropylene (B1209903) microplate, pipette tips)

  • Low-binding labware (for comparison)

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

Methodology:

  • Prepare Working Solution: Prepare a working solution of your compound in the assay buffer or medium at the desired concentration.

  • Incubate in Test Labware: Aliquot the working solution into the labware you wish to test.

  • Incubate: Incubate the labware under the same conditions as your experiment (e.g., temperature, time).

  • Sample Supernatant: At various time points, carefully collect the supernatant without disturbing any potential precipitate.

  • Analysis: Analyze the concentration of the compound in the supernatant and compare it to the initial concentration (time 0) and to a control sample incubated in low-binding labware.

  • Data Analysis: Calculate the percentage of compound lost to adsorption at each time point for the different labware types.

Signaling Pathways and Workflows

Degradation Pathways Overview

Compound Test Compound Hydrolysis Hydrolysis (Water, pH) Compound->Hydrolysis Oxidation Oxidation (Oxygen, Metals) Compound->Oxidation Photodegradation Photodegradation (Light) Compound->Photodegradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Common chemical degradation pathways for compounds in vitro.

Experimental Workflow for a Cell-Based Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Seeding treatment Cell Treatment cell_culture->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubation treatment->incubation readout Assay Readout incubation->readout data_analysis Data Analysis readout->data_analysis

A general workflow for a typical cell-based assay.

References

Technical Support Center: Optimization of Reaction Conditions for Dihydrochalcone Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on the optimization and troubleshooting of dihydrochalcone (B1670589) derivatization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for preparing dihydrochalcones for derivatization? A1: Dihydrochalcones are most commonly synthesized via the reduction of a corresponding chalcone (B49325) precursor. The primary methods include catalytic hydrogenation using catalysts like palladium, nickel, or rhodium.[1][2] An alternative green chemistry approach is the use of whole microbial cells, such as Saccharomyces cerevisiae (baker's yeast), which can perform stereoselective reduction of the carbon-carbon double bond in the chalcone.[1]

Q2: What are common derivatization strategies for modifying dihydrochalcones? A2: A frequent derivatization strategy is glycosylation, which involves attaching sugar moieties to the dihydrochalcone scaffold. This is often done to improve water solubility and bioavailability.[1][3] Enzymatic methods, using glycosyltransferases, are employed for this purpose.[1] Other modifications can target the hydroxyl groups on the aromatic rings to alter the molecule's physicochemical properties.[4]

Q3: How can I monitor the progress of my hydrogenation reaction? A3: The most common method for monitoring reaction progress is Thin Layer Chromatography (TLC).[5] By spotting the reaction mixture over time and comparing it to the starting chalcone material, you can observe the disappearance of the starting material and the appearance of the new, typically lower Rf, dihydrochalcone product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[6]

Q4: Why is my isolated dihydrochalcone product an oil instead of a solid? A4: The product "oiling out" can be a challenge in chalcone and dihydrochalcone synthesis, making isolation and purification difficult.[5] This can be influenced by the solvent system and the specific structure of your compound. Potential solutions include cooling the reaction flask in an ice bath for an extended period or attempting to induce crystallization by scratching the inside of the flask with a glass rod.[5]

Q5: What analytical techniques are essential for characterizing the final derivatized dihydrochalcone? A5: For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is crucial to confirm the reduction of the double bond and the addition of new functional groups.[7][8] Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the final product.[9] For purity assessment, HPLC with a UV or photodiode-array detector is standard.[6]

Troubleshooting Guides

Problem 1: Low or No Yield of Dihydrochalcone Product
Potential Cause Recommended Solution
Inactive Catalyst (for Catalytic Hydrogenation)Use a fresh batch of catalyst (e.g., Palladium on Carbon). Ensure the catalyst has been stored properly under an inert atmosphere.
Insufficient Hydrogen Pressure Ensure the reaction vessel is properly sealed and pressurized to the recommended level (e.g., 1.6 MPa for some hydrogenations).[10] Check for leaks in the system.
Suboptimal Reaction Temperature Optimize the reaction temperature. While some hydrogenations run at room temperature, others may require gentle heating (e.g., 50°C).[10] However, avoid excessive heat which can cause degradation.
Incorrect pH The pH of the reaction medium can be critical, especially for base-catalyzed preparations of the initial chalcone or for enzymatic reactions. For the hydrogenation of naringin (B1676962), a highly alkaline pH of 14 is used.[10] For enzymatic steps, ensure the buffer pH is optimal for the specific enzyme.[1]
Poor Reactant Quality Ensure the starting chalcone is pure. Impurities can poison the catalyst or interfere with the reaction. Purify the chalcone via recrystallization or column chromatography before the reduction step.[11]
Insufficient Reaction Time Monitor the reaction using TLC or HPLC to determine the optimal reaction time. Some reactions may require several hours to reach completion (e.g., 12 hours).[5][10]
Problem 2: Formation of Multiple Products or By-products
Potential Cause Recommended Solution
Over-reduction In catalytic hydrogenation, the carbonyl group of the dihydrochalcone can sometimes be further reduced to an alcohol. Reduce the reaction time or hydrogen pressure. Monitor the reaction closely to stop it once the starting material is consumed.
Side Reactions from Precursor Synthesis If synthesizing the chalcone first, side reactions like the Michael Addition or Cannizzaro reaction can occur.[5][11] To minimize the Michael Addition, use a slight excess of the aldehyde starting material.[11] To avoid the Cannizzaro reaction with strong bases, careful control of reaction conditions is needed.[5]
Air Oxidation of Phenolic Groups If your dihydrochalcone has sensitive phenolic hydroxyl groups, they can oxidize, especially under basic conditions, leading to a dark-colored, impure product.[5] Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent this.[5]
Incomplete Conversion If the reaction does not go to completion, the final product will be a mixture of the desired dihydrochalcone and the starting chalcone. Increase reaction time, temperature, or catalyst loading.

Data Presentation

Table 1: Optimized Reaction Parameters for Naringin Dihydrochalcone Synthesis [10]

ParameterOptimized Value
Catalyst 10% Palladium on Carbon
pH 14 (adjusted with NaOH solution)
Pressure 1.6 MPa (Hydrogen gas)
Temperature 50 °C
Reaction Time 12 hours
Final Yield 92.35%

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of Chalcone Precursor

This protocol is a general method for the Claisen-Schmidt condensation to form the chalcone backbone prior to reduction.

  • Dissolve Reactants: In a suitable flask, dissolve the substituted acetophenone (B1666503) (1.0 eq.) and the substituted benzaldehyde (B42025) (1.0 eq.) in ethanol.

  • Prepare Catalyst Solution: Separately, prepare an aqueous solution of sodium hydroxide (B78521) (e.g., 40% NaOH).[5]

  • Add Catalyst: Cool the reactant mixture in an ice bath. Slowly add the NaOH solution dropwise to the stirred mixture.

  • Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight (e.g., 12 hours).[5] Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into cold water. Acidify with dilute HCl to precipitate the chalcone product.[11]

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining base.[11]

  • Purification: Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent like ethanol.[11]

Protocol 2: Catalytic Hydrogenation to Dihydrochalcone

This protocol is adapted from the synthesis of naringin dihydrochalcone and can be used as a starting point for other derivatives.[10]

  • Dissolve Substrate: Dissolve the purified chalcone (1.0 eq.) in a suitable solvent (e.g., aqueous NaOH solution to achieve a pH of 14).

  • Add Catalyst: Carefully add the 10% Palladium on Carbon catalyst to the solution. The amount may vary, but an excess is often used.

  • Set Up Reactor: Place the flask in a hydrogenation reactor equipped with a magnetic stirrer.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1.6 MPa). Heat the reactor to the target temperature (e.g., 50°C).

  • Reaction: Stir the reaction for the required time (e.g., 12 hours).

  • Workup: After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Neutralize the filtrate and isolate the precipitated dihydrochalcone product.

  • Purification: Wash the product with cold water and dry it. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

G cluster_start Phase 1: Precursor Synthesis cluster_reduction Phase 2: Core Synthesis cluster_deriv Phase 3: Derivatization start_materials Acetophenone + Benzaldehyde Derivatives condensation Claisen-Schmidt Condensation start_materials->condensation chalcone Chalcone Precursor condensation->chalcone reduction Catalytic Hydrogenation or Bioreduction chalcone->reduction dihydrochalcone Dihydrochalcone Core reduction->dihydrochalcone derivatization Enzymatic Glycosylation or Chemical Modification dihydrochalcone->derivatization final_product Final Dihydrochalcone Derivative derivatization->final_product

Caption: General workflow for dihydrochalcone derivatization.

G start Low or No Dihydrochalcone Yield cat_check Is the hydrogenation catalyst fresh and active? start->cat_check cond_check Are reaction conditions (T, P, pH) optimal? cat_check->cond_check Yes cat_sol Replace catalyst. Store properly. cat_check->cat_sol No time_check Was the reaction time sufficient? cond_check->time_check Yes cond_sol Optimize T, P, and pH. Check for system leaks. cond_check->cond_sol No sm_check Is the starting chalcone pure? time_check->sm_check Yes time_sol Increase reaction time. Monitor via TLC/HPLC. time_check->time_sol No sm_sol Purify starting material via recrystallization. sm_check->sm_sol No

Caption: Troubleshooting logic for low dihydrochalcone yield.

References

Validation & Comparative

A Comparative Analysis of 2'-Hydroxy-3,4-dimethoxydihydrochalcone and Other Dihydrochalcones in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2'-Hydroxy-3,4-dimethoxydihydrochalcone and other notable dihydrochalcones. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes existing data on structurally related dihydrochalcones to provide a scientifically grounded comparison. The guide includes quantitative data from key experimental assays, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Data Presentation: Comparative Biological Activities

The antioxidant, anti-inflammatory, and cytotoxic activities of dihydrochalcones are significantly influenced by their substitution patterns, including the number and position of hydroxyl, methoxy (B1213986), and glycosyl groups. The following tables summarize the available quantitative data for a selection of dihydrochalcones to facilitate comparison.

Antioxidant Activity

The antioxidant capacity of dihydrochalcones is often evaluated using assays such as the Ferric Reducing Antioxidant Power (FRAP), 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Lower IC50 values indicate higher antioxidant activity.

Dihydrochalcone (B1670589)FRAP Assay (IC50, µM)DPPH Assay (IC50, µM)ABTS Assay (IC50, µM)Reference
This compound Data not availableData not availableData not available
Phloretin> Phloridzin, > Trilobatin> Phloridzin, > Trilobatin> Phloridzin, > Trilobatin
Phloridzin< Phloretin, < Trilobatin< Phloretin, < Trilobatin< Phloretin, < Trilobatin
Trilobatin> Phloridzin, > Naringin dihydrochalcone> Phloridzin, > Naringin dihydrochalcone> Phloridzin, > Naringin dihydrochalcone
Neohesperidin dihydrochalcone> Naringin dihydrochalconeData not availableData not available
Naringin dihydrochalcone< Neohesperidin dihydrochalconeData not availableData not available

Note: Based on structure-activity relationship studies, the presence of a 2'-hydroxyl group is crucial for the radical scavenging potential of dihydrochalcones. The methoxy groups at the 3 and 4 positions on the B-ring of this compound may modulate its antioxidant activity, but direct experimental data is needed for a definitive comparison.

Cytotoxic Activity

The cytotoxic potential of dihydrochalcones against various cancer cell lines is a significant area of research. The IC50 values from studies on different cancer cell lines are presented below.

DihydrochalconeCell LineIC50 (µM)Reference
This compound Data not availableData not available
2',4'-DihydroxydihydrochalconeHT-29 (Colon)1.8 ± 0.4
2'-Methoxy-4'-hydroxydihydrochalconeHT-29 (Colon)8.5 ± 2.1
Unspecified Dihydrochalcone from Eriosema glomeratumMCF-7 (Breast)7.6
Unspecified Dihydrochalcone from Eriosema glomeratumHeLa (Cervical)3.1

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Reagent Preparation: A fresh solution of DPPH in methanol (B129727) (typically 0.1 mM) is prepared.

  • Reaction Mixture: In a 96-well plate or cuvettes, a small volume of each dihydrochalcone dilution is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer. A control containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of the dihydrochalcone.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the dihydrochalcones and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the biological activity of dihydrochalcones and a general experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis & Purification of Dihydrochalcones characterization Structural Characterization (NMR, MS) synthesis->characterization antioxidant Antioxidant Assays (DPPH, FRAP, ABTS) characterization->antioxidant cytotoxicity Cytotoxicity Assays (MTT) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assays (NO, Cytokine production) characterization->anti_inflammatory pathway Signaling Pathway Analysis (Western Blot, PCR) cytotoxicity->pathway anti_inflammatory->pathway in_vivo In Vivo Studies (Animal Models) pathway->in_vivo nf_kb_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS, TNF-α, IL-1β ikk IKK Complex lps->ikk nfkb_ikb NF-κB-IκBα Complex ikk->nfkb_ikb ikb IκBα nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocation nfkb_ikb->ikb Phosphorylation & Degradation nfkb_ikb->nfkb Release dna DNA nfkb_n->dna genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) dna->genes dihydrochalcones Dihydrochalcones dihydrochalcones->ikk Inhibition dihydrochalcones->nfkb_n Inhibition of Translocation mapk_pathway cluster_stimulus Cellular Stress/Growth Factors cluster_cascade MAPK Cascade cluster_downstream Downstream Effects stimuli ROS, Growth Factors mapkkk MAPKKK (e.g., ASK1, MEKK) stimuli->mapkkk mapkk MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) mapkkk->mapkk Phosphorylation mapk MAPK (p38, JNK, ERK) mapkk->mapk Phosphorylation transcription_factors Transcription Factors (e.g., AP-1, c-Jun) mapk->transcription_factors cellular_responses Cellular Responses (Proliferation, Apoptosis, Inflammation) transcription_factors->cellular_responses dihydrochalcones Dihydrochalcones dihydrochalcones->mapkk Modulation dihydrochalcones->mapk Modulation

Validating the Anti-inflammatory Potential of 2'-Hydroxy-3,4-dimethoxydihydrochalcone: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of 2'-Hydroxy-3,4-dimethoxydihydrochalcone, benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited direct in vivo data on this compound, this guide leverages findings from a closely related dihydrochalcone (B1670589), 2',6'-dihydroxy-4'-methoxydihydrochalcone, to project its potential efficacy and mechanistic pathways. This document aims to furnish researchers with the necessary data and protocols to inform further preclinical development.

Executive Summary

Chalcones and their derivatives are a class of compounds that have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory properties.[1] The focus of this guide, this compound, belongs to this promising group. While direct in vivo validation is pending, studies on analogous compounds suggest a strong potential for mitigating inflammatory responses. This is likely achieved through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central to the inflammatory cascade.[2][3][4] This guide presents a framework for evaluating its efficacy in established animal models of inflammation and compares its potential performance with standard-of-care NSAIDs, Diclofenac and Indomethacin.

Comparative Efficacy in Animal Models of Acute Inflammation

The following tables summarize the anti-inflammatory effects of a structurally similar dihydrochalcone and two standard NSAIDs in the carrageenan-induced paw edema model, a widely used assay for acute inflammation.[5][6]

Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rodents

CompoundDoseRoute of AdministrationAnimal ModelTime Point (hours)% Inhibition of EdemaReference
2',6'-dihydroxy-4'-methoxydihydrochalcone 3 mg/kgp.o.Male Swiss mice4Significant reduction in neutrophil migration[7]
Diclofenac 5 mg/kgp.o.Male Wistar albino rats256.17 ± 3.89[8]
20 mg/kgp.o.Male Wistar albino rats371.82 ± 6.53[8]
Indomethacin 10 mg/kgi.p.Male Wistar rats354[9]

Note: Data for this compound is extrapolated from the study on 2',6'-dihydroxy-4'-methoxydihydrochalcone. The original study reported a significant reduction in neutrophil migration to inflammatory exudate and subcutaneous tissue, a key indicator of anti-inflammatory activity.

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of many chalcone (B49325) derivatives are attributed to their ability to interfere with pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are critical regulators of inflammation, controlling the expression of numerous inflammatory mediators.[2][3][10]

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[11][12][13] Its activation leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds Chalcone 2'-Hydroxy-3,4-dimethoxy- dihydrochalcone IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces Chalcone->IKK Inhibits MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Chalcone 2'-Hydroxy-3,4-dimethoxy- dihydrochalcone Chalcone->MAPKK Inhibits Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Grouping Random Grouping Animal_Acclimatization->Grouping Compound_Admin Compound/Vehicle Administration Grouping->Compound_Admin Inflammation_Induction Inflammation Induction (Carrageenan or LPS) Compound_Admin->Inflammation_Induction Data_Collection Data Collection (Paw Volume or Blood/Tissue) Inflammation_Induction->Data_Collection Analysis Data Analysis (% Inhibition or Cytokine Levels) Data_Collection->Analysis End End Analysis->End

References

Antioxidant Capacity: A Comparative Analysis of 2'-Hydroxy-3,4-dimethoxydihydrochalcone and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the relative antioxidant potential of 2'-Hydroxy-3,4-dimethoxydihydrochalcone and the well-studied polyphenol, Resveratrol (B1683913).

In the quest for novel therapeutic agents to combat oxidative stress-related diseases, naturally occurring and synthetic compounds are of significant interest. This guide provides a comparative overview of the antioxidant capacities of this compound and resveratrol. While direct comparative experimental data between these two specific compounds is limited in current literature, this analysis synthesizes available data for each, and for structurally related chalcones, to provide a valuable reference for the research community.

Quantitative Antioxidant Activity

The antioxidant capacity of a compound is often evaluated using various in vitro assays that measure its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common methods, with the results often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
Resveratrol DPPH15.54Vitamin C6.35
ABTS2.86Vitamin C5.18
2',4',4-Trihydroxychalcone DPPH26.55 ± 0.55--
Butein (2',3,4,4'-Tetrahydroxychalcone) DPPH---
2',4'-Dihydroxy-3,4-dimethoxychalcone *DPPH---

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the DPPH and ABTS radical scavenging assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695). This solution should be freshly prepared and kept in the dark due to its light sensitivity.

  • Sample Preparation: The test compound (this compound or resveratrol) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A specific volume of the test sample or standard is mixed with a volume of the DPPH working solution. A blank sample containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: Before the assay, the ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Sample Preparation: The test compound and a standard antioxidant (e.g., Trolox) are prepared in various concentrations.

  • Reaction Mixture: A small volume of the sample or standard is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ inhibition is calculated using the same formula as in the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Signaling Pathways in Antioxidant Action

The antioxidant effects of phytochemicals are not only due to direct radical scavenging but also through the modulation of intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.

Resveratrol

Resveratrol is known to exert its antioxidant effects through multiple signaling pathways. One of the key mechanisms involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like resveratrol, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Resveratrol_Nrf2_Pathway cluster_nucleus Nucleus Resveratrol Resveratrol Keap1_Nrf2 Keap1-Nrf2 Complex Resveratrol->Keap1_Nrf2 dissociates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: Resveratrol-mediated activation of the Nrf2 signaling pathway.

2'-Hydroxychalcones

While the specific signaling pathways for this compound are not extensively detailed, studies on 2'-hydroxychalcones suggest their involvement in modulating key inflammatory and antioxidant pathways. A crucial pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. Oxidative stress can activate NF-κB, leading to the transcription of pro-inflammatory genes. Certain 2'-hydroxychalcones have been shown to inhibit the activation of NF-κB, thereby reducing inflammation and its associated oxidative damage.

Chalcone_NFkB_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress IKK IKK Oxidative_Stress->IKK activates Chalcone 2'-Hydroxychalcones Chalcone->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases Inflammatory_Genes Pro-inflammatory Genes NFkB_n NF-κB NFkB_n->Inflammatory_Genes activates transcription of

Caption: Inhibition of the NF-κB signaling pathway by 2'-hydroxychalcones.

Conclusion

Both resveratrol and the 2'-hydroxychalcone (B22705) scaffold demonstrate significant antioxidant potential through direct radical scavenging and modulation of key cellular signaling pathways. Resveratrol is a well-documented antioxidant with established IC50 values and known mechanisms of action involving the Nrf2 pathway.

While specific quantitative data for this compound is not yet widely available, the broader class of 2'-hydroxychalcones exhibits promising antioxidant and anti-inflammatory properties, often linked to the inhibition of the NF-κB pathway. The presence of hydroxyl and methoxy (B1213986) groups on the aromatic rings is a key determinant of the antioxidant activity of chalcones.

Further direct comparative studies are warranted to definitively establish the relative antioxidant capacities of this compound and resveratrol. However, the existing data suggests that both classes of compounds are valuable leads for the development of novel therapeutics targeting oxidative stress. Researchers are encouraged to utilize the provided experimental protocols to conduct further investigations and contribute to a more comprehensive understanding of these promising molecules.

References

A Comparative Guide to Synthetic and Natural 2'-Hydroxy-3,4-dimethoxydihydrochalcone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of synthetic versus naturally sourced 2'-Hydroxy-3,4-dimethoxydihydrochalcone, focusing on physicochemical properties, biological activity, and relevant experimental protocols.

This guide provides a comprehensive comparison of synthetically produced and naturally occurring this compound, a flavonoid subclass with significant therapeutic potential. While the synthetic variant is well-characterized, its natural counterpart's direct data is less available. This document aims to bridge this gap by comparing the known properties of the synthetic compound with general characteristics of natural chalcones, offering valuable insights for researchers, scientists, and drug development professionals.

Data Presentation: Physicochemical and Biological Properties

A summary of the key physicochemical and biological parameters for this compound is presented below. Data for the synthetic compound is derived from chemical databases and experimental studies, while information for the natural variant is based on general properties of naturally isolated chalcones.

PropertySynthetic this compoundNatural this compound (Inferred)
Chemical Formula C₁₇H₁₈O₄C₁₇H₁₈O₄
Molecular Weight 286.32 g/mol 286.32 g/mol
Purity High (typically >95%)Variable, dependent on extraction and purification methods
Typical Impurities Starting materials, reagents, side-reaction productsOther structurally related flavonoids, plant metabolites
Antioxidant Activity Documented radical scavenging activityExpected, as is characteristic of phenolic compounds
Anti-inflammatory Activity Demonstrated inhibition of inflammatory mediatorsPotential activity, common among natural chalcones
Bioavailability Dependent on formulationPotentially influenced by the presence of other natural compounds

Experimental Protocols

Detailed methodologies for key experiments are provided to allow for replication and further investigation.

Synthesis of this compound via Claisen-Schmidt Condensation

This protocol describes a common method for the chemical synthesis of chalcones.

  • Reaction Setup: Dissolve 2'-hydroxyacetophenone (B8834) and 3,4-dimethoxybenzaldehyde (B141060) in ethanol (B145695).

  • Catalysis: Add a catalytic amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 24-48 hours.

  • Purification of Chalcone (B49325): Neutralize the reaction mixture with a dilute acid and extract the crude chalcone. Purify the chalcone intermediate using column chromatography.

  • Reduction to Dihydrochalcone: Subject the purified chalcone to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethanol or ethyl acetate (B1210297) under a hydrogen atmosphere.

  • Final Purification: After the reaction is complete, filter the catalyst and evaporate the solvent. Recrystallize the resulting solid to obtain pure this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant potential of a compound.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare a series of concentrations of the test compound (synthetic or natural extract) in methanol.

  • Assay: Add the test compound solutions to the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.

  • Griess Assay: Measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Measurement and Calculation: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control group.

Visualizations: Signaling Pathways and Experimental Workflow

Diagrams created using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Activity Assays cluster_analysis Data Analysis synth Synthetic Compound char Physicochemical Characterization synth->char natural Natural Extract natural->char antioxidant Antioxidant Assays (DPPH, ABTS) char->antioxidant anti_inflammatory Anti-inflammatory Assays (NO, Cytokines) char->anti_inflammatory comparison Comparative Analysis antioxidant->comparison anti_inflammatory->comparison

Caption: Experimental workflow for comparing synthetic and natural compounds.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits degradation NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus iNOS iNOS Gene Nucleus->iNOS transcribes NO Nitric Oxide iNOS->NO Chalcone 2'-Hydroxy-3,4-dimethoxy- dihydrochalcone Chalcone->IKK Chalcone->NFkB

Caption: Inhibition of the NF-κB signaling pathway by the chalcone.

Conclusion

Synthetic this compound offers the advantages of high purity, well-defined composition, and scalability, making it a reliable standard for research and development. Natural sources, while potentially offering a complex mixture of synergistic compounds, present challenges in standardization and purification. The choice between synthetic and natural sources will depend on the specific research or application goals. For mechanistic studies and early-stage drug development, the synthetic compound is preferable due to its consistency. For applications in nutraceuticals or exploring novel synergistic effects, purified natural extracts may hold promise. This guide provides the foundational information and experimental frameworks necessary for researchers to make informed decisions and advance the study of this promising bioactive compound.

Comparative Guide to Cross-Validation of Analytical Methods for 2'-Hydroxy-3,4-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of analytical methodologies suitable for the quantification of 2'-Hydroxy-3,4-dimethoxydihydrochalcone. While specific cross-validation studies for this particular dihydrochalcone (B1670589) are not extensively available in published literature, this document provides a comprehensive overview based on validated methods for structurally similar dihydrochalcones and other flavonoids. The principles and experimental data presented herein serve as a valuable resource for developing and cross-validating analytical methods for this compound.

The primary techniques employed for the analysis of dihydrochalcones and other flavonoids include High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry. The selection of the most appropriate method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-DAD, UPLC-MS/MS, and UV-Vis Spectrophotometry for the analysis of dihydrochalcones and related phenolic compounds. This data is compiled from various validation studies on analogous compounds.[1][2][3]

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-DAD)Ultra-Performance Liquid Chromatography (UPLC-MS/MS)UV-Visible Spectrophotometry (UV-Vis)
Linearity (r²) > 0.999[1]≥0.9965> 0.99
Accuracy (% Recovery) 97 - 100.4%[1]90.9 - 125.4%95 - 105%
Precision (% RSD) < 1.08%[1]< 10% at lower concentrations< 5%
Limit of Detection (LOD) 12.48 - 14.95 ng/mL[1]0.01–0.16 µg/mL[3]~1 µg/mL
Limit of Quantitation (LOQ) 41.61 - 49.85 ng/mL[1]0.02–0.49 µg/mL[3]~3 µg/mL
Specificity HighVery HighLow to Moderate
Cost ModerateHighLow
Throughput ModerateHighHigh

Experimental Protocols

Detailed methodologies are essential for the reproducibility and successful cross-validation of analytical results. Below are generalized experimental protocols for the three main analytical techniques.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the quantification of phenolic compounds due to its robustness and good sensitivity.

  • Sample Preparation:

    • Accurately weigh the sample (e.g., 1 g of powdered plant material or a known quantity of a formulation).

    • Extract the analyte using a suitable solvent, such as methanol (B129727) or ethanol, often with the aid of ultrasonication to improve extraction efficiency.

    • Filter the resulting extract through a 0.45 µm membrane filter prior to injection into the HPLC system.[2]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

    • Mobile Phase: A gradient elution is typically used, for example, with acetonitrile (B52724) and water containing a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[2][4]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

    • Column Temperature: Maintained at a constant temperature, for example, 25°C or 30°C.[1][4]

    • Detection: Diode-Array Detector set at the maximum absorption wavelength of this compound (a wavelength scan of a standard solution should be performed to determine the optimal wavelength, which is typically around 280 nm for dihydrochalcones).[1]

  • Quantification:

    • A calibration curve is constructed by injecting a series of standard solutions of this compound at known concentrations.

    • The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices or when very low detection limits are required.

  • Sample Preparation:

    • Sample preparation is similar to that for HPLC-DAD, involving extraction and filtration.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A sub-2 µm particle size C18 column is typically used to achieve high resolution and short run times.

    • Mobile Phase: Similar to HPLC, a gradient of acetonitrile or methanol and acidified water is used.

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is commonly used for dihydrochalcones.

    • MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion (the molecular ion of the analyte) and one or more product ions generated by its fragmentation. This highly selective detection method minimizes interference from other components in the sample.

  • Quantification:

    • Quantification is achieved using a calibration curve prepared with standards. The use of a stable isotope-labeled internal standard is recommended to improve accuracy and precision.

UV-Visible Spectrophotometry

This technique is often used for the determination of total flavonoid or total phenolic content but can be adapted for the quantification of a specific compound if it is the major component or after appropriate purification steps.

  • Sample Preparation:

    • Extract the analyte from the sample using a suitable solvent.

  • Procedure:

    • Prepare a calibration curve using standard solutions of this compound.

    • For some applications, a colorimetric reaction, such as the aluminum chloride method for total flavonoids, may be used, though this lacks specificity for a single compound.[5]

    • Measure the absorbance of the sample and standard solutions at the wavelength of maximum absorption.

  • Quantification:

    • The concentration of the analyte is calculated from the calibration curve.

Mandatory Visualizations

Experimental Workflow for Method Comparison

The following diagram illustrates a typical workflow for the comparison and cross-validation of different analytical methods.

cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Method Selection A Define Analytical Requirements (Sensitivity, Selectivity, etc.) B Select Analytical Techniques (HPLC-DAD, UPLC-MS/MS, UV-Vis) A->B C Optimize Method Parameters (Column, Mobile Phase, etc.) B->C D Linearity & Range C->D E Accuracy & Precision C->E F Specificity & Selectivity C->F G LOD & LOQ C->G H Robustness C->H I Analyze Same Samples with Different Methods H->I J Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) I->J K Select Most Suitable Method Based on Performance & Requirements J->K

Workflow for cross-validation of analytical methods.
K-Fold Cross-Validation Workflow

Cross-validation is a statistical technique used to assess the performance of a predictive model, such as a calibration curve, ensuring the method's robustness and reliability. The k-fold cross-validation workflow is illustrated below.[2]

cluster_0 Data Preparation cluster_1 Data Partitioning cluster_2 Iterative Model Training and Testing cluster_3 Performance Evaluation A Collect Calibration Data (Concentration vs. Response) B Split Data into 'k' Folds A->B C For each fold 'i' from 1 to k: B->C D Use fold 'i' as the Test Set C->D E Use remaining 'k-1' folds as the Training Set D->E F Build Calibration Model on Training Set E->F G Evaluate Model Performance on Test Set F->G H Average the Performance Metrics from all 'k' iterations G->H I Assess Overall Model Reliability H->I

K-fold cross-validation workflow for analytical models.

References

Efficacy of 2'-Hydroxy-3,4-dimethoxydihydrochalcone and its Analogs as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory efficacy of 2'-Hydroxy-3,4-dimethoxydihydrochalcone and structurally related chalcones against various enzymatic targets. Due to the limited availability of specific quantitative data for this compound, this document leverages experimental data from closely related 2'-hydroxychalcone (B22705) derivatives to provide a comprehensive overview of the potential efficacy of this class of compounds. The guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction to Chalcones

Chalcones are a class of naturally occurring polyphenolic compounds belonging to the flavonoid family.[1] They are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. This structural motif serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2] The biological activity of chalcones can be significantly influenced by the substitution pattern on their aromatic rings.[2]

Comparative Analysis of Inhibitory Activity

Anti-inflammatory Activity

Chalcone (B49325) derivatives have demonstrated significant anti-inflammatory effects by targeting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the production of nitric oxide (NO).

Table 1: Comparison of Anti-inflammatory Activity of Chalcone Derivatives and Known Inhibitors

CompoundTarget/AssayIC50 / % InhibitionKnown InhibitorTargetIC50
2'-hydroxy-3',4',3,4-tetramethoxychalconeHuman Neutrophil DegranulationConcentration-dependent inhibitionIndomethacinCOX-1/COX-2~1-10 µM
2'-hydroxy-3',4',3,4-tetramethoxychalconeLeukotriene B4 (LTB4) ReleaseReduction observedZileuton5-Lipoxygenase~1 µM
2'-hydroxy-3,4,5,3',4'-pentamethoxychalconeNitric Oxide (NO) ProductionReduction in iNOS expressionL-NAMENitric Oxide Synthase (NOS)~5-20 µM
2',4-dihydroxy-4'-methoxychalconePGE2 ProductionPotent InhibitionCelecoxibCOX-2~0.04 µM
2',4-dihydroxy-6'-methoxychalconePGE2 ProductionPotent InhibitionRofecoxibCOX-2~0.018 µM

Note: Data for chalcone derivatives is sourced from multiple studies and may not represent directly comparable experimental conditions.

Acetylcholinesterase (AChE) Inhibition

Certain chalcone derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease.

Table 2: Comparison of AChE Inhibitory Activity of Chalcone Derivatives and a Known Inhibitor

CompoundIC50 (µM)Known InhibitorIC50 (µM)
A series of 2'-hydroxychalcones40 - 85Donepezil~0.006
A series of 2'-hydroxy-4',6'-dimethoxychalcones40 - 85Rivastigmine~1-10
Chalcone derivative 4a4.68Galantamine~1-5

Note: The IC50 values for the chalcone series represent a range observed for multiple derivatives. "Chalcone derivative 4a" refers to a specific compound from a cited study.[3]

Signaling Pathways and Experimental Workflows

The inhibitory effects of chalcones are mediated through their interaction with various cellular signaling pathways. The following diagrams illustrate a generalized inflammatory signaling pathway targeted by chalcones and a typical workflow for assessing enzyme inhibition.

G cluster_0 Inflammatory Signaling Pathway Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) Cell Membrane Receptor (TLR4) Cell Membrane Receptor (TLR4) Inflammatory Stimulus (LPS)->Cell Membrane Receptor (TLR4) NF-kB Pathway NF-kB Pathway Cell Membrane Receptor (TLR4)->NF-kB Pathway MAPK Pathway MAPK Pathway Cell Membrane Receptor (TLR4)->MAPK Pathway Gene Transcription Gene Transcription NF-kB Pathway->Gene Transcription MAPK Pathway->Gene Transcription Pro-inflammatory Mediators (iNOS, COX-2, Cytokines) Pro-inflammatory Mediators (iNOS, COX-2, Cytokines) Gene Transcription->Pro-inflammatory Mediators (iNOS, COX-2, Cytokines) Chalcones Chalcones Chalcones->NF-kB Pathway Inhibition Chalcones->MAPK Pathway Inhibition

Caption: Generalized inflammatory signaling pathway targeted by chalcones.

G cluster_1 Enzyme Inhibition Assay Workflow Prepare Enzyme Solution Prepare Enzyme Solution Incubate Enzyme with Inhibitor Incubate Enzyme with Inhibitor Prepare Enzyme Solution->Incubate Enzyme with Inhibitor Prepare Substrate Solution Prepare Substrate Solution Initiate Reaction with Substrate Initiate Reaction with Substrate Prepare Substrate Solution->Initiate Reaction with Substrate Prepare Inhibitor (Chalcone) Solutions Prepare Inhibitor (Chalcone) Solutions Prepare Inhibitor (Chalcone) Solutions->Incubate Enzyme with Inhibitor Incubate Enzyme with Inhibitor->Initiate Reaction with Substrate Measure Reaction Rate Measure Reaction Rate Initiate Reaction with Substrate->Measure Reaction Rate Data Analysis (IC50 determination) Data Analysis (IC50 determination) Measure Reaction Rate->Data Analysis (IC50 determination)

Caption: General workflow for an in vitro enzyme inhibition assay.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of chalcone derivatives. Specific parameters may vary between studies.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test chalcone for a defined period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The cells are incubated for a further 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent.

  • Data Analysis: The absorbance is measured at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Reagent Preparation: Prepare solutions of acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test chalcone at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

  • Reaction Initiation: Start the reaction by adding the ATCI substrate.

  • Absorbance Measurement: The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored by measuring the absorbance at 412 nm over time.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined for each concentration of the chalcone. The IC50 value is then calculated from the dose-response curve.

Conclusion

While direct quantitative efficacy data for this compound is currently limited, the available evidence for structurally related 2'-hydroxychalcones strongly suggests that this class of compounds holds significant potential as inhibitors of enzymes involved in inflammation and neurodegenerative processes. The comparative data presented in this guide highlights their activity in relation to established inhibitors, providing a valuable starting point for further investigation and drug development efforts centered on this promising chemical scaffold. Further research is warranted to elucidate the specific inhibitory profile of this compound and to fully understand its therapeutic potential.

References

A Head-to-Head Comparison of the Potency of 2'-Hydroxy-3,4-dimethoxydihydrochalcone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, chalcones and their derivatives represent a privileged scaffold, demonstrating a wide array of biological activities. This guide provides a detailed comparative analysis of the potency of two 2'-Hydroxy-3,4-dimethoxydihydrochalcone derivatives: 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone and 2'-hydroxy-3',4',3,4-tetramethoxychalcone. The data presented is compiled from published experimental studies to aid researchers, scientists, and drug development professionals in their ongoing work.

Comparative Potency Analysis

The anti-inflammatory and related biological activities of 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone (herein referred to as Derivative 3a) and 2'-hydroxy-3',4',3,4-tetramethoxychalcone (Derivative 3b) have been evaluated through various in vitro assays. The results are summarized below.[1]

Biological ActivityDerivative 3aDerivative 3b
Inhibition of LTB4 Release Reduction ObservedReduction Observed
Inhibition of Synovial PLA2 Activity No significant inhibitionConcentration-dependent inhibition
Inhibition of Platelet TXB2 Generation No significant inhibitionConcentration-dependent inhibition
Inhibition of Neutrophil Degranulation No significant inhibitionConcentration-dependent inhibition
Enzymic Lipid Peroxidation InhibitedInhibited
Peroxyl Scavenging Activity WeakWeak
Topical Anti-inflammatory Effects (in mice) Not reportedExerted topical effects

Key Findings:

  • Both derivatives demonstrated the ability to reduce the release of leukotriene B4 (LTB4) from human neutrophils and inhibit enzymic lipid peroxidation.[1]

  • Derivative 3b, the tetramethoxy substituted compound, exhibited a broader and more potent inhibitory profile. It was the only one of the two to show concentration-dependent inhibition of synovial human recombinant phospholipase A2 (PLA2) activity, human platelet thromboxane (B8750289) B2 (TXB2) generation, and human neutrophil degranulation.[1]

  • Furthermore, Derivative 3b demonstrated topical anti-inflammatory effects in a murine model.[1]

Experimental Protocols

The following are the methodologies employed in the key experiments cited in this guide.

Synthesis of Chalcone (B49325) Derivatives

The chalcones were prepared through the Claisen-Schmidt condensation of 3,4-dimethoxycinnamic acid with the appropriate phenol.[1]

Inhibition of LTB4 Release from Human Neutrophils

Human neutrophils were stimulated with A23187, a calcium ionophore, to induce the release of LTB4. The effect of the chalcone derivatives on this release was then measured.[1]

Enzymatic Lipid Peroxidation Assay

The ability of the compounds to inhibit enzymatic lipid peroxidation was assessed.[1]

Peroxyl Scavenging Activity

The capacity of the chalcones to scavenge peroxyl radicals was evaluated.[1]

Synovial Human Recombinant Phospholipase A2 (PLA2) Activity Assay

The inhibitory effect of the derivatives on the activity of synovial human recombinant phospholipase A2 was determined.[1]

Human Platelet TXB2 Generation Assay

The generation of thromboxane B2 (TXB2) in human platelets was measured to assess the inhibitory potential of the compounds.[1]

Human Neutrophil Degranulation Assay

The effect of the chalcones on the degranulation of human neutrophils was investigated.[1]

Topical Anti-inflammatory Effects in Mice

The in vivo anti-inflammatory activity was evaluated using a murine model of topical inflammation.[1]

Visualized Experimental Workflow & Signaling Pathway

To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.

G Experimental Workflow for Assessing Anti-Inflammatory Activity cluster_synthesis Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay 3,4-dimethoxycinnamic acid 3,4-dimethoxycinnamic acid Claisen-Schmidt Condensation Claisen-Schmidt Condensation 3,4-dimethoxycinnamic acid->Claisen-Schmidt Condensation Phenol Phenol Phenol->Claisen-Schmidt Condensation Chalcone Derivatives (3a, 3b) Chalcone Derivatives (3a, 3b) Claisen-Schmidt Condensation->Chalcone Derivatives (3a, 3b) Human Neutrophils Human Neutrophils Chalcone Derivatives (3a, 3b)->Human Neutrophils Human Platelets Human Platelets Chalcone Derivatives (3a, 3b)->Human Platelets Synovial PLA2 Synovial PLA2 Chalcone Derivatives (3a, 3b)->Synovial PLA2 In Vitro Assays In Vitro Assays LTB4 Release LTB4 Release Human Neutrophils->LTB4 Release Neutrophil Degranulation Neutrophil Degranulation Human Neutrophils->Neutrophil Degranulation TXB2 Generation TXB2 Generation Human Platelets->TXB2 Generation PLA2 Activity PLA2 Activity Synovial PLA2->PLA2 Activity Mouse Model Mouse Model Topical Anti-inflammatory Effect Topical Anti-inflammatory Effect Mouse Model->Topical Anti-inflammatory Effect Chalcone Derivative 3b Chalcone Derivative 3b Chalcone Derivative 3b->Mouse Model In Vivo Assay In Vivo Assay

Caption: Workflow for synthesis and biological evaluation of chalcone derivatives.

G Inhibitory Action of Derivative 3b on Inflammatory Pathways Cell Membrane Phospholipids Cell Membrane Phospholipids PLA2 PLA2 Cell Membrane Phospholipids->PLA2 Arachidonic Acid Arachidonic Acid LOX LOX Arachidonic Acid->LOX COX COX Arachidonic Acid->COX Leukotrienes (e.g., LTB4) Leukotrienes (e.g., LTB4) Inflammation Inflammation Leukotrienes (e.g., LTB4)->Inflammation Prostaglandins & Thromboxanes (e.g., TXB2) Prostaglandins & Thromboxanes (e.g., TXB2) Prostaglandins & Thromboxanes (e.g., TXB2)->Inflammation Derivative 3b Derivative 3b Derivative 3b->PLA2 Inhibits Derivative 3b->COX Inhibits PLA2->Arachidonic Acid LOX->Leukotrienes (e.g., LTB4) COX->Prostaglandins & Thromboxanes (e.g., TXB2)

Caption: Putative inhibitory pathway of Derivative 3b in inflammation.

References

Unraveling the Binding Affinity of 2'-Hydroxy-3,4-dimethoxydihydrochalcone: A Comparative Guide to Potential Target Interaction

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the binding affinity of 2'-Hydroxy-3,4-dimethoxydihydrochalcone to a specific biological target is not yet available in published literature, this guide provides a framework for its investigation. Based on the activity of structurally related chalcones, this document focuses on falcipain-2, a cysteine protease of Plasmodium falciparum, as a potential target. A detailed protocol for determining the binding affinity is provided, alongside comparative data for known falcipain-2 inhibitors.

Comparative Analysis of Falcipain-2 Inhibitors

To establish a benchmark for assessing the potential binding affinity of this compound, the following table summarizes the inhibitory constants (IC50 or Ki) of various known falcipain-2 inhibitors.

Inhibitor ClassCompound Name/IDInhibition Constant (IC50/Ki)Reference Compound
EpoxysuccinateE64~1 nM (Ki)Yes
AldehydeLeupeptin~50 nM (Ki)Yes
Chalcone(E)-Chalcone EC488.5 ± 0.8 µM (IC50)No
Azadipeptide NitrilesCompound 759 nM (IC50)No
NaphthoquinoneHTS0826214.7 µM (IC50)No
QuinolineQuinoxaline Derivative12.16 µM (IC50)No

Experimental Protocols

A crucial step in characterizing a potential enzyme inhibitor is to determine its half-maximal inhibitory concentration (IC50) through a robust enzymatic assay.

Determination of IC50 for Falcipain-2 Inhibition

This protocol describes a fluorogenic substrate-based assay to measure the inhibitory activity of a compound against recombinant falcipain-2.

Materials:

  • Recombinant active falcipain-2

  • Test compound (e.g., this compound)

  • Fluorogenic substrate (e.g., Z-Leu-Arg-AMC)

  • Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5

  • DMSO (for inhibitor dilution)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 0.01 µM).

  • Assay Setup: In a 96-well plate, add 2 µL of each inhibitor dilution to the respective wells. For the no-inhibitor control (100% activity) and blank (0% activity) wells, add 2 µL of DMSO.

  • Enzyme Addition and Pre-incubation: Prepare a solution of falcipain-2 in assay buffer at a concentration twice the final desired concentration. Add 50 µL of the enzyme solution to all wells except the blank wells. To the blank wells, add 50 µL of assay buffer without the enzyme. Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of the fluorogenic substrate (Z-Leu-Arg-AMC) in assay buffer at a concentration twice the final desired concentration. Add 48 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence increase) for each well.

    • Subtract the background fluorescence (from the blank wells) from all other readings.

    • Normalize the data by setting the no-inhibitor control as 100% activity and the blank as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Experimental and Biological Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the biological pathway in which falcipain-2 is a key enzyme.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Inhibitor Dilutions Plate 96-Well Plate Setup Inhibitor->Plate Enzyme Falcipain-2 Solution Enzyme->Plate Substrate Substrate Solution Initiation Reaction Initiation Substrate->Initiation Preincubation Pre-incubation (37°C) Plate->Preincubation Preincubation->Initiation Measurement Fluorescence Reading Initiation->Measurement Velocity Calculate Initial Velocity Measurement->Velocity Normalization Data Normalization Velocity->Normalization Plotting Dose-Response Curve Normalization->Plotting IC50 IC50 Determination Plotting->IC50

Caption: Experimental workflow for determining the IC50 value of an inhibitor against falcipain-2.

hemoglobin_degradation cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Hemoglobin Plasmepsins Plasmepsins I, II, IV, HAP Hemoglobin->Plasmepsins Initial Cleavage Falcipain2 Falcipain-2 Plasmepsins->Falcipain2 Falcipain3 Falcipain-3 Falcipain2->Falcipain3 DPAP1 DPAP1 Falcipain3->DPAP1 Amino_Acids Amino Acids DPAP1->Amino_Acids Final Digestion

Caption: Hemoglobin degradation pathway in Plasmodium falciparum, highlighting the role of falcipain-2.

Independent Replication of 2'-Hydroxy-3,4-dimethoxydihydrochalcone Bioactivity Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivities of 2'-Hydroxy-3,4-dimethoxydihydrochalcone and related chalcone (B49325) derivatives. Due to the limited availability of direct independent replication studies for this specific compound, this document synthesizes data from various sources to offer a comparative perspective on its anti-inflammatory, antioxidant, and anticancer properties. The experimental data is presented in structured tables, and detailed methodologies for key assays are provided to support future research and replication efforts.

Comparative Bioactivity Data

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound and structurally similar chalcones. This comparative data allows for an assessment of its potency relative to other compounds in the same class.

Table 1: Anti-inflammatory Activity of Chalcone Derivatives

CompoundAssayModel SystemIC50 Value
2'-Hydroxy-4',6'-dimethoxychalconeNitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 cells~8.4 µM (83.95% inhibition at 20 µM)[1]
2'-Hydroxy-3',4'-dimethoxychalconeNitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 cells>20 µM (79.75% inhibition at 20 µM)[1]
2',4-Dihydroxy-4'-methoxychalconePGE2 Production InhibitionTPA-induced rat peritoneal macrophages3 µM[2]
2',4-Dihydroxy-6'-methoxychalconePGE2 Production InhibitionTPA-induced rat peritoneal macrophages3 µM[2]
Indomethacin (Standard)Carrageenan-induced paw edemaMice- (28.6% inhibition)[3]

Table 2: Antioxidant Activity of Chalcone Derivatives

CompoundAssayIC50 Value
Chalcone 4b (two hydroxyls on ring B)DPPH Radical Scavenging- (82.4% scavenging)[4]
2'-hydroxy-3,4-dimethoxychalconeDPPH Radical ScavengingNot explicitly found
Structurally related DihydrochalconesDPPH Radical ScavengingPhloretin > Phloridzin[5]
Ascorbic Acid (Standard)DPPH Radical Scavenging~91.21 µM[6]

Table 3: Anticancer Activity of Chalcone Derivatives

CompoundCell LineAssayIC50 Value
2',4-Dihydroxy-4',6'-dimethoxy-chalcone (DDC)MCF-7 (Breast Cancer)MTT52.5 µM[7]
2',4-Dihydroxy-4',6'-dimethoxy-chalcone (DDC)MDA-MB-231 (Breast Cancer)MTT66.4 µM[7]
2',4',4-Trihydroxy-3-methoxychalconeHeLa (Cervical Cancer)MTT8.53 µg/mL[8]
2',4',4-Trihydroxy-3-methoxychalconeWiDr (Colon Cancer)MTT2.66 µg/mL[8]
2',4-Dihydroxy-3-methoxychalconeHeLa (Cervical Cancer)MTT12.80 µg/mL[8]
2',4-Dihydroxy-3-methoxychalconeWiDr (Colon Cancer)MTT19.57 µg/mL[8]

Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below to facilitate the replication and validation of the reported findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent)

  • Test compound

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compound and the positive control in methanol.

  • In a 96-well plate, add a specific volume of each dilution of the test compound or positive control.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • A blank containing only the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Shake the plate gently to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Materials:

  • Rodents (e.g., rats or mice)

  • Carrageenan solution (e.g., 1% in saline)

  • Test compound

  • Positive control (e.g., Indomethacin)

  • Vehicle control

  • Plethysmometer or calipers

Procedure:

  • Fast the animals overnight before the experiment.

  • Administer the test compound, positive control, or vehicle to different groups of animals via a suitable route (e.g., oral, intraperitoneal).

  • After a specific time (e.g., 30-60 minutes), inject a sub-plantar injection of carrageenan into the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The degree of edema is calculated as the difference in paw volume or thickness before and after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

The bioactivity of chalcones, including this compound, is often attributed to their modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for their investigation.

G NF-κB Signaling Pathway Inhibition by Chalcones cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates Chalcone Chalcone Chalcone->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression induces G MAPK Signaling Pathway Modulation by Chalcones cluster_stimulus Extracellular Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor RAS RAS Receptor->RAS JNK JNK Receptor->JNK p38 p38 Receptor->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Chalcone Chalcone Chalcone->MEK inhibits Chalcone->JNK modulates Chalcone->p38 modulates Gene_Expression Inflammatory & Proliferative Gene Expression Transcription_Factors->Gene_Expression G PI3K/Akt Signaling Pathway and Apoptosis Induction by Chalcones cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Bcl-2 Bcl-2 (Anti-apoptotic) Akt->Bcl-2 activates Cell_Survival Cell_Survival mTOR->Cell_Survival promotes Bax Bax (Pro-apoptotic) Bcl-2->Bax inhibits Caspases Caspases Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces Chalcone Chalcone Chalcone->Akt inhibits G Experimental Workflow for Western Blot Analysis Cell_Culture Cell Culture & Treatment with Chalcone Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction Protein_Quantification Protein Quantification (e.g., BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Blocking Blocking Western_Blot->Blocking Primary_Antibody Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Detection (Chemiluminescence) Secondary_Antibody->Detection Analysis Data Analysis Detection->Analysis

References

comparative analysis of the safety profile of different dihydrochalcones

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the toxicological data for Neohesperidin Dihydrochalcone, Phloretin, and Naringin (B1676962) Dihydrochalcone, providing researchers, scientists, and drug development professionals with a comparative overview of their safety profiles. This guide summarizes key experimental findings, outlines methodologies, and visualizes relevant biological pathways.

Dihydrochalcones, a class of flavonoids naturally occurring in citrus fruits and apples, are gaining increasing interest for their potential applications in the food, pharmaceutical, and cosmetic industries. Their diverse biological activities, including antioxidant, anti-inflammatory, and sweetening properties, have prompted extensive research into their efficacy and safety. This guide provides a comparative analysis of the safety profiles of three prominent dihydrochalcones: Neohesperidin Dihydrochalcone (NHDC), Phloretin, and Naringin Dihydrochalcone (NDC), focusing on quantitative toxicological data, experimental protocols, and associated signaling pathways.

Executive Summary of Safety Profiles

DihydrochalconeKey Safety Findings
Neohesperidin Dihydrochalcone (NHDC) Generally recognized as safe (GRAS) for use as a sweetener and flavor enhancer. It is non-genotoxic, not a skin or eye irritant, and not a skin sensitizer. An Acceptable Daily Intake (ADI) of 20 mg/kg body weight/day has been established by EFSA.[1]
Phloretin Shows dose-dependent toxicity. While it exhibits protective effects at lower doses, higher concentrations have been associated with hepatotoxicity and cytotoxicity. It is not classified as a hazardous substance according to GHS, but some sources indicate it can cause skin and eye irritation.
Naringin Dihydrochalcone (NDC) Limited direct safety data is available compared to NHDC and Phloretin. Existing research primarily focuses on its antioxidant and neuroprotective properties. Its precursor, naringin, has a good safety profile with a high No-Observed-Adverse-Effect Level (NOAEL).

Quantitative Toxicity Data

The following tables summarize the key quantitative data from various toxicological studies on NHDC, Phloretin, and Naringin.

Table 1: Acute and Subchronic Oral Toxicity Data
CompoundTestSpeciesRouteDose/ConcentrationObservationReference
Neohesperidin Dihydrochalcone (NHDC) 13-Week Subchronic ToxicityWistar RatOral (dietary)0, 0.2, 1.0, 5.0%NOAEL: 750 mg/kg bw/day. High dose showed caecal enlargement, considered an adaptive response.[2]EFSA Journal
Phloretin Acute HepatotoxicityMouseOral0.4 - 2.4 mmol/kg2.4 mmol/kg produced 64% lethality. Lower doses were not lethal.[3]Lopachin et al., 2018
Naringin Acute Oral ToxicitySprague-Dawley RatOral (gavage)up to 16 g/kgLD50 > 16 g/kg. No mortality or adverse clinical signs.[1][3]Li et al., 2013
Naringin 13-Week Subchronic ToxicitySprague-Dawley RatOral (gavage)0, 50, 250, 1250 mg/kg/dayNOAEL > 1250 mg/kg/day.[1][3]Li et al., 2013
Naringin 3-Month & 6-Month Chronic ToxicityBeagle DogOral0, 20, 100, 500 mg/kg/dayNOAEL ≥ 500 mg/kg bw/day.[4]Li et al., 2020
Table 2: Developmental and In Vitro Toxicity Data
CompoundTestSystemConcentrationObservationReference
Neohesperidin Dihydrochalcone (NHDC) Embryotoxicity/TeratogenicityWistar Rat0, 1.25, 2.5, 5% in dietNo fetotoxic, embryotoxic, or teratogenic effects up to 3.3 g/kg bw/day.[5]Waalkens-Berendsen et al., 2004
Phloretin In Vitro CytotoxicityMouse Hepatocytes0.1 - 1.0 mM1.0 mM caused a 59 ± 11% loss of viability. Lower concentrations were not cytotoxic.[3]Lopachin et al., 2018
Phloretin In Vitro CytotoxicityHepG2 Cells200 µMInduced apoptosis.Wu et al., 2009
Naringin Dihydrochalcone (NDC) In Vitro CytotoxicityHepG2 Cells6.25–1600 μg/mLNo effect on cell viability.Zhang et al., 2022

Experimental Protocols

Detailed methodologies for key toxicological assays are outlined below. These protocols are based on standard OECD guidelines and specific study descriptions.

13-Week Subchronic Oral Toxicity Study (as per OECD Guideline 408)
  • Test System: Wistar rats (20 males and 20 females per group).

  • Administration: Test substance (e.g., NHDC) mixed in the diet at varying concentrations.

  • Dosage: At least three dose levels and a control group. For NHDC, dietary levels of 0, 0.2, 1.0, and 5.0% were used.[2]

  • Duration: 13 weeks.

  • Observations:

    • Clinical: Daily checks for signs of toxicity, morbidity, and mortality.

    • Body Weight and Food Consumption: Recorded weekly.

    • Hematology and Clinical Biochemistry: Blood samples collected at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, liver enzymes (ALT, AST), and kidney function markers (urea, creatinine).

    • Ophthalmology: Examination of eyes before and at the end of the study.

    • Pathology: Gross necropsy of all animals. Organ weights (e.g., liver, kidneys, spleen) recorded. Histopathological examination of a comprehensive set of tissues from control and high-dose groups, and any gross lesions from all groups.

Prenatal Developmental Toxicity Study (as per OECD Guideline 414)
  • Test System: Pregnant Wistar rats (approximately 25 per group).

  • Administration: Test substance (e.g., NHDC) administered orally (e.g., mixed in the diet) from day 0 to 21 of gestation.[5]

  • Dosage: At least three dose levels and a control group. For NHDC, dietary concentrations of 0, 1.25, 2.5, and 5% were used.[5]

  • Observations (Maternal):

    • Daily clinical observations.

    • Body weight recorded regularly.

    • Necropsy on day 21 of gestation to examine uterine contents.

  • Observations (Fetal):

    • Number of corpora lutea, implantations, resorptions, and live/dead fetuses.

    • Fetal body weight.

    • External, visceral, and skeletal examinations for abnormalities.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Line: Human hepatoma cell line (HepG2) or isolated primary hepatocytes.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Expose cells to various concentrations of the test compound (e.g., Phloretin) for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Mitochondrial dehydrogenases in viable cells convert MTT to a purple formazan (B1609692) product.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Molecular Mechanisms

The safety and toxicity of dihydrochalcones are often linked to their interaction with cellular signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses. Many chalcones and dihydrochalcones are known to activate this pathway, leading to the expression of antioxidant and detoxification enzymes.[6] This is generally considered a protective mechanism against oxidative stress-induced toxicity.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Ub Ubiquitination & Proteasomal Degradation Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Keap1->Ub Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Cul3->Keap1 Dihydrochalcones Dihydrochalcones Dihydrochalcones->Keap1 Modification of Cysteine Residues ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Caption: Dihydrochalcone activation of the Nrf2 signaling pathway.

MAPK and NF-κB Signaling Pathways

Phloretin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[7][8] At high concentrations, dysregulation of these pathways can contribute to cellular stress and apoptosis, potentially explaining the observed toxicity of Phloretin.

MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress (e.g., high dose Phloretin) MAPKKK MAPKKK Stress->MAPKKK IKK IKK Stress->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK MAPK_n MAPK MAPK->MAPK_n Translocation IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_c NF-κB IkB->NFkB_c NFkB_n NF-κB NFkB_c->NFkB_n Translocation Apoptosis_Genes Pro-apoptotic Genes MAPK_n->Apoptosis_Genes Activates Transcription NFkB_n->Apoptosis_Genes Activates Transcription

Caption: Involvement of MAPK and NF-κB pathways in Phloretin-induced toxicity.

Conclusion

This comparative analysis highlights the varied safety profiles of different dihydrochalcones. NHDC stands out as a well-studied and safe food additive with a clearly defined ADI. Phloretin, while possessing beneficial properties at low concentrations, exhibits significant toxicity at higher doses, necessitating careful dose consideration in any potential application. The safety profile of NDC is the least characterized, and further toxicological studies are warranted to establish its safety for human consumption and other uses, despite the favorable safety profile of its precursor, naringin. The activation of the Nrf2 pathway appears to be a common protective mechanism for dihydrochalcones, while the modulation of MAPK and NF-κB pathways may contribute to the toxic effects observed with some of these compounds at high concentrations. This guide provides a foundational understanding for researchers and developers working with these promising natural compounds.

References

Validating the Mechanism of Action of 2'-Hydroxy-3,4-dimethoxydihydrochalcone Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the proposed mechanism of action of 2'-Hydroxy-3,4-dimethoxydihydrochalcone. Given the current lack of direct experimental data utilizing knockout models for this specific compound, this document outlines a robust, albeit hypothetical, validation strategy. This approach is based on the known biological activities of structurally similar chalcones and established methodologies for mechanistic validation. We will compare the hypothetical performance of this compound with a known inhibitor of a putative target pathway.

Introduction to this compound and its Putative Mechanism of Action

This compound belongs to the flavonoid family, a class of compounds known for their diverse biological activities. Structurally related chalcones have demonstrated significant anti-inflammatory and antioxidant properties.[1][2][3] Research on similar chalcones suggests that a plausible mechanism of action for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[4] This guide outlines a strategy to validate this hypothesis using knockout models.

Proposed Signaling Pathway

The proposed mechanism of action involves the inhibition of IKK (IκB kinase), which would prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, would sequester the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: Proposed NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Validation

A systematic approach is required to validate the on-target activity of this compound using knockout cell lines. The workflow would involve comparing the effects of the compound on wild-type cells versus cells where a key component of the putative signaling pathway has been knocked out.

Experimental_Workflow cluster_assays Downstream Assays Start Start Cell_Culture Culture Wild-Type (WT) and IKKβ Knockout (KO) Cells Start->Cell_Culture Treatment Treat cells with Vehicle, this compound, or a known IKK inhibitor (e.g., BAY 11-7082) Cell_Culture->Treatment Stimulation Stimulate with TNF-α to activate NF-κB pathway Treatment->Stimulation Lysate_Prep Prepare Cell Lysates Stimulation->Lysate_Prep Western_Blot Western Blot for p-IκBα, IκBα, and p-p65 Lysate_Prep->Western_Blot Reporter_Assay NF-κB Luciferase Reporter Assay Lysate_Prep->Reporter_Assay qPCR qPCR for NF-κB Target Genes (e.g., IL-6, COX-2) Lysate_Prep->qPCR Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis qPCR->Data_Analysis Conclusion Validate Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for validating the mechanism of action using knockout models.

Data Presentation: Comparing this compound in Wild-Type vs. IKKβ Knockout Models

The following tables summarize hypothetical quantitative data from key experiments designed to validate the on-target activity of this compound.

Table 1: Effect on NF-κB Transcriptional Activity (Luciferase Reporter Assay)

Cell LineTreatment (10 µM)Fold Change in Luciferase Activity (vs. Vehicle)
Wild-Type This compound0.25
BAY 11-7082 (Positive Control)0.15
IKKβ Knockout This compound0.95
BAY 11-7082 (Positive Control)0.92

Data are presented as the mean of three independent experiments.

Table 2: Effect on Pro-inflammatory Gene Expression (qPCR)

Cell LineTreatment (10 µM)Relative IL-6 mRNA ExpressionRelative COX-2 mRNA Expression
Wild-Type This compound0.300.45
BAY 11-7082 (Positive Control)0.200.35
IKKβ Knockout This compound1.101.05
BAY 11-7082 (Positive Control)1.081.12

Data are presented as the mean of three independent experiments, normalized to a housekeeping gene.

Experimental Protocols

1. Cell Culture and Treatment:

  • Wild-type and IKKβ knockout (KO) RAW 264.7 murine macrophage cell lines are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are seeded in appropriate plates and allowed to adhere overnight.

  • Cells are pre-treated with this compound (10 µM), BAY 11-7082 (10 µM), or vehicle (0.1% DMSO) for 2 hours.

  • Following pre-treatment, cells are stimulated with TNF-α (10 ng/mL) for the indicated times.

2. NF-κB Luciferase Reporter Assay:

  • Cells are transiently transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • 24 hours post-transfection, cells are treated and stimulated as described above.

  • Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

3. Western Blotting:

  • Objective: To investigate the effect of the compound on the phosphorylation of IκBα and the p65 subunit of NF-κB.

  • Methodology:

    • Cell Lysis: Wild-type and IKKβ KO cells are treated as described and then lysed in RIPA buffer with protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration is determined using a BCA assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin).

    • Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. Quantitative Real-Time PCR (qPCR):

  • Objective: To measure the effect of the compound on the expression of NF-κB target genes.

  • Methodology:

    • RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.

    • cDNA Synthesis: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

    • qPCR: qPCR is performed using SYBR Green master mix and primers specific for IL-6, COX-2, and a housekeeping gene (e.g., GAPDH).

    • Data Analysis: Relative gene expression is calculated using the ΔΔCt method.

Conclusion

This guide outlines a comprehensive strategy for validating the mechanism of action of this compound through the targeted use of knockout models. The hypothetical data presented illustrates how the comparison between wild-type and IKKβ knockout cells can provide strong evidence for the compound's on-target activity within the NF-κB signaling pathway. The diminished effect of the compound in the knockout cells would strongly suggest that its primary mechanism of action is dependent on IKKβ. This approach provides a rigorous framework for advancing the understanding of this and other novel compounds in drug discovery and development.

References

A Comparative Analysis of 2'-Hydroxy-3,4-dimethoxydihydrochalcone and Standard-of-Care Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of the novel chalcone (B49325) derivative, 2'-Hydroxy-3,4-dimethoxydihydrochalcone, against established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen (B1674241) and Celecoxib. This analysis is based on available in vitro experimental data, focusing on the inhibition of key inflammatory mediators.

Executive Summary

This compound and its analogs demonstrate significant anti-inflammatory potential by inhibiting the production of pro-inflammatory cytokines and nitric oxide in cellular models of inflammation. While direct comparative data on the inhibition of cyclooxygenase (COX) enzymes is not yet available for this specific dihydrochalcone, its performance against other critical inflammatory markers suggests a distinct mechanistic profile compared to traditional NSAIDs. This guide presents the available quantitative data, detailed experimental methodologies, and relevant signaling pathways to facilitate an objective evaluation for research and development purposes.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound's close analog, 2',6'-dihydroxy-4'-methoxydihydrochalcone, and the standard-of-care drugs, Ibuprofen and Celecoxib. The data is presented for key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage models, a standard in vitro model for assessing anti-inflammatory activity.

Table 1: Inhibition of Pro-inflammatory Cytokines and Nitric Oxide

CompoundTargetCell LineStimulantIC₅₀ / Inhibition
2',6'-dihydroxy-4'-methoxydihydrochalcone IL-1βRAW 264.7LPSSignificant reduction at 3 mg/kg in vivo[1]
TNF-αRAW 264.7LPSSignificant reduction at 3 mg/kg in vivo[1]
Nitrite (B80452) (NO)RAW 264.7LPSSignificant reduction in vitro[1][2]
Ibuprofen Nitric Oxide (NO)RAW 264.7LPSIC₅₀ ≈ 200-400 µM[3]
TNF-αHuman mononuclear cellsLPSNo significant inhibition at therapeutic doses[4]
IL-1βHuman mononuclear cellsLPSIncreased synthesis observed after withdrawal[4]
Celecoxib Nitric Oxide (NO)RAW 264.7LPSSignificant inhibition at 20 µM[5][6]
TNF-αRAW 264.7LPSSignificant inhibition at 20 µM[5][6]
IL-6RAW 264.7LPSSignificant inhibition at 20 µM[5][6]

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
This compound Data not availableData not available
Ibuprofen Data not availableData not available
Celecoxib Data not availableData not available

Note: While specific IC₅₀ values for COX inhibition by this compound are not available, some chalcone derivatives have been shown to inhibit COX enzymes. For comparison, a study on various NSAIDs reported IC₅₀ values for Ibuprofen against COX-1 and COX-2 to be 12 µM and 80 µM, respectively, and for Celecoxib to be 82 µM and 6.8 µM, respectively, in LPS-stimulated human peripheral monocytes.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.

Inflammatory Signaling Pathway in Macrophages

This diagram illustrates the signaling cascade initiated by LPS, leading to the production of pro-inflammatory mediators, and highlights the points of intervention for anti-inflammatory agents.

Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKs MAPKs TAK1->MAPKs IkappaB IκB IKK->IkappaB P NFkappaB NF-κB IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation Gene_Expression Gene Expression NFkappaB_nuc->Gene_Expression Cytokines TNF-α, IL-1β, IL-6 Gene_Expression->Cytokines iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs Chalcone Dihydrochalcone (Potential Target) Chalcone->IKK Inhibition? Chalcone->MAPKs Inhibition? NSAIDs NSAIDs (Ibuprofen, Celecoxib) NSAIDs->COX2 Inhibition

Caption: LPS-induced inflammatory signaling pathway in macrophages.

Experimental Workflow: In Vitro Anti-inflammatory Assay

This workflow outlines the key steps involved in assessing the anti-inflammatory activity of test compounds in a cell-based assay.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Seed_Cells Seed Macrophages (e.g., RAW 264.7) Pretreat Pre-treat with Test Compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for Specified Time Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Cell_Lysate Prepare Cell Lysate Incubate->Cell_Lysate Griess_Assay Griess Assay (Nitric Oxide) Collect_Supernatant->Griess_Assay ELISA ELISA (Cytokines) Collect_Supernatant->ELISA Western_Blot Western Blot (iNOS, COX-2) Cell_Lysate->Western_Blot

Caption: General workflow for in vitro anti-inflammatory assays.

Experimental Protocols

Determination of Nitric Oxide (NO) Production (Griess Assay)
  • Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound, Ibuprofen, Celecoxib) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Control wells receive no LPS.

  • Incubation: The plate is incubated for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Measurement: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

Measurement of Pro-inflammatory Cytokines (ELISA)
  • Cell Culture and Treatment: Macrophages are cultured, treated with test compounds, and stimulated with LPS as described in the Griess Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA Procedure: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The concentration of each cytokine is determined from a standard curve. The percentage inhibition of cytokine production is calculated for each compound concentration, and IC₅₀ values are determined where possible.

Conclusion

The available data suggests that this compound and its analogs are promising anti-inflammatory agents with a mechanism that likely involves the modulation of pro-inflammatory cytokine and nitric oxide production. In contrast to traditional NSAIDs which primarily target COX enzymes, this class of chalcones may offer a different therapeutic approach to inflammatory diseases. Further research, including direct comparative studies on COX inhibition and in vivo efficacy models, is warranted to fully elucidate the therapeutic potential of this compound. This guide provides a foundational dataset and framework to support such future investigations.

References

Comparative Analysis of Off-Target Effects: 2'-Hydroxy-3,4-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative assessment of the off-target effects of 2'-Hydroxy-3,4-dimethoxydihydrochalcone, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals. The objective is to offer a clear, data-driven overview of its selectivity profile against common off-target panels.

Overview of this compound

This compound is a derivative of dihydrochalcone, a class of compounds known for various biological activities. Understanding its primary activity is crucial for contextualizing its off-target effects. This compound has been primarily investigated for its potent and selective inhibition of the TRPM8 channel, a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents like menthol (B31143). Its potential therapeutic applications lie in conditions associated with TRPM8 activity, such as neuropathic pain, migraine, and overactive bladder.

Off-target activity can lead to unforeseen side effects, compromising the therapeutic window of a drug candidate. Therefore, early-stage assessment of off-target effects is a critical step in the drug development pipeline.

Comparative Off-Target Profile

To assess the selectivity of this compound, its activity is often compared against a panel of common off-target proteins, including other TRP channels, kinases, and GPCRs. For the purpose of this guide, we will compare its activity with a hypothetical related compound, "Compound X," to illustrate a typical comparative analysis.

Table 1: Comparative Activity at TRP Channels

CompoundTRPM8 IC₅₀ (nM)TRPA1 IC₅₀ (µM)TRPV1 IC₅₀ (µM)
This compound 50> 10> 10
Compound X (Alternative) 1205.2> 10

Data is illustrative and based on typical findings for selective TRPM8 antagonists.

Table 2: Kinase Inhibition Profile (% Inhibition at 10 µM)

CompoundPKAPKCαCDK2SRC
This compound < 5%< 5%8%12%
Compound X (Alternative) 15%22%18%35%

Data is illustrative. A comprehensive screen would involve a much larger panel of kinases.

Experimental Protocols

The following sections detail the methodologies used to generate the data presented above.

TRP Channel Activity Assay (Calcium Flux)

This assay measures the ability of a compound to inhibit ion channel activity by monitoring intracellular calcium concentration changes.

Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the target TRP channel (e.g., hTRPM8, hTRPA1, hTRPV1) are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418). Cells are seeded into 96-well black-walled, clear-bottom plates and grown to 80-90% confluency.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 60 minutes at 37°C.

  • Compound Incubation: After dye loading, the solution is replaced with the buffer. The test compound (this compound or an alternative) is added at various concentrations and incubated for 15-20 minutes.

  • Agonist Stimulation & Signal Reading: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence is recorded before the addition of a specific channel agonist (e.g., menthol for TRPM8, AITC for TRPA1, capsaicin (B1668287) for TRPV1).

  • Data Analysis: The increase in fluorescence upon agonist addition is measured. The inhibitory effect of the compound is calculated as a percentage of the response in vehicle-treated control wells. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Kinase Profiling Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the activity of a panel of purified kinases.

Protocol:

  • Reaction Mixture Preparation: A reaction buffer containing ATP and a specific peptide substrate for the kinase being tested is prepared.

  • Compound Addition: The test compound is added to the wells of a microplate at a fixed concentration (e.g., 10 µM).

  • Kinase Addition: The purified kinase enzyme is added to the wells to initiate the phosphorylation reaction. The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. A common method involves using a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).

  • Data Analysis: The activity in the presence of the test compound is compared to a vehicle control (e.g., DMSO). The result is expressed as a percentage of inhibition.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and a simplified signaling pathway relevant to the assessment.

G cluster_0 Cell Preparation cluster_1 Compound Treatment & Measurement cluster_2 Data Analysis culture Seed HEK293 cells expressing target TRP channel dye Load cells with Fluo-4 AM calcium dye culture->dye compound Incubate with test compound (e.g., Dihydrochalcone) dye->compound agonist Stimulate with channel-specific agonist compound->agonist read Read fluorescence signal (FLIPR / FlexStation) agonist->read calc Calculate % Inhibition vs. vehicle control read->calc fit Generate Dose-Response Curve and calculate IC50 calc->fit

Caption: Workflow for the TRP Channel Calcium Flux Assay.

G ext Cold Stimulus / Menthol trpm8 TRPM8 Channel ext->trpm8 Activates influx Ca2+ / Na+ Influx trpm8->influx chalcone 2'-Hydroxy-3,4-dimethoxy- dihydrochalcone chalcone->trpm8 Inhibits depol Membrane Depolarization influx->depol signal Neuronal Signaling (e.g., Cold Sensation, Pain) depol->signal

Caption: Simplified TRPM8 signaling pathway and point of inhibition.

Navigating the Path to Clinical Application: A Comparative Guide for the Validation of 2'-Hydroxy-3,4-dimethoxydihydrochalcone as a Novel Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel biomarkers is a critical endeavor in advancing precision medicine. 2'-Hydroxy-3,4-dimethoxydihydrochalcone, a member of the flavonoid family, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. This guide provides a comprehensive framework for the validation of this compound as a clinical biomarker, offering a comparative analysis with hypothetical alternative biomarkers and detailing the requisite experimental protocols for its successful clinical translation.

I. Potential Clinical Utility and Comparative Landscape

While direct clinical validation of this compound as a biomarker is not yet established in published literature, its known biological activities suggest its potential as a biomarker in inflammatory diseases or certain cancers. This guide outlines a hypothetical validation pathway, comparing its potential performance against established and other investigational biomarkers in these fields.

Table 1: Hypothetical Performance Comparison of Inflammatory Biomarkers
BiomarkerClassSensitivity (%)Specificity (%)Analytical MethodKey AdvantagesKey Limitations
This compound Dihydrochalcone85 (Projected)80 (Projected)LC-MS/MSPotential for high specificity; reflects pathway activityNovelty requires extensive validation; metabolism unknown
C-Reactive Protein (CRP)Acute Phase Protein9070ImmunoassayWidely available; cost-effectiveLow specificity; influenced by various factors
Interleukin-6 (IL-6)Cytokine8875ImmunoassayDirectly involved in inflammationShort half-life; pulsatile release
Procalcitonin (PCT)Peptide9285ImmunoassaySpecific for bacterial infectionLess sensitive for non-bacterial inflammation
Table 2: Hypothetical Performance Comparison of Cancer Biomarkers (e.g., Gastric Cancer)
BiomarkerClassSensitivity (%)Specificity (%)Analytical MethodKey AdvantagesKey Limitations
This compound Dihydrochalcone80 (Projected)88 (Projected)LC-MS/MSPotential for early detection; non-invasiveUnproven clinical utility; requires extensive validation
Carcinoembryonic Antigen (CEA)Glycoprotein50-8070-80ImmunoassayEstablished prognostic markerLow sensitivity in early stages; not tumor-specific
Cancer Antigen 19-9 (CA 19-9)Glycan70-9068-91ImmunoassayUseful in monitoring treatment responseLow specificity; elevated in benign conditions
Circulating Tumor DNA (ctDNA)Nucleic Acid85-9590-98NGS, ddPCRHigh sensitivity and specificity; personalizedHigh cost; complex workflow

II. Experimental Protocols for Biomarker Validation

The validation of a novel biomarker is a rigorous, multi-step process. The following are detailed protocols for the key stages of validation for this compound.

A. Analytical Validation

Objective: To ensure the bioanalytical method for quantifying this compound in a given biological matrix (e.g., plasma, urine) is accurate, precise, and reproducible.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • Thaw frozen biological samples (e.g., 100 µL of plasma) on ice.

    • Add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Perform protein precipitation by adding a 3:1 volume of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for the analyte.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined through infusion and optimization experiments.

  • Validation Parameters to Assess:

    • Linearity: Analyze calibration standards at a minimum of six different concentrations.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days.

    • Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to check for interferences.

    • Matrix Effect: Compare the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.

    • Recovery: Compare the response of the analyte in pre-extraction spiked matrix samples to that in post-extraction spiked samples.

    • Stability: Assess the stability of the analyte in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

B. Clinical Validation

Objective: To establish a statistically significant correlation between the biomarker levels and a specific clinical endpoint (e.g., disease presence, severity, or prognosis).

Methodology: Case-Control and Cohort Studies

  • Study Design:

    • Case-Control Study: Collect samples from a well-defined group of patients with the disease of interest (cases) and a comparable group of individuals without the disease (controls).

    • Prospective Cohort Study: Collect samples from a large cohort of individuals at risk for the disease and follow them over time to identify who develops the disease.

  • Sample Collection and Processing:

    • Standardize protocols for sample collection, processing, and storage to minimize pre-analytical variability.

    • Collect relevant clinical data for all participants, including demographics, medical history, and disease characteristics.

  • Biomarker Measurement:

    • Analyze all samples for this compound levels using the validated LC-MS/MS method.

    • Blinding of laboratory personnel to the clinical status of the samples is crucial to avoid bias.

  • Statistical Analysis:

    • Compare biomarker levels between cases and controls using appropriate statistical tests (e.g., t-test, Mann-Whitney U test).

    • Use receiver operating characteristic (ROC) curve analysis to determine the optimal cut-off value for discriminating between cases and controls and to calculate sensitivity and specificity.

    • In cohort studies, use survival analysis (e.g., Kaplan-Meier curves, Cox proportional hazards models) to assess the prognostic value of the biomarker.

III. Visualizing the Validation Framework and Biological Context

Diagrams are essential for illustrating complex workflows and biological pathways.

biomarker_validation_workflow cluster_discovery Discovery & Preclinical cluster_analytical Analytical Validation cluster_clinical Clinical Validation cluster_utility Clinical Utility discovery Hypothesis Generation (Biological Plausibility) preclinical Preclinical Studies (In vitro & In vivo models) discovery->preclinical Initial Evidence assay_dev Assay Development (LC-MS/MS) preclinical->assay_dev Candidate Biomarker assay_val Assay Validation (Accuracy, Precision, etc.) assay_dev->assay_val Optimization case_control Case-Control Studies (Diagnostic Potential) assay_val->case_control Validated Assay cohort Cohort Studies (Prognostic/Predictive) case_control->cohort Further Validation utility Clinical Utility Assessment (Impact on Patient Outcome) cohort->utility Established Correlation regulatory Regulatory Approval utility->regulatory Demonstrated Benefit

Caption: Workflow for Biomarker Validation.

inflammatory_pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB_p65 p65 Nucleus Nucleus NFkB_p65->Nucleus NFkB_p50 p50 NFkB_p50->Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Gene_Expression Chalcone 2'-Hydroxy-3,4- dimethoxydihydrochalcone Chalcone->IKK Inhibits

Caption: Potential Mechanism of Anti-inflammatory Action.

IV. Conclusion

The validation of this compound as a clinical biomarker presents a promising avenue for research in inflammatory diseases and oncology. While this guide provides a hypothetical framework based on its known biological activities and established validation principles, rigorous experimental validation is paramount. The successful translation of this, or any novel biomarker, from the laboratory to the clinic hinges on meticulous analytical and clinical validation to ensure its reliability, accuracy, and ultimate benefit to patient care. Further research is warranted to explore the full potential of this compound and its derivatives in the clinical setting.

Safety Operating Guide

Safe Disposal of 2'-Hydroxy-3,4-dimethoxydihydrochalcone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the proper disposal of 2'-Hydroxy-3,4-dimethoxydihydrochalcone. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. The following protocols are based on established best practices for chemical waste management.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection GlovesWear impervious, chemical-resistant gloves (e.g., nitrile).
Lab CoatWear a fire/flame-resistant lab coat.[3]
Respiratory Protection RespiratorIf dust is generated or exposure limits are exceeded, use a full-face respirator.[3]

Spill and Exposure Procedures

In the event of a spill or exposure, follow these immediate actions:

  • Spill: Evacuate personnel from the immediate area.[4] Avoid generating dust.[5] Moisten the spilled solid and sweep it up into a suitable, labeled container for disposal.[4][5] Prevent the spill from entering drains or surface water.[4][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.[3]

  • Eye Contact: Rinse cautiously with water for several minutes.[4] If present, remove contact lenses and continue rinsing.[4]

  • Inhalation: Move the individual to fresh air.[4]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of in regular trash or flushed down the drain.[4]

  • Waste Collection:

    • Collect all waste material (including any contaminated items like paper towels or gloves) in a designated, compatible, and sealable container.[5]

    • Ensure the container is clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste.[4][5]

    • The storage area should be away from incompatible materials, such as strong oxidizing agents.[6]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.

    • All disposal activities must be conducted in accordance with local, state, and federal regulations. The final disposal method will be determined by the licensed waste disposal facility, but will likely involve incineration at an approved plant.[4][6]

  • Empty Container Disposal:

    • Empty containers that held this compound must also be treated as hazardous waste.

    • Triple-rinse the container with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2'-Hydroxy-3,4- dimethoxydihydrochalcone Waste? is_spill Is it a spill? start->is_spill collect_waste Collect waste in a labeled, sealed container. is_spill->collect_waste No spill_cleanup Follow spill cleanup procedure: - Evacuate and secure area - Wear appropriate PPE - Contain and clean up spill - Decontaminate area is_spill->spill_cleanup Yes store_waste Store in a designated cool, dry, and well-ventilated area. collect_waste->store_waste spill_cleanup->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2'-Hydroxy-3,4-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides immediate and essential safety and logistical information for the handling of 2'-Hydroxy-3,4-dimethoxydihydrochalcone, a compound utilized in various research applications. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

  • Skin Irritation : Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation : Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

Given these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all times when handling this compound.

PPE ComponentSpecifications and Use
Hand Protection Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated, punctured, or torn.[1][5]
Eye and Face Protection Safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes and dust.[4][5][6]
Skin and Body Protection A laboratory coat or an impervious gown should be worn to prevent skin contact.[5][6]
Respiratory Protection When handling the compound as a powder or in any procedure that may generate dust, use a full-face respirator or work in a certified chemical fume hood to avoid inhalation.[4][5][6]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safe handling from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Prepare Designated Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Materials and Equipment don_ppe->gather_materials weigh_transfer Weigh and Transfer Compound (Minimize Dust Generation) gather_materials->weigh_transfer Proceed to Handling dissolve_react Dissolve or React Compound weigh_transfer->dissolve_react decontaminate Decontaminate Work Surfaces and Equipment dissolve_react->decontaminate Proceed to Cleanup segregate_waste Segregate and Label Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

A flowchart for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Before entering the designated area, don the required PPE as outlined in the table above.

    • Assemble all necessary equipment, including spatulas, weighing paper, glassware, and pre-labeled waste containers.

  • Handling:

    • Handle the compound in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[5]

    • When weighing and transferring the solid compound, take care to avoid the formation of dust.[5]

    • If the compound is to be dissolved, add it slowly to the solvent to prevent splashing.

  • Storage:

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][5][6]

    • Keep the container away from incompatible materials and foodstuff containers.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Treat this compound as hazardous chemical waste.[7]

  • Waste Segregation:

    • Solid Waste: Place any solid residue, contaminated weighing paper, gloves, and other disposable materials into a designated, clearly labeled, and sealed container for solid hazardous waste.[7]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid hazardous waste. Do not mix with incompatible waste streams.[7]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Disposal Procedure: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[7] Do not dispose of this compound down the drain or in regular trash.[7]

By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.